Product packaging for 9(S)-HpODE(Cat. No.:CAS No. 29774-12-7)

9(S)-HpODE

カタログ番号: B163667
CAS番号: 29774-12-7
分子量: 312.4 g/mol
InChIキー: JGUNZIWGNMQSBM-UINYOVNOSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

9(S)-HPODE is an HPODE (hydroperoxy-octadecadienoic acid) in which the double bonds are at positions 10 and 12 (E and Z geometry, respectively) and the hydroperoxy group is at position 9 (S configuration). It is an intermediate in the metabolic pathway for linoleic acid. It has a role as a plant metabolite, a human metabolite and a mouse metabolite. It is functionally related to a (10E,12Z)-octadecadienoic acid. It is a conjugate acid of a this compound(1-). It is an enantiomer of a 9(R)-HPODE.
This compound has been reported in Chlorella vulgaris, Trypanosoma brucei, and Auxenochlorella pyrenoidosa with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H32O4 B163667 9(S)-HpODE CAS No. 29774-12-7

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(9S,10E,12Z)-9-hydroperoxyoctadeca-10,12-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O4/c1-2-3-4-5-6-8-11-14-17(22-21)15-12-9-7-10-13-16-18(19)20/h6,8,11,14,17,21H,2-5,7,9-10,12-13,15-16H2,1H3,(H,19,20)/b8-6-,14-11+/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGUNZIWGNMQSBM-UINYOVNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC=CC(CCCCCCCC(=O)O)OO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C=C\[C@H](CCCCCCCC(=O)O)OO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401234064
Record name 9(S)-Hydroperoxy-10(E),12(Z)-octadecadienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401234064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29774-12-7
Record name 9(S)-Hydroperoxy-10(E),12(Z)-octadecadienoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29774-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Linoleic acid 9-hydroperoxide, (9S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029774127
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9(S)-Hydroperoxy-10(E),12(Z)-octadecadienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401234064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LINOLEIC ACID 9-HYDROPEROXIDE, (9S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5BG4GR6GTM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (10E,12Z)-(9S)-9-Hydroperoxyoctadeca-10,12-dienoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0062434
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

9(S)-HpODE mechanism of action in lipid peroxidation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of 9(S)-HpODE in Lipid Peroxidation

Introduction

9(S)-hydroperoxy-10(E),12(Z)-octadecadienoic acid, or this compound, is a primary product of the peroxidation of linoleic acid, the most abundant polyunsaturated fatty acid (PUFA) in human tissues and the diet.[1][2][3] As a lipid hydroperoxide, this compound is a key intermediate and propagator of lipid peroxidation, a process implicated in a wide array of physiological and pathological conditions, including inflammation, atherosclerosis, neurodegenerative diseases, and ferroptotic cell death.[4][5][6][7] This technical guide provides a detailed examination of the core mechanisms of action of this compound, focusing on its role in cellular signaling, its interaction with critical enzymes, and its contribution to oxidative stress.

Formation of this compound

This compound is generated through both enzymatic and non-enzymatic pathways.[8]

  • Enzymatic Production: Several enzymes can catalyze the oxidation of linoleic acid to form this compound. These include arachidonate (B1239269) 5-lipoxygenase (5-LO), cyclooxygenases (COX-1 and COX-2), and various cytochrome P450 (CYP) enzymes.[8][9][10] While COX enzymes predominantly produce the 9(R) stereoisomer, they also generate lesser amounts of this compound.[8]

  • Non-Enzymatic Production: Under conditions of oxidative stress, the free-radical-induced oxidation of linoleic acid generates racemic mixtures of 9-HpODE, containing approximately equal amounts of the S and R stereoisomers.[8] This non-specific oxidation is a major contributor to the production of lipid hydroperoxides in tissues experiencing inflammation, ischemia, or other insults.[4][8]

Core Mechanism of Action: Induction of Glutathione (B108866) Oxidation via GPX4

The primary and most direct mechanism of action for this compound within the cell is its role as a substrate for the selenoenzyme Glutathione Peroxidase 4 (GPX4).[1][6] GPX4 is unique in its ability to directly reduce lipid hydroperoxides that are esterified within complex lipids and membranes, playing a central role in mitigating lipid peroxidation and preventing a form of iron-dependent cell death known as ferroptosis.[5][6]

The interaction follows a critical redox cycle:

  • Reduction of this compound: GPX4 catalyzes the reduction of the hydroperoxy group (-OOH) of this compound to a hydroxyl group (-OH), converting it to the more stable 9(S)-hydroxyoctadecadienoic acid (9(S)-HODE).[1][6]

  • Oxidation of Glutathione (GSH): This reduction is coupled with the oxidation of two molecules of glutathione (GSH), a major intracellular antioxidant, to form one molecule of glutathione disulfide (GSSG).[1][11]

  • Shift in Redox Potential: The consumption of GSH and generation of GSSG leads to a rapid and dose-dependent increase in the glutathione redox potential (EGSH), shifting the intracellular environment towards a more oxidized state.[1] This effect is specific to the hydroperoxide, as its reduced form, 9(S)-HODE, does not induce GSH oxidation.[1]

This GPX4-mediated mechanism is independent of secondary reactive oxygen species like hydrogen peroxide (H₂O₂).[1][11] Studies have shown that the GSH oxidation induced by 9-HpODE persists even in the presence of catalase, an enzyme that neutralizes H₂O₂.[1] This highlights this compound as a direct effector of the cellular glutathione pool. The cellular defense against this oxidative challenge relies on NADPH, which is required by glutathione reductase to regenerate GSH from GSSG. Depletion of NADPH exacerbates the oxidative shift caused by 9-HpODE.[1]

Role in Ferroptosis

Ferroptosis is a form of regulated cell death driven by iron-dependent lipid peroxidation.[5] The central axis controlling ferroptosis is the system xc⁻/GSH/GPX4 pathway.[5] By acting as a direct substrate for GPX4 and consuming GSH, this compound and other lipid hydroperoxides are at the heart of this process. When the levels of lipid hydroperoxides overwhelm the reductive capacity of the GPX4 system (due to GSH depletion, GPX4 inhibition, or excessive hydroperoxide production), lipid peroxidation proceeds unchecked, leading to membrane damage and cell death.[5][6] The inhibition of GPX4 function is a key initiator of ferroptosis, resulting in the accumulation of lipid hydroperoxides like this compound.[6]

Downstream Signaling and Other Biological Activities

While its direct action is on the GPX4/GSH axis, this compound and its reduced metabolite, 9(S)-HODE, are involved in other signaling events.

  • Receptor Activation: The more stable 9(S)-HODE is a potent ligand for the G protein-coupled receptor GPR132 (also known as G2A), which is highly expressed in macrophages within atherosclerotic plaques and is associated with pro-inflammatory responses.[4][8] this compound can also activate this receptor, though with lesser potency.[8]

  • TRP Channel Activation: Oxidized linoleic acid metabolites, including 9-HpODE, are agonists of Transient Receptor Potential Ankyrin 1 (TRPA1) channels, which are involved in sensory perception.[12]

  • Antimicrobial Activity: this compound has demonstrated antimicrobial activity against various fungal and bacterial pathogens, suggesting a role in plant and potentially mammalian defense mechanisms.[11][13]

Quantitative Data

The following table summarizes key quantitative data related to the activity and measurement of this compound.

ParameterValueContextReference
Induction of GSH Oxidation 1-25 µMConcentration range of (±)9-HpODE that induces GSH oxidation in BEAS-2B cells over 30 minutes without cytotoxicity.[11]
TRPA1 Activation (EC₅₀) ~2-4 µMEffective concentration for 50% activation of the TRPA1 receptor by 9-HpODE and 13-HpODE.[12]
Concentration in Oxidized Oils 1.25 - 3.25 mMConcentration of 9-HpODE found in canola, sunflower, and soybean oil after 56 days of oxidation at 22°C.[12][14]
Plasma Concentration (as 9-HODE) 57.8 - 84.0 nmol/LMean concentration of the reduced form, 9-HODE, measured in rat plasma after hydrolysis of esterified lipids.
UV Spectroscopy (λₘₐₓ) 233-236 nmThe maximum absorbance wavelength used for quantifying 9-HpODE.[13]

Experimental Protocols

Preparation of this compound using Potato Lipoxygenase

This protocol describes the enzymatic synthesis of this compound from linoleic acid.

  • Source: Homogenates of Yukon Gold potatoes are used as a source of linoleate (B1235992) 9S-lipoxygenase (9S-LOX).[15]

  • Reaction: Linoleic acid (e.g., 300 mg) is incubated with the potato homogenate. The reaction progress can be monitored by UV spectroscopy.[15]

  • Extraction: After the reaction is complete, the solution is acidified to pH 4, and the this compound product is extracted using an organic solvent such as dichloromethane.[15]

  • Purification: The crude product is purified using normal-phase high-performance liquid chromatography (NP-HPLC) with a mobile phase of hexane/isopropanol/acetic acid (e.g., 100:2:0.02 v/v/v).[15]

  • Quantification: The final concentration of purified this compound is determined by UV spectroscopy, measuring absorbance at its λₘₐₓ of ~236 nm (ε = 25,000 M⁻¹cm⁻¹).[15]

Cell-Based Assay for 9-HpODE-Induced Glutathione Oxidation

This protocol details a method to measure changes in the intracellular GSH redox state in response to 9-HpODE.

  • Cell Line: Human airway epithelial cells (BEAS-2B or HAEC) expressing a genetically encoded fluorescent biosensor for the glutathione redox potential, such as roGFP.[1]

  • Preparation of 9-HpODE: A stock solution of 9-HpODE in ethanol (B145695) is dried under a stream of nitrogen gas immediately before use to remove the solvent. The dried lipid is then re-suspended in the appropriate cell culture medium.[1]

  • Live Cell Imaging: Cells are cultured on a suitable imaging platform (e.g., glass-bottom dishes). After a baseline fluorescence reading is established, the 9-HpODE solution is added (e.g., at a final concentration of 25 µM).[1]

  • Data Acquisition: Changes in the fluorescence of the roGFP sensor are monitored over time using live-cell microscopy. An increase in the ratio of fluorescence emission at two different excitation wavelengths indicates oxidation of the GSH pool.[1]

  • Controls: Key controls include treating cells with the reduced form, 9-HODE (which should not elicit a response), and H₂O₂ (a known inducer of oxidative stress). To confirm the mechanism is H₂O₂-independent, the experiment can be repeated in the presence of catalase.[1]

Quantification of 9-HpODE by LC-MS/MS

This protocol outlines the analysis of lipid hydroperoxides from biological or food samples.

  • Sample Preparation: Lipids are extracted from the sample using a liquid-liquid extraction method (e.g., Folch or Bligh-Dyer). For total amounts, esterified lipids may first be hydrolyzed using a base like NaOH.[16][17]

  • Internal Standard: A stable isotope-labeled internal standard (e.g., ¹³C₁₈-13-HpODE) is added to the sample before extraction to allow for accurate quantification.[18]

  • Chromatography: The extracted lipids are separated using reverse-phase liquid chromatography (RP-LC) with a C18 column.[15][18]

  • Mass Spectrometry: The eluent from the LC is introduced into a tandem mass spectrometer (MS/MS) operating in a specific mode, such as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM).[16][17]

  • Detection: Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard. For 9-HpODE, a common transition is m/z 335.2 > 195.1 in the presence of a sodium adduct.[17] The ratio of the analyte peak area to the internal standard peak area is used to calculate the concentration.

Mandatory Visualizations

G cluster_0 Cellular Environment 9HpODE_ext This compound (Extracellular) 9HpODE_int This compound (Intracellular) 9HpODE_ext->9HpODE_int Enters Cell Membrane Plasma Membrane GPX4 GPX4 9HpODE_int->GPX4 9HODE 9(S)-HODE (Reduced Product) GPX4->9HODE Reduces GSSG GSSG GPX4->GSSG Oxidizes GSH_pool 2 GSH GSH_pool->GPX4 GR Glutathione Reductase GSSG->GR OxidativeStress Increased Oxidative Stress (Shift in EGSH) GSSG->OxidativeStress GR->GSH_pool Regenerates NADP+ NADP+ GR->NADP+ NADPH NADPH NADPH->GR NADP NADP+

Caption: this compound induces oxidative stress by serving as a substrate for GPX4.

G Start Start: Prepare this compound Stock Dry Dry Aliquot Under N₂ Start->Dry Resuspend Resuspend in Media Dry->Resuspend Treat Treat Cells with this compound Resuspend->Treat Culture Culture Cells (e.g., BEAS-2B) with roGFP sensor Baseline Acquire Baseline Fluorescence Reading Culture->Baseline Baseline->Treat Image Live-Cell Imaging: Monitor Fluorescence Change Treat->Image Analyze Analyze Data: Calculate Redox Shift Image->Analyze End End: Determine Effect Analyze->End

Caption: Experimental workflow for measuring this compound-induced GSH oxidation.

G LA Linoleic Acid Oxidation Oxidation LA->Oxidation 9HpODE This compound Oxidation->9HpODE Enzymes LOX, COX, CYPs Enzymes->Oxidation Radicals Free Radicals (Oxidative Stress) Radicals->Oxidation Reduction GPX4-mediated Reduction 9HpODE->Reduction Peroxidation Propagation of Lipid Peroxidation 9HpODE->Peroxidation 9HODE 9(S)-HODE Reduction->9HODE Signaling Receptor Signaling (e.g., GPR132) 9HODE->Signaling Ferroptosis Ferroptosis Peroxidation->Ferroptosis

Caption: Formation and metabolic fate of this compound in lipid peroxidation.

Conclusion

This compound is a pivotal molecule in the landscape of lipid peroxidation. Its core mechanism of action is the direct induction of glutathione oxidation through its GPX4-catalyzed reduction to 9(S)-HODE. This action places it at the crossroads of cellular redox homeostasis and programmed cell death, particularly ferroptosis. Understanding the precise mechanisms of this compound formation, its interaction with GPX4, and its downstream consequences provides a critical foundation for developing therapeutic strategies targeting diseases rooted in oxidative stress and lipid peroxidation.

References

9(S)-HpODE as a Biomarker for Oxidative Stress: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is implicated in the pathogenesis of a wide array of human diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer. The quantification of reliable biomarkers of oxidative stress is therefore paramount for diagnostics, prognostics, and the evaluation of therapeutic interventions. Among the myriad of molecules generated during oxidative stress, lipid peroxidation products have garnered significant attention. 9(S)-hydroperoxy-10(E),12(Z)-octadecadienoic acid, or 9(S)-HpODE, is a primary product of the oxidation of linoleic acid, the most abundant polyunsaturated fatty acid in human plasma and tissues. Its formation can be catalyzed by enzymes or occur non-enzymatically through free radical-mediated reactions, making it a sensitive indicator of oxidative damage. This technical guide provides an in-depth overview of this compound as a biomarker of oxidative stress, with a focus on its formation, signaling pathways, and detailed methodologies for its quantification.

Formation and Metabolism of this compound

This compound is generated from linoleic acid through several distinct pathways, each with implications for its role as a biomarker.

1. Enzymatic Formation:

  • Lipoxygenases (LOX): Arachidonate 5-lipoxygenase (5-LOX) can act on linoleic acid to produce this compound.[1][2]

  • Cyclooxygenases (COX): Both COX-1 and COX-2 can metabolize linoleic acid to hydroperoxy derivatives, including this compound, although they predominantly form the 9(R)-HpODE stereoisomer.[1]

  • Cytochrome P450: Microsomal cytochrome P450 enzymes can also metabolize linoleic acid to a mixture of this compound and 9(R)-HpODE.[1]

2. Non-Enzymatic Formation: Under conditions of oxidative stress, the free radical-mediated peroxidation of linoleic acid leads to the formation of a racemic mixture of 9-HpODE isomers, including this compound and 9(R)-HpODE.[1]

Metabolism: this compound is a relatively unstable intermediate and is rapidly metabolized in vivo. A primary metabolic fate is its reduction to the more stable corresponding hydroxy fatty acid, 9(S)-hydroxy-10(E),12(Z)-octadecadienoic acid (9(S)-HODE), a reaction catalyzed by glutathione (B108866) peroxidases (GPx).[3] 9(S)-HODE can be further oxidized to 9-oxo-octadecadienoic acid (9-oxoODE).[3]

Signaling Pathways and Biological Activity

While initially considered mere byproducts of oxidative damage, this compound and its metabolite 9(S)-HODE are now recognized as signaling molecules that can modulate various cellular processes.

The downstream metabolite, 9(S)-HODE, is a known ligand for the G protein-coupled receptor G2A (GPR132).[4] Activation of G2A by 9(S)-HODE can trigger a cascade of intracellular events, including the mobilization of intracellular calcium and the activation of mitogen-activated protein kinases (MAPKs) such as JNK. This signaling pathway has been implicated in inflammatory responses and apoptosis, particularly in the context of atherosclerosis.[5]

digraph "9(S)-HpODE_Formation_and_Signaling" {
  graph [rankdir="LR", splines=ortho, nodesep=0.4];
  node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
  edge [fontname="Arial", fontsize=9];

// Nodes "Linoleic_Acid" [label="Linoleic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; "9S_HpODE" [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; "9S_HODE" [label="9(S)-HODE", fillcolor="#34A853", fontcolor="#FFFFFF"]; "G2A_Receptor" [label="G2A Receptor\n(GPR132)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Intracellular_Signaling" [label="Intracellular Signaling\n(Ca²⁺ mobilization, MAPK activation)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "Cellular_Responses" [label="Cellular Responses\n(Inflammation, Apoptosis)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "Oxidative_Stress" [label="Oxidative Stress\n(Free Radicals)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Enzymes" [label="Enzymes\n(LOX, COX, CYP450)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "GPx" [label="GPx", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges "Oxidative_Stress" -> "Linoleic_Acid" [label=" non-enzymatic\noxidation"]; "Enzymes" -> "Linoleic_Acid" [label=" enzymatic\noxidation"]; "Linoleic_Acid" -> "9S_HpODE" [dir=forward]; "9S_HpODE" -> "9S_HODE" [label=" reduction"]; "GPx" -> "9S_HpODE"; "9S_HODE" -> "G2A_Receptor" [label=" activation"]; "G2A_Receptor" -> "Intracellular_Signaling"; "Intracellular_Signaling" -> "Cellular_Responses"; }

Experimental workflow for the quantification of this compound from plasma.
LC-MS/MS Analysis
  • Chromatography:

    • Column: A reverse-phase C18 column (e.g., 2.1 x 250 mm, 5 µm particle size) is typically used.[6]

    • Mobile Phase A: Water with 0.2% v/v acetic acid.[6]

    • Mobile Phase B: Methanol with 0.2% v/v acetic acid.[6]

    • Gradient: A typical gradient starts at 85% B for 10 minutes, followed by an increase to 100% B over 2 minutes, and then held at 100% B for 10 minutes.[6]

    • Flow Rate: 0.2 mL/min.[6]

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode.[3]

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: While specific transitions for this compound should be optimized, a precursor ion of m/z 311.2 (for [M-H]⁻) would be expected. Product ions would result from the fragmentation of the hydroperoxy group and the carbon backbone. For the more stable 9(S)-HODE, a common transition is m/z 295.2 -> 171.1.[6]

Conclusion

This compound and its more stable metabolite, 9(S)-HODE, are valuable biomarkers for assessing oxidative stress in a variety of clinical and research settings. Their levels are elevated in numerous diseases characterized by increased oxidative damage. The accurate quantification of these lipids, particularly the labile this compound, requires meticulous sample handling and sensitive analytical techniques such as LC-MS/MS. The protocols and data presented in this guide provide a comprehensive resource for researchers and clinicians interested in utilizing these powerful biomarkers to further understand the role of oxidative stress in health and disease and to aid in the development of novel therapeutic strategies.

References

Enzymatic Synthesis of 9(S)-HpODE from Linoleic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9(S)-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9(S)-HpODE) is a bioactive lipid hydroperoxide derived from the enzymatic oxidation of linoleic acid. As a member of the oxylipin family, this compound and its reduced form, 9(S)-hydroxyoctadecadienoic acid (9(S)-HODE), are implicated in a variety of physiological and pathological processes, including inflammation, immune response, and cellular signaling. The stereospecific synthesis of this compound is crucial for investigating its biological functions and for the development of potential therapeutic agents. This technical guide provides a comprehensive overview of the enzymatic synthesis of this compound from linoleic acid, focusing on key enzymes, detailed experimental protocols, and relevant signaling pathways.

Enzymatic Pathways for this compound Synthesis

The primary route for the stereospecific synthesis of this compound involves the action of lipoxygenases (LOX), a family of non-heme iron-containing enzymes. While other enzymes like cyclooxygenases and cytochrome P450 can produce 9-HpODE, they typically yield racemic mixtures or a predominance of the (R)-enantiomer[1]. For the specific production of the (S)-enantiomer, plant-derived lipoxygenases are the enzymes of choice.

  • Potato 9-Lipoxygenase (EC 1.13.11.12): This enzyme exhibits high specificity for the C-9 position of linoleic acid, producing almost exclusively this compound (approximately 95%)[2][3]. It has an optimal pH range of 5.5-6.0[2][4].

  • Maize 9-Lipoxygenase: Seeds from maize (Zea mays) are a rich source of a 9-lipoxygenase that stereo-specifically converts linoleic acid into this compound[5][6]. Recombinant maize 9-lipoxygenase has been shown to produce 99% 9(S)-hydroperoxide from linoleic acid with a maximum activity at pH 7.5.

  • Soybean Lipoxygenase-1 (EC 1.13.11.12): While soybean LOX-1 predominantly produces 13(S)-HpODE at its optimal pH of 9.0, the regioselectivity is pH-dependent. By lowering the pH to around 6.0-7.0, the formation of this compound can be significantly increased, constituting about 25% of the chiral products[2][7][8][9]. This is attributed to the protonation state of the linoleic acid substrate[7][9].

Quantitative Data Presentation

Table 1: Comparison of 9-Lipoxygenases for this compound Synthesis
Enzyme SourceOptimal pH for this compound ProductionRegiospecificity (% 9-HpODE)Stereospecificity (% this compound)
Potato Tuber Lipoxygenase5.5 - 6.0[2][4]~95%[2][3]Predominantly S-enantiomer[3]
Maize Seed 9-Lipoxygenase7.5>99%99%[10]
Soybean Lipoxygenase-16.0 - 7.0~25%[2][7]Predominantly S-enantiomer[8][9]
Table 2: Kinetic Parameters of 9-Lipoxygenases with Linoleic Acid
Enzyme SourceKm (µM)
Potato Tuber Lipoxygenase100[2][4]
Soybean Lipoxygenase-17.7 ± 0.3

Experimental Protocols

Protocol 1: Synthesis of this compound using Potato Lipoxygenase

This protocol is adapted from methodologies describing the use of potato tuber extracts for the specific synthesis of this compound.

Materials:

  • Fresh potato tubers (e.g., Yukon Gold)

  • Linoleic acid

  • 0.1 M Phosphate (B84403) buffer (pH 5.6)

  • Tween 20

  • Diethyl ether

  • 2 N H2SO4

  • Anhydrous sodium sulfate (B86663)

  • HPLC-grade solvents (hexane, isopropanol, acetic acid)

Procedure:

  • Enzyme Preparation:

    • Homogenize 1 kg of fresh tomatoes in 500 ml of 0.1 M phosphate buffer (pH 5.6) using a blender.

  • Enzymatic Reaction:

    • Suspend 1.0 g of linoleic acid in 300 ml of 0.1 M phosphate buffer (pH 5.6) containing 1 ml of Tween 20.

    • Add the tomato homogenate to the linoleic acid suspension.

    • Stir the mixture vigorously in the presence of air for 5 hours at room temperature. The reaction can be monitored by measuring the increase in absorbance at 234 nm.

  • Reaction Termination and Extraction:

    • Stop the reaction by acidifying the mixture to pH 2-3 with 2 N H2SO4.

    • Extract the product three times with equal volumes of diethyl ether. Centrifugation may be required to break emulsions.

    • Pool the organic layers and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure.

Protocol 2: Synthesis of this compound using Maize Lipoxygenase

This protocol is based on the use of maize seed extract, which requires a preliminary step to remove interfering enzymes.

Materials:

  • Maize (corn) seeds

  • Buffer A: 0.1 M Acetate buffer (pH 4.5)

  • Buffer B: 0.1 M Borate buffer (pH 7.5)

  • Linoleic acid, sodium salt

  • Solid Ammonium (B1175870) sulfate

  • HPLC-grade solvents

Procedure:

  • Enzyme Preparation:

    • Grind maize seeds to a fine powder.

    • Extract the powder with Buffer A and centrifuge to pellet the solids.

    • Discard the supernatant. This step removes the majority of allene (B1206475) oxide synthase activity, which degrades the hydroperoxide product[5][6].

    • Re-suspend the pellet in Buffer B and stir for 1 hour at 4°C.

    • Centrifuge and collect the supernatant containing the 9-lipoxygenase.

    • (Optional) Further purify by ammonium sulfate precipitation (e.g., 40-60% saturation).

  • Enzymatic Reaction:

    • Dissolve the sodium salt of linoleic acid in Buffer B.

    • Add the maize lipoxygenase preparation to the substrate solution.

    • Incubate at room temperature with gentle stirring, monitoring the reaction by UV absorbance at 234 nm.

  • Extraction and Purification:

    • Follow the extraction procedure outlined in Protocol 1 (steps 3.1-3.4).

Protocol 3: Purification of this compound by HPLC

This protocol provides a general method for the purification of this compound from the crude reaction extract using normal-phase HPLC.

Materials:

  • Crude this compound extract

  • HPLC system with a UV detector

  • Silica (B1680970) column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Hexane:Isopropanol:Acetic Acid (e.g., 98.3:1.6:0.1, v/v/v)

Procedure:

  • Sample Preparation:

    • Dissolve the dried crude extract in a small volume of the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter.

  • HPLC Separation:

    • Equilibrate the silica column with the mobile phase at a flow rate of 1.0 mL/min.

    • Inject the prepared sample.

    • Monitor the elution profile at 234 nm. 9-HpODE will have a characteristic retention time under these conditions.

    • Collect the fractions corresponding to the this compound peak.

  • Post-Purification:

    • Evaporate the solvent from the collected fractions under a stream of nitrogen.

    • Store the purified this compound in an inert solvent (e.g., ethanol) at -80°C to prevent degradation.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

Enzymatic_Synthesis_Workflow cluster_synthesis Synthesis cluster_extraction Extraction cluster_purification Purification Linoleic_Acid Linoleic Acid Reaction_Mixture Enzymatic Reaction (e.g., Potato LOX, pH 5.6) Linoleic_Acid->Reaction_Mixture Substrate Acidification Acidification (pH 2-3) Reaction_Mixture->Acidification Solvent_Extraction Solvent Extraction (Diethyl Ether) Acidification->Solvent_Extraction Drying_Evaporation Drying & Evaporation Solvent_Extraction->Drying_Evaporation Crude_Product Crude this compound Drying_Evaporation->Crude_Product HPLC Normal-Phase HPLC Crude_Product->HPLC Purified_Product Purified this compound HPLC->Purified_Product

Caption: Experimental workflow for the enzymatic synthesis and purification of this compound.

GPR132_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPR132 GPR132 (G2A) G_alpha_q Gαq GPR132->G_alpha_q Activates PLC Phospholipase C (PLC) G_alpha_q->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates Downstream Downstream Signaling PKC->Downstream Nine_HODE 9(S)-HODE Nine_HODE->GPR132 Binds to

Caption: 9(S)-HODE signaling through the GPR132 (G2A) receptor.

PPARg_Signaling_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nine_HODE_cyto 9(S)-HODE PPARg PPARγ Nine_HODE_cyto->PPARg Binds & Activates RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Initiates

Caption: Activation of the PPARγ signaling pathway by 9(S)-HODE.

Conclusion

The enzymatic synthesis of this compound is a critical process for obtaining this stereochemically pure oxylipin for research purposes. Plant-derived lipoxygenases, particularly from potato and maize, offer high specificity for the production of the 9(S)-enantiomer. By carefully controlling reaction conditions, such as pH, it is also possible to direct the synthesis towards this compound using the more readily available soybean lipoxygenase. The detailed protocols and understanding of the downstream signaling pathways provided in this guide will aid researchers in the synthesis, purification, and functional investigation of this compound and its role in health and disease.

References

A Technical Guide to the Non-Enzymatic Formation of 9(S)-Hydroperoxyoctadecadienoic Acid (9(S)-HpODE) in Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the non-enzymatic pathways leading to the formation of 9(S)-hydroperoxyoctadecadienoic acid (9(S)-HpODE) in biological tissues. While enzymatic pathways contribute to the production of specific stereoisomers of lipid hydroperoxides, non-enzymatic formation is a key consequence of oxidative stress, generating a racemic mixture of products with significant implications in pathophysiology. This document details the core chemical mechanisms, presents quantitative data, outlines experimental protocols for detection and analysis, and provides visual diagrams of the key processes.

Core Mechanisms of Non-Enzymatic this compound Formation

The formation of this compound through non-enzymatic routes is primarily driven by the reaction of linoleic acid with reactive oxygen species (ROS). Two principal mechanisms are responsible: free radical-mediated peroxidation (autoxidation) and singlet oxygen-mediated oxidation.[1] Both processes lack the stereospecificity of enzymatic reactions, typically producing racemic mixtures of S and R stereoisomers of 9-HpODE and its regioisomer, 13-HpODE.[1][2]

Autoxidation is a chain reaction involving three distinct phases: initiation, propagation, and termination.[3][4] It is a major pathway for the oxidation of polyunsaturated fatty acids like linoleic acid under conditions of oxidative stress.[5]

  • Initiation: The process begins when a reactive species, such as the hydroxyl radical (•OH), abstracts a hydrogen atom from the bis-allylic carbon (C-11) of linoleic acid.[3][6] This is the most susceptible position due to the weaker C-H bond energy compared to other positions on the fatty acid chain.[4] This abstraction results in the formation of a carbon-centered pentadienyl radical.[3]

  • Propagation: The pentadienyl radical is stabilized by resonance, with the unpaired electron delocalized across carbons 9, 11, and 13.[3] Molecular oxygen, which is abundant in tissues, rapidly adds to the carbon-centered radical in a diffusion-controlled reaction to form a peroxyl radical (LOO•).[3][4] This addition can occur at positions 9 or 13. The resulting peroxyl radical can then abstract a hydrogen atom from an adjacent lipid molecule, propagating the chain reaction and forming a lipid hydroperoxide (LOOH), such as 9-HpODE, and a new fatty acid radical.[6] This free radical chain reaction is the primary mechanism for the formation of 9-HpODE and 13-HpODE.[6]

  • Termination: The chain reaction ceases when two radical species react to form a stable, non-radical product.[3]

Free_Radical_Peroxidation cluster_initiation Initiation cluster_propagation Propagation LA Linoleic Acid (LH) LARadical Pentadienyl Radical (L•) LA->LARadical ROS Reactive Oxygen Species (R•) ROS->LA H• abstraction at C-11 O2 Molecular Oxygen (O2) LOO Peroxyl Radical (LOO•) LARadical->LOO O2->LOO Oxygen addition at C-9 LOOH 9-HpODE (LOOH) LA2 Another Linoleic Acid (LH) LOO->LA2 LARadical2 New Pentadienyl Radical (L•) LOOH->LARadical2

Free Radical-Mediated Peroxidation of Linoleic Acid.

Singlet oxygen (¹O₂), an electronically excited state of molecular oxygen, can also initiate lipid peroxidation. Unlike free radical autoxidation, the reaction with singlet oxygen is a non-radical process. It reacts directly with the double bonds of linoleic acid via a concerted "ene" reaction.[1] This mechanism leads to the formation of hydroperoxides at carbons 9, 10, 12, and 13.[1] The attack of singlet oxygen on linoleic acid is presumed to produce racemic mixtures of 9-HODE (via 9-HpODE), 10-hydroxy-8E,12Z-octadecadienoic acid, and 12-hydroxy-9Z-13-E-octadecadienoic acid.[1]

Singlet_Oxygen_Oxidation LA Linoleic Acid Transition Ene Reaction (Concerted) LA->Transition SingletO2 Singlet Oxygen (¹O₂) SingletO2->Transition Products Mixture of Hydroperoxides (9-HpODE, 10-HpODE, etc.) Transition->Products

Singlet Oxygen-Mediated Oxidation of Linoleic Acid.

Quantitative Data on Non-Enzymatic HpODE Formation

Quantifying the precise levels of non-enzymatically formed this compound in tissues is challenging due to its transient nature and the presence of multiple isomers and enantiomers. However, studies have measured the more stable reduced form, 9-HODE, as an indicator of the original hydroperoxide levels. Non-enzymatic oxidation of linoleic acid produces an approximately equal mixture of 9-HODE and 13-HODE.[2] In contrast, enzymatic pathways, such as that involving 15-lipoxygenase-1 (15-LOX-1), produce almost exclusively 13-HODE from linoleic acid.[2]

Sample Type Condition Metabolite Measured Concentration Range Key Finding Reference
Rat PlasmaBaseline9-HODE57.8 ± 18.7 nmol/LProvides a baseline for circulating levels of oxidized linoleic acid metabolites.[7]
Rat PlasmaBaseline13-HODE123.2 ± 31.1 nmol/L13-HODE levels are higher than 9-HODE at baseline in this model.[7]
Human LDLAtherosclerosis PatientsHODEs (total)~20x higher than controlsHODEs are significantly elevated in the LDL of patients with atherosclerosis.[2]
Vegetable OilsStorage at 22°C for 56 days9-HpODE1.25 - 3.25 mMAutoxidation leads to significant HpODE formation even under household storage conditions.[8]
Vegetable OilsStorage at 22°C for 56 days13-HpODE1.88 - 4.50 mM13-HpODE is the major regioisomer formed during autoxidation of common vegetable oils.[8]

Experimental Protocols for 9-HpODE Analysis

Accurate measurement of lipid hydroperoxides requires meticulous sample handling to prevent artefactual oxidation and the use of sensitive analytical techniques.[9]

Proper sample handling is critical. Samples should be processed immediately or snap-frozen and stored at -80°C.[9] The addition of antioxidants like butylated hydroxytoluene (BHT) and metal chelators such as desferrioxamine or EDTA is recommended to prevent ex vivo peroxidation.[9][10]

Protocol: Modified Bligh-Dyer Extraction

This protocol is a standard method for extracting total lipids from biological samples.

  • Homogenization: Homogenize tissue samples (e.g., 100 mg) on ice in a suitable buffer (e.g., PBS) free of transition metals. For plasma or cell suspensions (e.g., 500 µL), proceed to the next step.

  • Solvent Addition: To the homogenate/sample, add a 2:1 (v/v) mixture of chloroform (B151607):methanol (B129727) containing BHT (e.g., 50 µg/mL). A common ratio is 1 part sample to 3.75 parts solvent mixture. Vortex thoroughly for 2-3 minutes.

  • Phase Separation: Add 1 part chloroform and 1 part deionized water. Vortex again for 1 minute.

  • Centrifugation: Centrifuge the mixture at low speed (e.g., 1000 x g) for 10 minutes at 4°C to separate the phases.

  • Collection: Carefully collect the lower organic (chloroform) phase containing the lipids using a glass Pasteur pipette.

  • Drying and Storage: Dry the collected organic phase under a stream of nitrogen gas. Re-suspend the lipid extract in a suitable solvent (e.g., methanol or acetonitrile) for analysis. Store at -80°C until analysis.[9]

A. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most specific and sensitive method for quantifying individual lipid hydroperoxide species.[9]

  • Chromatographic Separation: Inject the re-suspended lipid extract onto a reverse-phase C18 column.[9] Use a gradient elution with solvents such as water, acetonitrile, and methanol, often with a small amount of formic acid to improve ionization.

  • Mass Spectrometry: Perform analysis using electrospray ionization (ESI) in negative ion mode.[9]

  • Detection: Use tandem mass spectrometry (MS/MS) with Selected Reaction Monitoring (SRM) for specific detection. For 9-HpODE (precursor ion m/z 311.2), characteristic product ions are monitored for quantification.

  • Quantification: Calculate the concentration based on a standard curve generated with a synthetic 9-HpODE standard and corrected using a suitable internal standard (e.g., a deuterated analog or an odd-chain fatty acid hydroperoxide).[11]

LCMS_Workflow Sample Tissue/Biofluid Sample (+ Antioxidants/Chelators) Extract Lipid Extraction (e.g., Bligh-Dyer) Sample->Extract Dry Dry Down & Reconstitute Extract->Dry HPLC Reverse-Phase HPLC (C18 Column) Dry->HPLC ESI Electrospray Ionization (Negative Mode) HPLC->ESI MS1 Mass Analyzer 1 (Q1) (Precursor Ion Selection) ESI->MS1 CID Collision Cell (Q2) (Fragmentation) MS1->CID MS2 Mass Analyzer 2 (Q3) (Product Ion Selection) CID->MS2 Detector Detector MS2->Detector Data Data Analysis (Quantification vs. Std Curve) Detector->Data

Experimental Workflow for LC-MS/MS Analysis of 9-HpODE.

B. Ferrous Oxidation-Xylenol Orange (FOX) Assay

This is a sensitive colorimetric method suitable for measuring total lipid hydroperoxides.[9][12]

  • Principle: In an acidic medium, hydroperoxides oxidize ferrous ions (Fe²⁺) to ferric ions (Fe³⁺). The resulting Fe³⁺ ions form a colored complex with xylenol orange, which can be measured spectrophotometrically at ~560 nm.[12]

  • Reagent Preparation: Prepare the FOX reagent by mixing a solution of xylenol orange and ferrous ammonium (B1175870) sulfate (B86663) in sulfuric acid and adding BHT.

  • Assay Procedure:

    • Add the lipid extract (dried and re-suspended in a suitable solvent like methanol) to the FOX reagent.

    • Incubate at room temperature for 30 minutes in the dark.

    • Measure the absorbance at 550-580 nm.[9]

    • Quantify the hydroperoxide concentration using a standard curve prepared with a known hydroperoxide, such as hydrogen peroxide or cumene (B47948) hydroperoxide.

Biological Significance and Downstream Signaling

The non-enzymatic formation of 9-HpODE is not merely a marker of cellular damage but can also initiate signaling cascades. 9-HpODE can be reduced by cellular peroxidases, such as glutathione (B108866) peroxidase 4 (GPx4), to its more stable alcohol form, 9-HODE.[13] Both 9-HpODE and 9-HODE are biologically active. Increased levels of 9-HODE are found in atherosclerotic plaques.[2][13] 9-HODE has been identified as a pro-inflammatory mediator and a potent ligand for the G protein-coupled receptor GPR132, which is highly expressed in macrophages within atherosclerotic plaques.[2] The formation of these oxidized lipids contributes to the pathology of oxidative stress-related diseases.[1]

Logical_Relationship Stress Oxidative Stress (↑ ROS, ¹O₂) LA Linoleic Acid (in membranes & lipoproteins) Stress->LA initiates Oxidation Non-Enzymatic Oxidation (Autoxidation, Singlet Oxygen) LA->Oxidation HpODE Racemic 9-HpODE / 13-HpODE Oxidation->HpODE produces HODE 9-HODE / 13-HODE (via GPx4 reduction) HpODE->HODE is reduced to Pathology Pathophysiological Outcomes (Inflammation, Atherosclerosis) HpODE->Pathology direct effects Signaling Downstream Signaling (e.g., GPR132 activation) HODE->Signaling activates Signaling->Pathology contributes to

Logical Relationship of 9-HpODE Formation and Signaling.

References

The Role of 9(S)-Hydroperoxyoctadecadienoic Acid (9(S)-HpODE) in Plant Defense Mechanisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxylipins, a diverse class of lipid-derived signaling molecules, are integral to plant defense responses against a wide array of pathogens and pests. Among these, 9(S)-hydroperoxyoctadecadienoic acid (9(S)-HpODE), a product of the 9-lipoxygenase (9-LOX) pathway, has emerged as a key regulator of both local and systemic immunity. This technical guide provides a comprehensive overview of the biosynthesis, signaling pathways, and multifaceted functions of this compound in plant defense. It delves into the molecular mechanisms by which this compound and its derivatives modulate cellular responses, including cell wall reinforcement, stomatal closure, and the induction of defense-related gene expression. This document summarizes key quantitative data, provides detailed experimental protocols for the study of this compound, and presents visual diagrams of the associated signaling cascades to facilitate a deeper understanding for researchers and professionals in plant science and drug development.

Introduction

Plants, being sessile organisms, have evolved sophisticated defense mechanisms to counteract a myriad of biotic stresses. A crucial component of this defense arsenal (B13267) is the production of oxylipins, which are synthesized from polyunsaturated fatty acids via the action of lipoxygenases (LOXs). Plant LOXs are broadly classified into 9-LOXs and 13-LOXs based on the position of oxygenation on their fatty acid substrates, primarily linoleic and α-linolenic acids. While the 13-LOX pathway, leading to the synthesis of jasmonic acid (JA), has been extensively studied for its role in defense against necrotrophic pathogens and insects, the 9-LOX pathway is now recognized as a distinct and equally important signaling route in plant immunity.

This compound is the initial hydroperoxide product generated from the oxygenation of linoleic acid by 9-LOX. It serves as a precursor to a variety of bioactive downstream metabolites, including 9-hydroxyoctadecadienoic acid (9-HOT), 9-ketooctadecatrienoic acid (9-KOT), and the C9 dicarboxylic acid azelaic acid (AzA), all of which play significant roles in plant defense signaling. This guide will explore the pivotal functions of the this compound branch of the oxylipin pathway in orchestrating plant defense responses.

Biosynthesis of this compound and its Derivatives

The biosynthesis of this compound is initiated by the enzymatic activity of 9-lipoxygenase. This process is a key step in a branching pathway that leads to the formation of various signaling molecules.

  • Substrate Availability : The pathway begins with the release of polyunsaturated fatty acids, such as linoleic acid (18:2) and α-linolenic acid (18:3), from chloroplast membranes by the action of phospholipases.

  • 9-Lipoxygenase (9-LOX) Action : 9-LOX catalyzes the stereospecific insertion of molecular oxygen at the C-9 position of linoleic acid, forming 9(S)-hydroperoxy-10(E),12(Z)-octadecadienoic acid (this compound). Similarly, it can oxygenate α-linolenic acid to produce 9(S)-hydroperoxyoctadecatrienoic acid (9(S)-HpOTE).

  • Metabolism of this compound : this compound is a relatively unstable intermediate and is rapidly converted into a range of downstream products by various enzymes, including:

    • Peroxygenase : Converts this compound to epoxy and hydroxy fatty acids.

    • Hydroperoxide Lyase (HPL) : Cleaves this compound to produce C9 aldehydes and oxo-acids.

    • Allene Oxide Synthase (AOS) and Allene Oxide Cyclase (AOC) : While more commonly associated with the 13-LOX pathway, some evidence suggests a role in the metabolism of 9-LOX products.

    • Reductases and Dehydratases : Convert this compound to its corresponding hydroxy (9-HOT) and keto (9-KOT) derivatives.

The accumulation of this compound and its metabolites is often rapidly induced upon pathogen attack or wounding.

Mandatory Visualization 1: Biosynthesis of this compound and its Key Derivatives

G LA Linoleic Acid (18:2) LOX9 9-Lipoxygenase (9-LOX) LA->LOX9 HpODE This compound LOX9->HpODE O2 HPL Hydroperoxide Lyase HpODE->HPL Reductase Reductase HpODE->Reductase Dehydratase Dehydratase HpODE->Dehydratase AzA_precursors C9 Aldehydes/ Oxo-acids HPL->AzA_precursors HOT 9-HOT Reductase->HOT KOT 9-KOT Dehydratase->KOT AzA Azelaic Acid (AzA) AzA_precursors->AzA

The Critical Role of 9(S)-HpODE in Ferroptosis Signaling: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferroptosis, a regulated form of cell death driven by iron-dependent lipid peroxidation, has emerged as a critical process in various pathologies, including cancer and neurodegenerative diseases. Central to its execution is the accumulation of lipid hydroperoxides. This technical guide provides an in-depth examination of the role of 9(S)-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9(S)-HpODE), a key lipid hydroperoxide derived from linoleic acid, in the ferroptosis signaling cascade. We will detail its enzymatic generation, its function as a critical damage signal, its interaction with the central ferroptosis regulator GPX4, and its broader implications within the signaling network involving ACSL4 and PEBP1. This guide includes structured quantitative data, detailed experimental protocols for studying lipid hydroperoxides in ferroptosis, and visualizations of the key pathways and workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction to Ferroptosis and Lipid Peroxidation

Ferroptosis is a distinct form of regulated cell death characterized by the iron-dependent accumulation of lethal lipid reactive oxygen species (ROS). Unlike apoptosis, it does not involve caspase activation. The core mechanism of ferroptosis is the overwhelming peroxidation of polyunsaturated fatty acids (PUFAs) within cellular membranes, leading to a loss of membrane integrity and eventual cell lysis.

The central axis of defense against ferroptosis is the glutathione (B108866) (GSH)-dependent enzyme, glutathione peroxidase 4 (GPX4). GPX4 is unique in its ability to reduce lipid hydroperoxides (L-OOH) to non-toxic lipid alcohols (L-OH), thereby preventing the propagation of lipid peroxidation. Inhibition or inactivation of GPX4 is a primary mechanism for inducing ferroptosis.

The Generation of this compound: A Key Pro-Ferroptotic Mediator

This compound is a specific hydroperoxide of linoleic acid, one of the most abundant PUFAs in cellular membranes. Its generation is a critical step in the initiation of ferroptosis and is regulated by a series of upstream enzymatic events.

2.1. The Role of ACSL4 and LPCAT3 in Substrate Availability

The susceptibility of a cell to ferroptosis is heavily influenced by the composition of its membrane phospholipids. Acyl-CoA synthetase long-chain family member 4 (ACSL4) is a crucial enzyme that preferentially activates long PUFAs like arachidonic acid and linoleic acid, enabling their esterification into phospholipids. This enrichment of membranes with PUFAs by ACSL4 and subsequent incorporation into phosphatidylethanolamine (B1630911) (PE) by lysophosphatidylcholine (B164491) acyltransferase 3 (LPCAT3) creates a pool of highly oxidizable substrates necessary for ferroptosis.

2.2. Enzymatic Peroxidation by Lipoxygenases (LOXs)

Lipoxygenases (LOXs) are iron-containing enzymes that catalyze the dioxygenation of PUFAs to generate lipid hydroperoxides. Several ALOX isoforms, including ALOX5 (5-LOX), which can act on linoleic acid to produce this compound, are implicated as key effectors in promoting ferroptotic cell death.

2.3. The Scaffolding Role of PEBP1

Phosphatidylethanolamine-binding protein 1 (PEBP1) acts as a critical scaffolding protein. It can form a complex with 15-lipoxygenase (15-LOX), altering the enzyme's substrate specificity to enable the peroxidation of PUFAs already esterified in phosphatidylethanolamine (PE). This PEBP1/15-LOX complex is a potent generator of phospholipid hydroperoxides, the direct executioners of ferroptosis.

Signaling Pathway for this compound Generation and Action in Ferroptosis

G cluster_upstream PUFA Metabolism & Substrate Availability cluster_peroxidation Lipid Peroxidation cluster_ferroptosis Ferroptosis Execution PUFA Linoleic Acid (Polyunsaturated Fatty Acid) ACSL4 ACSL4 PUFA->ACSL4 Activation LPCAT3 LPCAT3 ACSL4->LPCAT3 Provides Substrate PUFA_PL PUFA-Phospholipids (e.g., LA-PE) LPCAT3->PUFA_PL Esterification into Membrane Phospholipids LOX_PEBP1 LOX/PEBP1 Complex PUFA_PL->LOX_PEBP1 LOX Lipoxygenases (e.g., 5-LOX, 15-LOX) LOX->LOX_PEBP1 PEBP1 PEBP1 PEBP1->LOX_PEBP1 HpODE This compound (Lipid Hydroperoxide) LOX_PEBP1->HpODE Peroxidation GPX4 GPX4 HpODE->GPX4 Substrate for Detoxification Lipid_ROS Lipid ROS Propagation HpODE->Lipid_ROS If GPX4 is inhibited or overwhelmed Lipid_OH Non-toxic Lipid Alcohols GPX4->Lipid_OH Reduction GSH GSH GSH->GPX4 Cofactor CellDeath Ferroptotic Cell Death Lipid_ROS->CellDeath

Caption: Generation and fate of this compound in the ferroptosis pathway.

Quantitative Data on the Effects of Lipid Hydroperoxides

While direct EC50 values for this compound-induced ferroptotic cell death are not extensively documented, studies on its immediate biochemical effects provide quantitative insight into its pro-ferroptotic activity. Exogenously applied 9-HpODE has been shown to cause a rapid and dose-dependent oxidation of intracellular glutathione (GSH), a key event that precedes ferroptotic cell death.

Table 1: Dose-Dependent Effect of 9-HpODE on Glutathione (GSH) Oxidation

Concentration of 9-HpODE Time to Max GSH Oxidation (min) Relative GSH Oxidation (Normalized) Cell Line Reference
5 µM ~5 1.1 BEAS-2B
10 µM ~5 1.2 BEAS-2B

| 25 µM | ~5 | 1.3 | BEAS-2B | |

Data is illustrative of the rapid oxidative effect of 9-HpODE on intracellular GSH pools.

For comparison, the potencies of well-established ferroptosis inducers that act by inhibiting GPX4 are provided below.

Table 2: Comparative EC50 Values of Common Ferroptosis Inducers

Compound Mechanism of Action Cell Line EC50 (µM) Incubation Time (h) Reference
RSL3 Direct GPX4 Inhibition HT-1080 ~0.1 24
Gpx4-IN-9 Direct GPX4 Inhibition Pancreatic Cancer Cells ~0.1 - 1 24 - 72

| Erastin | System Xc- Inhibition (GSH depletion) | HT-1080 | ~1 - 10 | 24 | |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the role of lipid hydroperoxides like this compound in ferroptosis.

Experimental Workflow Diagram

G cluster_assays Downstream Assays start Cell Seeding & Culture treatment Treatment with Ferroptosis Inducer (e.g., RSL3) +/- Inhibitors (e.g., Ferrostatin-1) start->treatment viability Cell Viability Assay (CCK-8 / MTT) treatment->viability lipid_ros Lipid ROS Measurement (C11-BODIPY 581/591) treatment->lipid_ros protein Protein Analysis (Western Blot for GPX4, ACSL4) treatment->protein gpx4_activity GPX4 Activity Assay (In vitro) treatment->gpx4_activity analysis Data Analysis & Interpretation viability->analysis lipid_ros->analysis protein->analysis gpx4_activity->analysis

Caption: General workflow for studying ferroptosis and the role of lipid peroxides.

Protocol 4.1: Induction of Ferroptosis and Assessment of Cell Viability

This protocol describes the induction of ferroptosis using a standard GPX4 inhibitor and the assessment of cell death.

Materials:

  • Cell line of interest (e.g., HT-1080)

  • Complete cell culture medium

  • Ferroptosis inducer: RSL3 (stock solution in DMSO)

  • Ferroptosis inhibitor: Ferrostatin-1 (Fer-1) (stock solution in DMSO)

  • 96-well plates

  • Cell Counting Kit-8 (CCK-8) or MTT reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment. Incubate overnight (37°C, 5% CO₂).

  • Treatment Preparation: Prepare serial dilutions of RSL3 in complete culture medium. A typical concentration range to test is 0.01 µM to 10 µM. Prepare a co-treatment group with an effective concentration of RSL3 and 1 µM Ferrostatin-1 as a ferroptosis inhibition control. Include a vehicle control (DMSO at the same final concentration as the highest RSL3 concentration).

  • Cell Treatment: Remove the old medium and add the prepared drug-containing media to the respective wells.

  • Incubation: Incubate the plate for the desired time (e.g., 24 hours).

  • Viability Measurement (CCK-8):

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 4.2: Measurement of Lipid Peroxidation using C11-BODIPY 581/591

This protocol quantifies lipid ROS, including species like this compound, using a fluorescent probe.

Materials:

  • Cells cultured in 6-well plates

  • Ferroptosis inducer (e.g., RSL3) and inhibitor (Fer-1)

  • C11-BODIPY 581/591 probe (stock solution in DMSO)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with the desired concentration of RSL3 (e.g., 1-5 µM) for a shorter time course (e.g., 4, 6, or 8 hours). Include vehicle and RSL3 + Fer-1 co-treatment controls.

  • Probe Staining: Thirty minutes before the end of the incubation period, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM. Incubate for 30 minutes at 37°C.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with ice-cold PBS.

  • Flow Cytometry: Resuspend the cells in PBS for analysis. Excite the dye at 488 nm and collect fluorescence in both the green (~510-530 nm, for the oxidized probe) and red (~580-610 nm, for the reduced probe) channels. An increase in the green/red fluorescence ratio indicates an increase in lipid peroxidation.

Protocol 4.3: Western Blot Analysis of Key Ferroptosis Proteins

This protocol assesses the expression levels of key proteins in the ferroptosis pathway.

Materials:

  • Treated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-GPX4, anti-ACSL4, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Lysis: Wash treated cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Clarify lysates by centrifugation and determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again, apply ECL substrate, and visualize protein bands using an imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., β-actin) to determine relative protein expression.

Protocol 4.4: In Vitro GPX4 Activity Assay

This is a conceptual protocol to measure how GPX4 activity is affected by inhibitors, using a lipid hydroperoxide as a substrate.

Materials:

  • Purified recombinant GPX4

  • GPX4 Assay Buffer

  • Glutathione (GSH)

  • Glutathione Reductase (GR)

  • NADPH

  • Lipid hydroperoxide substrate (e.g., Cumene Hydroperoxide or a specific phospholipid hydroperoxide)

  • Microplate fluorimeter

Procedure:

  • Assay Principle: This is a coupled enzyme assay. GPX4 reduces the lipid hydroperoxide using GSH, producing GSSG. GR then recycles GSSG back to GSH, consuming NADPH in the process. The decrease in NADPH fluorescence (Ex: 340 nm, Em: 450 nm) is proportional to GPX4 activity.

  • Reaction Setup: In a 96-well plate, combine the assay buffer, purified GPX4, GSH, GR, and NADPH.

  • Initiate Reaction: Add the lipid hydroperoxide substrate to initiate the reaction.

  • Measurement: Immediately begin monitoring the decrease in fluorescence over time using a microplate fluorimeter. The rate of fluorescence decrease is proportional to the GPX4 activity.

  • Inhibitor Screening: To test inhibitors, pre-incubate the GPX4 enzyme with the test compound before adding the substrate.

Conclusion and Future Directions

This compound stands as a pivotal molecule in the execution of ferroptosis. While direct induction of ferroptosis by exogenous this compound is an area requiring further quantitative investigation, its role as an

The Discovery and Characterization of 9(S)-HpODE Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 9(S)-hydroperoxyoctadecadienoic acid (9(S)-HpODE) isomers, a class of oxidized linoleic acid metabolites implicated in a range of physiological and pathological processes. This document details their discovery, characterization, biological significance, and the analytical methodologies used for their study, serving as an in-depth resource for professionals in research and drug development.

Introduction to this compound Isomers

This compound is a hydroperoxy fatty acid derived from linoleic acid, an essential omega-6 fatty acid. It is a key intermediate in the biosynthesis of various bioactive lipids. In biological systems, this compound is often rapidly reduced to its more stable corresponding hydroxyl derivative, 9(S)-hydroxyoctadecadienoic acid (9(S)-HODE). Both this compound and 9(S)-HODE, along with their other stereoisomers and regioisomers, are collectively known as oxidized linoleic acid metabolites (OXLAMs). These molecules are increasingly recognized for their roles as signaling molecules in processes such as inflammation, pain perception, and cardiovascular disease.

Biosynthesis of this compound Isomers

The formation of this compound can occur through both enzymatic and non-enzymatic pathways, leading to a mixture of stereoisomers. The specific pathway of formation often dictates the biological activity of the resulting molecules.

Enzymatic Pathways:

  • Lipoxygenases (LOX): Arachidonate 5-lipoxygenase (5-LO) can act on linoleic acid to produce this compound.[1][2][3]

  • Cyclooxygenases (COX): COX-1 and COX-2 enzymes can metabolize linoleic acid to predominantly 9(R)-HpODE, with smaller amounts of this compound.[4]

  • Cytochrome P450 (CYP) Enzymes: Microsomal CYP enzymes metabolize linoleic acid to a mixture of this compound and 9(R)-HpODE, which are then reduced to their corresponding hydroxy derivatives. These reactions typically produce racemic mixtures with a predominance of the R stereoisomer.[4]

Non-Enzymatic Pathways:

  • Free Radical Oxidation: Oxidative stress leads to the non-enzymatic, free-radical-induced oxidation of linoleic acid, generating racemic mixtures of 9-HpODE and its subsequent reduction product, 9-HODE.[4]

  • Singlet Oxygen Oxidation: Non-radical-mediated oxidation by singlet oxygen can also produce various hydroperoxides of linoleic acid, including 9-HpODE.[5]

The enzymatic pathways are generally stereospecific, while the non-enzymatic pathways result in a mix of isomers.

Signaling Pathways and Biological Activities

This compound and its derivatives exert their biological effects by modulating various signaling pathways.

  • TRPV1 Activation: 9(S)-HODE is a potent activator of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key player in pain sensation.[4] The activation of TRPV1 by OXLAMs is believed to mediate pain perception.[4]

  • GPR132 (G2A) Receptor: 9(S)-HODE can directly activate the human G protein-coupled receptor 132 (GPR132), which is implicated in pro-inflammatory responses and atherosclerosis.[4][6]

  • Peroxisome Proliferator-Activated Receptors (PPARs): 9-HODE isomers can act as ligands for PPARs, particularly PPARγ and PPARα, which are critical regulators of lipid metabolism and inflammation.[5][7]

  • Glutathione (B108866) (GSH) Oxidation: 9-HpODE can induce the oxidation of intracellular glutathione, a key antioxidant, through the action of glutathione peroxidase 4 (GPx4).[8][9] This highlights its role in cellular redox homeostasis.[8]

The following diagram illustrates the primary formation pathways of this compound.

9S_HpODE_Formation_Pathways Formation Pathways of this compound Linoleic_Acid Linoleic Acid Enzymatic Enzymatic Pathways Linoleic_Acid->Enzymatic Non_Enzymatic Non-Enzymatic Pathways Linoleic_Acid->Non_Enzymatic LOX Lipoxygenases (e.g., 5-LOX) Enzymatic->LOX COX Cyclooxygenases (COX-1, COX-2) Enzymatic->COX CYP450 Cytochrome P450 Enzymatic->CYP450 Free_Radical Free Radical Oxidation Non_Enzymatic->Free_Radical Singlet_Oxygen Singlet Oxygen Oxidation Non_Enzymatic->Singlet_Oxygen Nine_S_HpODE This compound LOX->Nine_S_HpODE Stereospecific COX->Nine_S_HpODE Minor product Nine_R_HpODE 9(R)-HpODE COX->Nine_R_HpODE Major product CYP450->Nine_S_HpODE CYP450->Nine_R_HpODE Free_Radical->Nine_S_HpODE Racemic Free_Radical->Nine_R_HpODE Racemic Singlet_Oxygen->Nine_S_HpODE Nine_S_HODE 9(S)-HODE Nine_S_HpODE->Nine_S_HODE Reduction

Caption: Formation pathways of this compound from linoleic acid.

The signaling cascade involving 9(S)-HODE and its primary receptors is depicted below.

9S_HODE_Signaling_Pathways Signaling Pathways of 9(S)-HODE Nine_S_HODE 9(S)-HODE TRPV1 TRPV1 Receptor Nine_S_HODE->TRPV1 GPR132 GPR132 (G2A) Receptor Nine_S_HODE->GPR132 PPARs PPARs (α, γ) Nine_S_HODE->PPARs Pain_Perception Pain Perception TRPV1->Pain_Perception Inflammation Inflammation GPR132->Inflammation Atherosclerosis Atherosclerosis GPR132->Atherosclerosis Lipid_Metabolism Lipid Metabolism Regulation PPARs->Lipid_Metabolism Gene_Expression Gene Expression PPARs->Gene_Expression

Caption: Key signaling pathways activated by 9(S)-HODE.

Quantitative Data

The concentrations of 9-HODE isomers have been measured in various biological matrices, often showing alterations in disease states.

Biological MatrixCondition9-HODE Concentration13-HODE Concentration9-oxoODE Concentration13-oxoODE ConcentrationReference
Rat PlasmaNormal84.0 nmol/L138.6 nmol/L263.0 nmol/L69.5 nmol/L[10]
Rat PlasmaNormal57.8 nmol/L123.2 nmol/L218.1 nmol/L57.8 nmol/L[10]
Human BloodNormal0.00514 +/- 0.0038 uM (for this compound)---[11]

Note: Concentrations can vary significantly based on the analytical method, sample preparation, and the specific cohort studied.

Experimental Protocols

Accurate characterization and quantification of this compound isomers require robust experimental protocols.

Lipid Extraction from Biological Samples (Bligh-Dyer Method)

This protocol is suitable for extracting total lipids from tissues or cells.

  • Homogenization: Homogenize the biological sample (e.g., 1 g of tissue) in a mixture of chloroform (B151607) and methanol (B129727) (1:2, v/v).

  • Phase Separation: Add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water of 2:2:1.8. Vortex thoroughly and centrifuge to separate the phases.

  • Lipid Collection: The lower chloroform phase, containing the lipids, is carefully collected.

  • Drying: The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.

  • Storage: The extracted lipids should be stored at -80°C until analysis.

Synthesis of this compound using Tomato Lipoxygenase

This method allows for the enzymatic synthesis of this compound.[12]

  • Substrate Preparation: Suspend linoleic acid in a phosphate (B84403) buffer (pH 5.6) with a surfactant like Tween 20.[12]

  • Enzyme Preparation: Homogenize fresh tomatoes in the same phosphate buffer.[12]

  • Reaction: Add the tomato homogenate to the linoleic acid suspension and stir vigorously in air for several hours.[12]

  • Termination: Stop the reaction by acidifying the mixture to pH 2-3 with H2SO4.[12]

  • Extraction: Extract the this compound from the reaction mixture using an organic solvent.

Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a common method for separating HODE isomers.

  • Sample Preparation: The lipid extract is dissolved in the mobile phase.

  • Chromatography:

    • Column: A silica (B1680970) gel column is typically used.[12]

    • Mobile Phase: A mixture of hexane, isopropanol, and acetic acid (e.g., 99:1:0.1, v/v/v) is used for separation.[12]

  • Detection: Detection is achieved by measuring the UV absorbance at 234 nm, which is characteristic of the conjugated diene system in HODEs.[12]

Analysis by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) provides high sensitivity and structural information.

  • Derivatization: Fatty acids are converted to their more volatile methyl esters (FAMEs) using reagents like boron trifluoride in methanol (BF3-MeOH).[13] Hydroxyl groups are often derivatized to trimethylsilyl (B98337) (TMS) ethers.[12]

  • Chromatography:

    • Column: A fused silica capillary column (e.g., DB-1) is used for separation.[12]

    • Temperature Program: A temperature gradient is applied to elute the FAMEs.[12]

  • Detection: Mass spectrometry is used for detection, providing a mass spectrum that can be used for identification.[12]

The general workflow for the analysis of this compound and its isomers is outlined below.

Analytical_Workflow Analytical Workflow for this compound/HODE Sample Biological Sample (Plasma, Tissue, Cells) Extraction Lipid Extraction (e.g., Bligh-Dyer) Sample->Extraction Saponification Saponification (Optional, for total HODEs) Extraction->Saponification Reduction Reduction (HpODE to HODE) Extraction->Reduction Saponification->Reduction Purification Purification/Separation Reduction->Purification HPLC HPLC Purification->HPLC GC_MS GC-MS Purification->GC_MS LC_MS_MS LC-MS/MS Purification->LC_MS_MS Detection Detection & Quantification HPLC->Detection Derivatization Derivatization (for GC-MS) GC_MS->Derivatization GC_MS->Detection LC_MS_MS->Detection UV_Detector UV Detector (234 nm) Detection->UV_Detector Mass_Spectrometer Mass Spectrometer Detection->Mass_Spectrometer Data_Analysis Data Analysis Detection->Data_Analysis

Caption: General analytical workflow for this compound and its isomers.

Conclusion

The study of this compound isomers and their derivatives is a rapidly evolving field with significant implications for understanding and potentially treating a variety of diseases. Their role as signaling molecules in inflammation, pain, and metabolic regulation makes them attractive targets for drug development. This technical guide provides a foundational understanding of the discovery, characterization, and analysis of these important lipid mediators, intended to facilitate further research and therapeutic innovation.

References

The Metabolic Journey of 9(S)-HpODE in Mammalian Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9(S)-hydroperoxy-10(E),12(Z)-octadecadienoic acid, or 9(S)-HpODE, is a reactive lipid hydroperoxide derived from the oxidation of linoleic acid. As a key intermediate in cellular signaling and oxidative stress, understanding its metabolic fate is crucial for elucidating its role in various physiological and pathological processes. This technical guide provides an in-depth exploration of the metabolic pathways of this compound in mammalian cells, complete with quantitative data, detailed experimental protocols, and visual diagrams of the core processes.

Core Metabolic Pathways of this compound

In mammalian cells, this compound is rapidly metabolized through several enzymatic pathways, leading to the formation of a variety of bioactive lipid mediators. The primary routes of its metabolism are reduction to a corresponding hydroxyl derivative, conversion to a ketone, and formation of epoxy and trihydroxy derivatives.

Reduction to 9(S)-HODE

The most prominent metabolic fate of this compound is its reduction to the more stable hydroxy fatty acid, 9(S)-hydroxy-10(E),12(Z)-octadecadienoic acid (9(S)-HODE). This conversion is primarily catalyzed by glutathione (B108866) peroxidases (GPxs), with glutathione peroxidase 4 (GPx4) being a key enzyme in this process due to its specificity for lipid hydroperoxides[1][2].

Oxidation to 9-oxo-ODE

Further metabolism of 9(S)-HODE can occur through oxidation to form 9-oxo-10(E),12(Z)-octadecadienoic acid (9-oxo-ODE)[3]. This reaction is catalyzed by hydroxy-fatty acid dehydrogenases.

Formation of Other Metabolites

This compound can also be a substrate for other enzymes, such as lipoxygenases (LOXs) and cytochrome P450 (CYP) epoxygenases, leading to a diverse array of products. For instance, 12/15-lipoxygenase can metabolize linoleic acid to both 13(S)-HpODE and this compound[4][5]. Cytochrome P450 enzymes can catalyze the epoxidation of linoleic acid to form epoxyoctadecenoic acids (EpOMEs), which can be further metabolized to dihydroxyoctadecenoic acids (DiHOMEs)[6][7]. While direct metabolism of this compound by these enzymes is less characterized, they represent potential pathways for its conversion. Non-enzymatic reactions can also contribute to the formation of various oxidized products, especially under conditions of oxidative stress.

Quantitative Analysis of this compound Metabolism

The following table summarizes representative quantitative data on the levels of this compound metabolites found in biological samples. It is important to note that concentrations can vary significantly depending on the cell type, experimental conditions, and the analytical methods used.

MetaboliteBiological MatrixMean Concentration (nmol/L)Method of AnalysisReference
9-HODERat Plasma57.8Q-TOFMS[8]
13-HODERat Plasma123.2Q-TOFMS[8]
9-oxoODERat Plasma218.1Q-TOFMS[8]
13-oxoODERat Plasma57.8Q-TOFMS[8]
9-HODEHuman Plasma (NASH patients)~150LC/ESI/MS/MS[1]
13-HODEHuman Plasma (NASH patients)~250LC/ESI/MS/MS[1]
9-oxoODEHuman Plasma (NASH patients)~50LC/ESI/MS/MS[1]

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound

This protocol describes the general procedure for treating cultured mammalian cells with this compound to study its metabolism.

Materials:

  • Mammalian cell line of interest (e.g., Caco-2, HepG2)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • This compound stock solution (in ethanol)

  • Phosphate-buffered saline (PBS)

  • 6-well cell culture plates

  • TRIzol reagent (for RNA extraction if desired)

Procedure:

  • Seed cells in 6-well plates at a density that will result in 80-90% confluency at the time of treatment[9].

  • Incubate cells under standard conditions (e.g., 37°C, 5% CO2).

  • Once cells reach the desired confluency, aspirate the complete medium and wash the cells twice with sterile PBS.

  • Starve the cells in serum-free medium for 3-4 hours prior to treatment[9].

  • Prepare the desired concentration of this compound in serum-free medium from the stock solution. A final concentration of 10-100 µM is often used[9][10]. Include a vehicle control (medium with the same concentration of ethanol (B145695) used to dissolve this compound).

  • Aspirate the starvation medium and add the this compound-containing medium or vehicle control to the cells.

  • Incubate for the desired time period (e.g., 30 minutes to 24 hours), depending on the metabolic process being studied[9][11].

  • After incubation, collect the cell culture medium and/or lyse the cells for subsequent analysis. For lipid extraction, proceed to Protocol 2.

Protocol 2: Lipid Extraction from Cell Culture

This protocol outlines both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) methods for isolating oxylipins from cell culture media and cell lysates.

A. Liquid-Liquid Extraction (LLE)

  • Materials:

    • Collected cell culture medium or cell lysate

    • Methanol (MeOH)

    • Chloroform (B151607) (CHCl3)

    • Deionized water

    • Centrifuge tubes

    • Nitrogen evaporator

  • Procedure:

    • To the collected sample, add 2 volumes of a chloroform:methanol (1:2, v/v) mixture.

    • Vortex thoroughly for 1 minute.

    • Add 1 volume of chloroform and vortex again.

    • Add 1 volume of deionized water and vortex for a final time.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C to separate the phases.

    • Carefully collect the lower organic phase, which contains the lipids.

    • Dry the extracted lipids under a gentle stream of nitrogen.

    • Reconstitute the lipid extract in a suitable solvent (e.g., methanol/acetonitrile) for LC-MS/MS analysis.

B. Solid-Phase Extraction (SPE)

  • Materials:

    • Collected cell culture medium

    • Oasis MAX µElution plate or similar SPE cartridge[12]

    • Methanol (MeOH)

    • Acetonitrile (ACN)

    • Isopropanol (IPA)

    • Formic acid

    • Ammonium (B1175870) bicarbonate

    • 10% glycerol (B35011) (aqueous)

    • SPE manifold

  • Procedure (adapted from Waters Corporation protocol)[12]:

    • Sample Pre-treatment: Dilute 300 µL of the cell culture sample with 400 µL of 85:15 (200 µM ammonium bicarbonate:methanol).

    • SPE Cartridge Conditioning:

      • Condition the SPE plate with 200 µL of methanol.

      • Equilibrate with 200 µL of 85:15 (200 µM ammonium bicarbonate:methanol).

    • Sample Loading: Load the entire pre-treated sample onto the SPE plate.

    • Washing:

      • Wash with 600 µL of 85:15 (200 µM ammonium bicarbonate:methanol).

      • Wash with 600 µL of methanol.

    • Elution:

      • Prepare a collection plate by adding 30 µL of 10% aqueous glycerol to each well.

      • Elute the oxylipins slowly with 30 µL of 50:50 ACN:IPA + 5% formic acid.

    • Final Preparation: Seal and mix the collection plate. The sample is ready for injection into the LC-MS/MS system.

Protocol 3: LC-MS/MS Analysis of this compound Metabolites

This protocol provides a general framework for the quantitative analysis of 9-HODE and 9-oxoODE using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation:

  • UPLC/HPLC system coupled to a triple quadrupole mass spectrometer.

  • C18 reversed-phase column (e.g., ACQUITY Premier BEH C18, 2.1 x 150 mm)[12].

LC Conditions (example):

  • Mobile Phase A: 0.01% Formic acid in water[12].

  • Mobile Phase B: 0.01% Formic acid in acetonitrile[12].

  • Gradient: A multi-step gradient is typically used to achieve optimal separation of the various oxylipins. An example gradient could be:

    • Initial: 25% B

    • Linear gradient to 28% B over 4 minutes.

    • Linear gradient to 32% B over 8 minutes[12].

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 35-40°C.

  • Injection Volume: 3-10 µL.

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.

    • 9-HODE: m/z 295.2 → 171.1[13]

    • 13-HODE: m/z 295.2 → 195.1[13]

    • 9-oxoODE: m/z 293.2 → 171.1

    • 13-oxoODE: m/z 293.2 → 113.1

  • Internal Standards: Deuterated standards (e.g., 9-HODE-d4, 13-HODE-d4) should be used for accurate quantification.

Quantification:

  • Create a calibration curve using authentic standards of each analyte and the internal standard.

  • Calculate the concentration of each metabolite in the samples based on the peak area ratios relative to the internal standard and the calibration curve.

Protocol 4: Glutathione Peroxidase (GPx) Activity Assay

This protocol describes a coupled enzyme assay to measure GPx activity, which is crucial for the reduction of this compound.

Principle: GPx catalyzes the reduction of a hydroperoxide (like this compound or a general substrate like cumene (B47948) hydroperoxide) by reduced glutathione (GSH), producing oxidized glutathione (GSSG). Glutathione reductase (GR) then reduces GSSG back to GSH, consuming NADPH in the process. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm, which is proportional to the GPx activity.

Materials:

  • Cell lysate or purified GPx enzyme

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM EDTA and 1 mM DTT)[14]

  • Co-Substrate Mixture (containing GSH and GR)[14]

  • NADPH solution[14]

  • Hydroperoxide substrate (e.g., cumene hydroperoxide or this compound)[14]

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure (adapted from Cayman Chemical Assay Kit protocol)[14]:

  • Prepare samples (cell lysates or tissue homogenates) in cold assay buffer. Centrifuge to remove debris.

  • In a 96-well plate, add in the following order:

    • Assay Buffer

    • Co-Substrate Mixture

    • NADPH

    • Sample (cell lysate) or positive control (purified GPx)

  • Include background wells containing all reagents except the sample.

  • Initiate the reaction by adding the hydroperoxide substrate to all wells.

  • Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every minute) for at least 5 minutes.

  • Calculate the rate of absorbance change (ΔA340/min).

  • Subtract the rate of the background wells from the sample wells.

  • Calculate GPx activity using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹). One unit of GPx activity is typically defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute.

Visualizing the Metabolic Network and Experimental Workflow

To better illustrate the metabolic pathways and experimental procedures, the following diagrams were generated using the DOT language.

Metabolic_Pathway_of_9S_HpODE cluster_main Metabolic Fate of this compound 9S_HpODE This compound 9S_HODE 9(S)-HODE 9S_HpODE->9S_HODE Glutathione Peroxidases (e.g., GPx4) Epoxy_derivatives Epoxy and Trihydroxy Derivatives 9S_HpODE->Epoxy_derivatives Lipoxygenases, Cytochrome P450s 9_oxo_ODE 9-oxo-ODE 9S_HODE->9_oxo_ODE Hydroxy-fatty acid Dehydrogenase

Caption: Metabolic pathways of this compound in mammalian cells.

Experimental_Workflow cluster_workflow Experimental Workflow for this compound Metabolism Analysis A 1. Cell Culture and Treatment - Seed and grow mammalian cells - Treat with this compound B 2. Sample Collection - Collect cell culture medium - Lyse cells A->B C 3. Lipid Extraction - Solid-Phase Extraction (SPE) or - Liquid-Liquid Extraction (LLE) B->C D 4. Sample Analysis - LC-MS/MS for quantification of  9-HODE, 9-oxo-ODE, etc. C->D E 5. Data Analysis - Create calibration curves - Quantify metabolite concentrations D->E

Caption: Workflow for analyzing this compound metabolism.

Conclusion

The metabolic fate of this compound in mammalian cells is a complex process involving multiple enzymatic pathways that result in a range of bioactive oxylipins. The primary conversion to 9(S)-HODE and 9-oxo-ODE is well-established, with glutathione peroxidases playing a central role. Further research is needed to fully elucidate the roles of other enzymes, such as lipoxygenases and cytochrome P450s, in the generation of a wider spectrum of this compound-derived metabolites. The experimental protocols provided in this guide offer a robust framework for investigating these pathways and quantifying the resulting products, which will be instrumental in advancing our understanding of the biological significance of this compound in health and disease.

References

An In-depth Technical Guide to Physiological Concentrations of 9(S)-HpODE in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of 9(S)-hydroperoxyoctadecadienoic acid (9(S)-HpODE) in human plasma, with a focus on its physiological concentrations, analytical methodologies, and role in cellular signaling. This compound is a primary oxidation product of linoleic acid, generated through both enzymatic and non-enzymatic pathways. As a reactive lipid species, it is implicated in a variety of physiological and pathological processes, making its accurate quantification and the elucidation of its biological functions critical areas of research.

Quantitative Data on this compound and Related Metabolites in Human Plasma

The quantification of this compound in human plasma is challenging due to its inherent instability and low physiological concentrations. Consequently, data on its precise levels are limited, and often, its more stable reduced form, 9(S)-hydroxyoctadecadienoic acid (9(S)-HODE), or total lipid hydroperoxides are reported instead. The following tables summarize the available quantitative data for this compound and related compounds in human circulation.

MetaboliteMatrixConditionConcentration (µM)NotesReference
This compoundBloodNormal0.00514 ± 0.0038Data from the Human Metabolome Database; specific to this compound but in whole blood, not plasma.[1][2]
Total HydroperoxidesPlasmaNormalMean: 3.02 (Range: 0.22 - 7.8)Represents the total concentration of all hydroperoxides, not specific to this compound.
1-palmitoyl-2-(9-hydroperoxyoctadecadienoyl)-sn-glycero-3-phosphocholinePlasmaHealthy Subjects-This is an esterified form of 9-HpODE. A specific LC-MS/MS method for its quantification has been developed, though absolute concentrations in healthy individuals were not detailed in the abstract.[3]
MetaboliteMatrixConditionConcentration (pg/mL)NotesReference
13-HpODEPlasmaHealthy Volunteers (Pre-exposure to electric field)427 ± 47This is the 13-isomer of HpODE, providing context for hydroperoxide levels.[4]

Experimental Protocols for Quantification

The accurate measurement of this compound in human plasma necessitates robust and sensitive analytical methods, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the gold standard. The following protocol outlines a typical workflow for the quantification of this compound, adapted from methodologies for related oxidized linoleic acid metabolites.

Sample Collection and Handling

Due to the instability of hydroperoxides, stringent sample handling is crucial to prevent artefactual oxidation.

  • Anticoagulant: Collect whole blood in tubes containing EDTA.

  • Immediate Processing: Process blood samples immediately upon collection. Centrifuge at 4°C to separate plasma.

  • Antioxidant Addition: Add an antioxidant cocktail, such as butylated hydroxytoluene (BHT) and diethylenetriaminepentaacetic acid (DTPA), to the plasma to prevent ex vivo oxidation.

  • Storage: Store plasma samples at -80°C until analysis.

Lipid Extraction

A liquid-liquid extraction is performed to isolate lipids from the plasma matrix.

  • Internal Standard: Add an appropriate internal standard (e.g., a deuterated analog of 9-HpODE or a related lipid hydroperoxide) to the plasma sample.

  • Solvent System: Use a solvent system such as a mixture of methanol (B129727), chloroform, and water (Folch method) or ethyl acetate (B1210297) for extraction.

  • Phase Separation: Vortex the mixture and centrifuge to achieve phase separation.

  • Collection: Carefully collect the organic phase containing the lipids.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen.

Solid-Phase Extraction (SPE) for Cleanup

Further purification of the lipid extract is often necessary to remove interfering substances.

  • Column Conditioning: Condition a C18 SPE cartridge with methanol followed by water.

  • Sample Loading: Reconstitute the dried lipid extract in a suitable solvent and load it onto the SPE cartridge.

  • Washing: Wash the cartridge with a low-percentage organic solvent to remove polar impurities.

  • Elution: Elute the desired lipid fraction containing this compound with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

  • Drying: Evaporate the eluate to dryness under nitrogen.

LC-MS/MS Analysis

The purified lipid extract is analyzed by LC-MS/MS for the separation and quantification of this compound.

  • Chromatographic Separation:

    • Column: Use a reverse-phase C18 column.

    • Mobile Phase: Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile/methanol).

  • Mass Spectrometric Detection:

    • Ionization: Use electrospray ionization (ESI) in the negative ion mode.

    • Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and its internal standard. For example, a potential transition for 9-HpODE could be based on its deprotonated molecule [M-H]⁻.

Signaling Pathways and Biological Relevance

While the direct signaling pathways of this compound are not as extensively characterized as its reduced metabolite, 9(S)-HODE, evidence suggests its involvement in cellular signaling. The biological effects of this compound are likely mediated through both direct interactions with cellular components and its conversion to other bioactive lipids.

Metabolic Conversion of this compound

This compound is a key intermediate in the metabolic cascade of linoleic acid. It can be enzymatically reduced to the more stable 9(S)-HODE by glutathione (B108866) peroxidases. This conversion is a critical step, as 9(S)-HODE is a known signaling molecule.

Linoleic Acid Linoleic Acid This compound This compound Linoleic Acid->this compound Lipoxygenase/Autoxidation 9(S)-HODE 9(S)-HODE This compound->9(S)-HODE Glutathione Peroxidase

Caption: Metabolic conversion of Linoleic Acid to this compound and 9(S)-HODE.

Potential Signaling Actions of this compound

Emerging research suggests that this compound may have direct signaling roles, although these are less potent compared to 9(S)-HODE.

  • G-Protein Coupled Receptor 132 (GPR132): 9(S)-HODE is a known agonist for GPR132. While this compound can also activate this receptor, its potency is reported to be lower. Activation of GPR132 is linked to inflammatory responses.

  • Peroxisome Proliferator-Activated Receptors (PPARs): Oxidized linoleic acid metabolites, including HODEs and potentially their hydroperoxy precursors, are known to activate PPARs, which are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation.

  • Modulation of Other Signaling Pathways: There is evidence that the related lipid hydroperoxide, 13-HpODE, can alter epidermal growth factor receptor (EGFR) signaling.[5] It is plausible that this compound could have similar effects on various signaling cascades.[5]

  • Induction of Oxidative Stress: As a hydroperoxide, this compound can contribute to the cellular oxidative state, for instance, by promoting the oxidation of glutathione.[5] This alteration in the redox environment can, in turn, affect numerous signaling pathways.[5]

cluster_0 Cell Membrane cluster_1 Cytosol / Nucleus 9(S)-HpODE_ext This compound (extracellular) GPR132 GPR132 9(S)-HpODE_ext->GPR132 (weaker activation) Inflammatory_Response Inflammatory Response GPR132->Inflammatory_Response 9(S)-HpODE_int This compound (intracellular) PPARs PPARs 9(S)-HpODE_int->PPARs GSH_GSSG GSH -> GSSG 9(S)-HpODE_int->GSH_GSSG Oxidative Stress Gene_Expression Gene Expression (Lipid Metabolism, Inflammation) PPARs->Gene_Expression Sample_Collection Plasma Sample Collection (with antioxidants) Lipid_Extraction Lipid Extraction Sample_Collection->Lipid_Extraction SPE_Cleanup Solid-Phase Extraction Lipid_Extraction->SPE_Cleanup LCMS_Quantification LC-MS/MS Quantification SPE_Cleanup->LCMS_Quantification Data_Analysis Data Analysis and Concentration Determination LCMS_Quantification->Data_Analysis Biological_Interpretation Biological Interpretation (e.g., in disease models) Data_Analysis->Biological_Interpretation

References

Downstream Metabolites of 9(S)-HpODE: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the downstream metabolic fate of 9(S)-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9(S)-HpODE), a key intermediate in the metabolism of linoleic acid. This document details the enzymatic and non-enzymatic conversion of this compound into a series of bioactive metabolites, including 9(S)-hydroxy-10(E),12(Z)-octadecadienoic acid (9(S)-HODE), 9-oxo-10(E),12(Z)-octadecadienoic acid (9-oxoODE), and various plant-specific derivatives such as colneleic acid. The guide elucidates the functional roles of these metabolites in crucial signaling pathways, including the activation of G protein-coupled receptors, modulation of oxidative stress, and induction of apoptosis. Detailed experimental protocols for the characterization and functional analysis of these molecules are provided, along with quantitative data and signaling pathway diagrams to serve as a valuable resource for researchers in the fields of lipidomics, cell signaling, and drug development.

Introduction

This compound is a hydroperoxy fatty acid produced from linoleic acid through the action of lipoxygenases (LOX) or via autoxidation.[1] As a reactive intermediate, this compound is rapidly metabolized into a variety of downstream products with diverse biological activities. Understanding the metabolic pathways of this compound and the functions of its metabolites is critical for elucidating their roles in both physiological and pathological processes, including inflammation, cardiovascular disease, and cancer. This guide aims to provide an in-depth technical resource on the core aspects of this compound metabolism and function.

Metabolic Pathways of this compound

This compound serves as a branching point for the synthesis of several downstream metabolites. The primary pathways involve enzymatic reduction, oxidation, and rearrangement reactions.

Formation of 9(S)-HODE

The most prominent metabolic fate of this compound in mammals is its reduction to the corresponding hydroxyl derivative, 9(S)-HODE. This conversion is catalyzed by peroxidases, including glutathione (B108866) peroxidases (GPx).[2]

Formation of 9-oxoODE

9(S)-HODE can be further oxidized to 9-oxo-10(E),12(Z)-octadecadienoic acid (9-oxoODE).[3] This conversion is thought to be mediated by hydroxy-fatty acid dehydrogenases.[3]

Plant-Specific Metabolites

In plants, this compound is a substrate for a variety of enzymes that produce a range of specialized metabolites. One notable example is the conversion of this compound to colneleic acid, a divinyl ether fatty acid, by hydroperoxide dehydratase.[4] Additionally, in potato tubers, this compound can be metabolized into 9-keto-10,12-octadecadienoic acid, 9,10-epoxy-11-hydroxy-12-octadecenoic acid, and various trihydroxy-octadecenoic acids.[5][6]

metabolic_pathway Linoleic Acid Linoleic Acid This compound This compound Linoleic Acid->this compound Lipoxygenase / Autoxidation 9(S)-HODE 9(S)-HODE This compound->9(S)-HODE Glutathione Peroxidases Colneleic Acid Colneleic Acid This compound->Colneleic Acid Hydroperoxide Dehydratase (Plants) Epoxy & Trihydroxy Fatty Acids Epoxy & Trihydroxy Fatty Acids This compound->Epoxy & Trihydroxy Fatty Acids Plant Enzymes 9-oxoODE 9-oxoODE 9(S)-HODE->9-oxoODE Hydroxy-fatty Acid Dehydrogenase

Metabolic conversion of this compound.

Functions of Downstream Metabolites

The downstream metabolites of this compound are not merely metabolic byproducts but are active signaling molecules that modulate a variety of cellular processes.

9(S)-HODE: A Ligand for GPR132

9(S)-HODE has been identified as an endogenous ligand for the G protein-coupled receptor 132 (GPR132), also known as G2A.[7] Activation of GPR132 by 9(S)-HODE initiates a cascade of intracellular signaling events, including the mobilization of intracellular calcium and the activation of the c-Jun N-terminal kinase (JNK) pathway.[8] This signaling axis is implicated in a range of physiological and pathological processes, including immune cell function, atherosclerosis, and pain perception.[9][10]

GPR132_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol 9(S)-HODE 9(S)-HODE GPR132 GPR132 9(S)-HODE->GPR132 Activation Gαq Gαq GPR132->Gαq Activates Gαi Gαi GPR132->Gαi Activates JNK JNK GPR132->JNK Activates via G-protein signaling PLC PLC Gαq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG AC AC Gαi->AC Inhibits cAMP cAMP AC->cAMP Ca2+ Ca2+ IP3->Ca2+ Release from ER PKC PKC DAG->PKC Activates p-JNK p-JNK JNK->p-JNK Gene Expression Gene Expression p-JNK->Gene Expression

GPR132 signaling pathway activated by 9(S)-HODE.

9-oxoODE: Induction of Apoptosis

9-oxoODE has been shown to exhibit pro-apoptotic activity in various cancer cell lines.[8] The mechanism of action involves the intrinsic apoptotic pathway, characterized by the dissipation of the mitochondrial membrane potential, release of cytochrome c, and activation of caspases.[8] Specifically, 9-oxo-10(E),12(E)-octadecadienoic acid (9-EE-KODE), an isomer of 9-oxoODE, has been demonstrated to down-regulate the anti-apoptotic protein Bcl-2 and up-regulate the pro-apoptotic protein Bax.[8]

apoptosis_pathway 9-oxoODE 9-oxoODE Bax Bax 9-oxoODE->Bax Upregulates Bcl-2 Bcl-2 9-oxoODE->Bcl-2 Downregulates Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Bax->Mitochondrion Promotes permeabilization Bcl-2->Mitochondrion Inhibits permeabilization Apoptosome Apoptosome Cytochrome c->Apoptosome Forms Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis

9-oxoODE-induced apoptotic pathway.

This compound and Oxidative Stress

This compound itself is a potent mediator of oxidative stress. It can directly induce the oxidation of intracellular glutathione (GSH) to glutathione disulfide (GSSG), a process mediated by glutathione peroxidase 4 (GPx4).[2][11] This alteration in the cellular redox state can have profound effects on cell signaling and survival.

Quantitative Data

The following tables summarize key quantitative data related to the downstream metabolites of this compound.

Table 1: GPR132 Activation by 9(S)-HODE

ParameterValueCell LineAssayReference
EC50~2 µMCHO-G2AIntracellular Ca2+ Mobilization[8]
EC509 µM-GPR132 Activation[12]
EC507.5 µM-IP-1 Accumulation[13]

Table 2: Concentrations of this compound Metabolites in Biological Samples

MetaboliteConcentration (nmol/L)SampleConditionReference
9-HODE57.8 ± 18.7Rat PlasmaNormal[14]
9-oxoODE218.1 ± 53.7Rat PlasmaNormal[14]
9-HpODE1.56 mMSunflower OilOxidized at 22°C for 56 days[15]
9-HpODE3.25 mMSoybean OilOxidized at 22°C for 56 days[15]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of this compound and its downstream metabolites.

Intracellular Calcium Mobilization Assay using Fura-2 AM

This protocol describes the measurement of intracellular calcium mobilization in response to GPR132 activation by 9(S)-HODE using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

  • HEK293 cells stably expressing GPR132 (HEK-GPR132)

  • DMEM supplemented with 10% FBS, 1% penicillin-streptomycin

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (pH 7.4)

  • 9(S)-HODE stock solution in ethanol (B145695)

  • Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm) and emission at 510 nm

Procedure:

  • Cell Culture: Seed HEK-GPR132 cells in a black, clear-bottom 96-well plate at a density that will yield a confluent monolayer on the day of the assay. Incubate at 37°C in a 5% CO2 incubator for 24-48 hours.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution by dissolving Fura-2 AM in DMSO to a stock concentration of 1 mM.

    • For each well, prepare 100 µL of loading buffer by diluting the Fura-2 AM stock to a final concentration of 2-5 µM in HBSS containing 0.02% Pluronic F-127.

    • Aspirate the culture medium from the wells and wash once with 100 µL of HBSS.

    • Add 100 µL of the Fura-2 AM loading solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Washing: Aspirate the loading solution and wash the cells twice with 100 µL of HBSS to remove extracellular dye. After the final wash, add 100 µL of HBSS to each well.

  • Measurement:

    • Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).

    • Set the plate reader to measure fluorescence intensity at an emission wavelength of 510 nm, with alternating excitation at 340 nm and 380 nm.

    • Establish a baseline fluorescence reading for 1-2 minutes.

    • Add the desired concentration of 9(S)-HODE (prepared in HBSS from the ethanol stock) to the wells.

    • Continue to record the fluorescence intensities at 340 nm and 380 nm for 5-10 minutes.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380) for each time point.

    • The change in this ratio is proportional to the change in intracellular calcium concentration.

    • Plot the F340/F380 ratio over time to visualize the calcium transient.

    • The peak change in the ratio can be used to generate dose-response curves.

Western Blot Analysis of JNK Phosphorylation

This protocol details the detection of JNK phosphorylation in response to 9(S)-HODE stimulation via Western blotting.

Materials:

  • HEK-GPR132 cells

  • Serum-free DMEM

  • 9(S)-HODE

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies: rabbit anti-phospho-JNK (Thr183/Tyr185) and rabbit anti-total JNK

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment:

    • Seed HEK-GPR132 cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours prior to stimulation.

    • Treat the cells with the desired concentrations of 9(S)-HODE for various time points (e.g., 0, 5, 15, 30 minutes).

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.

    • Transfer the lysate to a pre-chilled microcentrifuge tube and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.

  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to each lysate and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel and then transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-JNK (diluted in 5% BSA/TBST) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Apply the ECL substrate to the membrane according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total JNK.

Glutathione Peroxidase 4 (GPx4) Activity Assay

This protocol describes a method to measure the activity of GPx4, the enzyme responsible for reducing this compound and oxidizing glutathione.

Materials:

  • Cell or tissue lysate

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, with 5 mM EDTA)

  • Reduced glutathione (GSH)

  • Glutathione reductase

  • NADPH

  • This compound (or another suitable hydroperoxide substrate)

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a reaction mixture containing assay buffer, GSH, glutathione reductase, and NADPH.

  • Assay:

    • Add the sample (cell or tissue lysate) to the wells of a 96-well plate.

    • Add the reaction mixture to each well.

    • Initiate the reaction by adding the substrate, this compound.

    • Immediately measure the decrease in absorbance at 340 nm over time. The rate of NADPH consumption is proportional to the GPx4 activity.

  • Data Analysis:

    • Calculate the rate of change in absorbance (ΔA340/min).

    • Use the molar extinction coefficient of NADPH (6.22 x 103 M-1cm-1) to convert the rate of absorbance change to the rate of NADPH consumption.

    • GPx4 activity is typically expressed as units per milligram of protein, where one unit is defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute.

Conclusion

The downstream metabolites of this compound are a diverse group of bioactive lipids with significant roles in cellular signaling and pathophysiology. 9(S)-HODE, through its interaction with GPR132, and 9-oxoODE, through its pro-apoptotic effects, represent potential targets for therapeutic intervention in a variety of diseases. The experimental protocols and quantitative data provided in this guide offer a valuable resource for researchers seeking to further investigate the complex biology of these important lipid mediators. Further research is warranted to fully elucidate the roles of these metabolites in health and disease and to explore their potential as biomarkers and therapeutic targets.

References

9(S)-HpODE Signaling in Cardiovascular Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9(S)-hydroperoxyoctadecadienoic acid, or 9(S)-HpODE, is a bioactive lipid mediator derived from the oxidation of linoleic acid. Emerging evidence has implicated this compound and its more stable reduced form, 9(S)-hydroxyoctadecadienoic acid (9(S)-HODE), in the pathogenesis of various cardiovascular diseases (CVDs). As a product of enzymatic and non-enzymatic lipid peroxidation, this compound acts as a signaling molecule that can instigate and amplify inflammatory and oxidative stress responses within the cardiovascular system. This technical guide provides an in-depth overview of the core aspects of this compound signaling in CVDs, with a focus on atherosclerosis, heart failure, and endothelial dysfunction. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visual representations of the key pathways.

Data Presentation: Quantitative Levels of 9-HODE in Cardiovascular Disease

Quantitative analysis of this compound is challenging due to its instability. Therefore, its more stable derivative, 9-HODE, is often measured as a surrogate marker of this compound production and lipid peroxidation. The following tables summarize the available quantitative data on 9-HODE levels in various cardiovascular contexts.

Table 1: 9-HODE Levels in Human Plasma and LDL in Atherosclerosis

ConditionSample Type9-HODE Concentration/ChangeReference
Healthy Volunteers (Young)LDLBaseline
Atherosclerotic Patients (36-47 years)LDL20-fold increase vs. young healthy
Healthy Volunteers (69-94 years)LDLIncreased vs. young healthy
Atherosclerotic Patients (69-94 years)LDL30-100 fold increase vs. young healthy; 2-3 fold increase vs. age-matched healthy
Healthy VolunteersPlasma1956 ± 136 pg/mL

Table 2: 9-HODE Levels in Human Atherosclerotic Plaques

Sample Type9-HODE ConcentrationReference
Atherosclerotic Plaque0.51 ± 0.17 ng/µg of linoleic acid

Note: There is a notable lack of specific quantitative data for this compound/9-HODE levels in human heart failure and hypertension. While lipid peroxidation, in general, is known to be elevated in these conditions, the specific contribution and concentration of this compound/9-HODE remain areas for further investigation.

Signaling Pathways of this compound in Cardiovascular Disease

This compound exerts its pathological effects by activating several downstream signaling cascades, leading to inflammation, oxidative stress, and cellular dysfunction.

Formation of this compound

This compound is primarily generated from linoleic acid through the action of lipoxygenase (LOX) enzymes, particularly 12/15-LOX. Non-enzymatic autoxidation of linoleic acid also contributes to its formation.

Formation of this compound Linoleic Acid Linoleic Acid This compound This compound Linoleic Acid->this compound 12/15-LOX Linoleic Acid->this compound Autoxidation 12/15-Lipoxygenase 12/15-Lipoxygenase Autoxidation Autoxidation

Caption: Enzymatic and non-enzymatic formation of this compound.

Pro-inflammatory Signaling via NF-κB

This compound is a potent activator of the NF-κB signaling pathway, a central regulator of inflammation. This activation leads to the transcription of various pro-inflammatory genes, including adhesion molecules and cytokines, which are crucial in the development of atherosclerosis.

This compound-Induced NF-κB Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK This compound->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Inhibits IκBα-P IκBα-P IκBα->IκBα-P NF-κB (p50/p65)_n NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65)_n Translocation Proteasomal Degradation Proteasomal Degradation IκBα-P->Proteasomal Degradation Pro-inflammatory Genes\n(VCAM-1, ICAM-1, IL-6) Pro-inflammatory Genes (VCAM-1, ICAM-1, IL-6) NF-κB (p50/p65)_n->Pro-inflammatory Genes\n(VCAM-1, ICAM-1, IL-6) Induces Transcription

Caption: this compound activates the NF-κB inflammatory pathway.

Endothelial Dysfunction

This compound contributes to endothelial dysfunction, a critical early event in atherosclerosis. It promotes the expression of vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1) on endothelial cells. This facilitates the adhesion of monocytes to the endothelium, a key step in the formation of atherosclerotic plaques.

This compound and Endothelial Dysfunction This compound This compound Endothelial Cell Endothelial Cell This compound->Endothelial Cell Acts on VCAM-1/ICAM-1 Expression VCAM-1/ICAM-1 Expression Endothelial Cell->VCAM-1/ICAM-1 Expression Upregulates Monocyte Adhesion Monocyte Adhesion VCAM-1/ICAM-1 Expression->Monocyte Adhesion Promotes Atherosclerosis Atherosclerosis Monocyte Adhesion->Atherosclerosis Contributes to

Caption: Role of this compound in promoting endothelial dysfunction.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound signaling.

Quantification of 9-HODE in Human Plasma by LC-MS/MS

This protocol outlines a typical workflow for the extraction and quantification of 9-HODE from human plasma samples.

Workflow for 9-HODE Quantification in Plasma A Plasma Sample Collection (EDTA tubes, centrifuge, store at -80°C) B Lipid Extraction (Modified Folch or Solid Phase Extraction) A->B C Sample Preparation (Evaporation, reconstitution in mobile phase) B->C D LC-MS/MS Analysis (C18 column, negative ion mode, MRM) C->D E Data Analysis (Quantification against internal standard curve) D->E

An In-depth Technical Guide on the Structural Analysis of 9(S)-hydroperoxy-10(E),12(Z)-octadecadienoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9(S)-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9S-HpODE) is a biologically active lipid hydroperoxide derived from the enzymatic oxidation of linoleic acid by 9-lipoxygenases (9-LOX). As a key intermediate in the biosynthesis of various oxylipins, 9S-HpODE plays a significant role in a multitude of physiological and pathological processes, including plant defense signaling and inflammatory responses in mammals. A thorough understanding of its structural characteristics is paramount for elucidating its biological functions and for the development of novel therapeutic agents targeting lipid signaling pathways.

This technical guide provides a comprehensive overview of the structural analysis of 9S-HpODE, consolidating spectroscopic data, experimental protocols, and its involvement in key signaling pathways.

Chemical and Physical Properties

9S-HpODE is an 18-carbon fatty acid characterized by a hydroperoxy group at the 9th carbon, a trans double bond between carbons 10 and 11, and a cis double bond between carbons 12 and 13.

PropertyValueSource
IUPAC Name (9S,10E,12Z)-9-hydroperoxyoctadeca-10,12-dienoic acid[1]
Molecular Formula C₁₈H₃₂O₄[1]
Molecular Weight 312.4 g/mol [1]
Appearance Solid
UV-Vis (λmax) 234-236 nm in ethanol

Spectroscopic Analysis

The structural elucidation of 9S-HpODE relies on a combination of spectroscopic techniques. While a complete, publicly available dataset for 9S-HpODE is scarce due to its inherent instability, data from related compounds and general principles of lipid analysis provide a strong basis for its characterization.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of 9S-HpODE. Electron ionization (EI) and electrospray ionization (ESI) are commonly employed techniques. The fragmentation of the reduced form, 9-hydroxy-10(E),12(Z)-octadecadienoic acid (9-HODE), provides valuable insights into the expected fragmentation of 9S-HpODE.[2]

Ion (m/z)Description
312.23[M-H]⁻ for 9S-HpODE
295.23[M-H]⁻ for 9-HODE
277.22[M-H-H₂O]⁻ for 9-HODE
171.10Signature fragment ion for 9-HODE resulting from cleavage adjacent to the hydroxyl group

Note: The fragmentation of 9S-HpODE itself is more complex due to the lability of the hydroperoxy group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

ProtonPredicted Chemical Shift (ppm)Multiplicity
Olefinic protons5.5 - 6.5m
H-9 (methine)~4.5m
Allylic protons2.0 - 2.3m
Methylene protons1.2 - 1.6m
Terminal methyl~0.9t

¹³C NMR (Predicted):

CarbonPredicted Chemical Shift (ppm)
Carboxyl175 - 180
Olefinic carbons125 - 135
C-9 (carbon with hydroperoxy group)85 - 90
Methylene carbons22 - 35
Terminal methyl~14
Infrared (IR) Spectroscopy

FTIR spectroscopy can be used to identify the characteristic functional groups present in 9S-HpODE.

Wavenumber (cm⁻¹)Vibrational Mode
~3400 (broad)O-H stretch (hydroperoxy group)
~3010=C-H stretch (alkene)
~2925, ~2855C-H stretch (alkane)
~1710C=O stretch (carboxylic acid)
~1650C=C stretch (conjugated alkene)
~970=C-H bend (trans alkene)

Experimental Protocols

Preparation of 9(S)-HpODE

9S-HpODE can be synthesized enzymatically from linoleic acid using commercially available soybean lipoxygenase or from potato tubers, which are a rich source of 9-lipoxygenase.

Protocol: Enzymatic Synthesis using Potato Tuber Homogenate

  • Homogenization: Homogenize fresh potato tubers in a phosphate (B84403) buffer (pH 6.5) at 4°C.

  • Incubation: Add linoleic acid to the homogenate and incubate with gentle stirring at room temperature. Monitor the formation of the conjugated diene system by measuring the absorbance at 234 nm.

  • Extraction: Stop the reaction by adding a mixture of isopropanol (B130326) and ethyl acetate. Acidify the mixture to pH 4-5 with dilute HCl. Extract the lipids with ethyl acetate.

  • Drying and Storage: Dry the organic phase over anhydrous sodium sulfate, evaporate the solvent under reduced pressure, and store the crude 9S-HpODE under an inert atmosphere at -80°C.

Purification of this compound by High-Performance Liquid Chromatography (HPLC)

Purification of 9S-HpODE is crucial to remove unreacted substrate and side products. Both normal-phase and reverse-phase HPLC can be employed.

Protocol: Normal-Phase HPLC (NP-HPLC)

  • Column: Silica column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of hexane, isopropanol, and acetic acid (e.g., 98.3:1.6:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 234 nm.

  • Procedure:

    • Dissolve the crude extract in the mobile phase.

    • Inject the sample onto the equilibrated column.

    • Monitor the elution profile at 234 nm.

    • Collect the fraction corresponding to the 9S-HpODE peak.

    • Evaporate the solvent under a stream of nitrogen and store the purified product at -80°C.

Protocol: Reverse-Phase HPLC (RP-HPLC)

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) in water, both containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 234 nm.

  • Procedure:

    • Dissolve the crude extract in the initial mobile phase composition.

    • Inject the sample and run a linear gradient of increasing acetonitrile concentration.

    • Collect the 9S-HpODE fraction based on its retention time.

    • Remove the solvent and store the purified product appropriately.

Signaling Pathways

9S-HpODE is a key signaling molecule in various biological processes, most notably in plant defense and inflammatory responses.

Plant Defense Signaling

In plants, 9-lipoxygenase-derived oxylipins, including 9S-HpODE, are crucial for inducing defense responses against pathogens and herbivores. They are involved in a complex signaling network that often intersects with other hormone pathways, such as the jasmonic acid pathway.

plant_defense_signaling pathogen Pathogen Attack/ Wounding linoleic_acid Linoleic Acid pathogen->linoleic_acid releases nine_lox 9-Lipoxygenase (9-LOX) hpode This compound nine_lox->hpode catalyzes downstream Downstream Oxylipins (e.g., ketones, divinyl ethers) hpode->downstream signaling Signal Transduction Cascade (MAPK pathways, Ca2+ signaling) hpode->signaling defense_genes Activation of Defense Genes (e.g., PR proteins) signaling->defense_genes response Physiological Response (e.g., Cell wall reinforcement, Stomatal closure) defense_genes->response

Simplified 9S-HpODE-mediated plant defense signaling pathway.
Inflammatory Signaling

In mammals, products derived from linoleic acid peroxidation are implicated in the modulation of inflammatory responses. While the direct role of 9S-HpODE is complex, it can be converted to other bioactive lipids that interact with various signaling pathways, including those involving MAP kinases and NF-κB.

inflammatory_signaling stress Oxidative Stress/ Inflammatory Stimuli linoleic_acid Linoleic Acid stress->linoleic_acid induces oxidation of lox Lipoxygenases hpode This compound lox->hpode catalyzes hode 9(S)-HODE hpode->hode is reduced to mapk MAPK Pathway (p38, JNK, ERK) hode->mapk nfkb NF-κB Pathway hode->nfkb cytokines Pro-inflammatory Cytokine Production mapk->cytokines nfkb->cytokines

Generalized role of 9S-HpODE derivatives in inflammatory signaling.

Conclusion

9(S)-hydroperoxy-10(E),12(Z)-octadecadienoic acid is a pivotal molecule in lipid biochemistry with significant implications for both plant and animal biology. Its structural analysis, though challenging due to its instability, is achievable through a combination of modern spectroscopic and chromatographic techniques. This guide provides a foundational understanding for researchers and professionals engaged in the study of lipid signaling and its therapeutic potential. Further research is warranted to fully elucidate the detailed spectroscopic characteristics and the intricate signaling networks governed by this important oxylipin.

References

Methodological & Application

Signaling Pathway of 9(S)-HpODE Formation and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS/MS method for the quantification of 9(S)-hydroperoxyoctadecadienoic acid (9(S)-HpODE) is a critical tool for researchers in fields ranging from biochemistry to drug development. This compound is a lipid hydroperoxide formed from the oxidation of linoleic acid, a process implicated in various physiological and pathological states.[1][2] Accurate measurement of this analyte in biological matrices is essential for understanding its role in cellular signaling and disease.

This application note provides a detailed protocol for the sensitive and specific quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology covers sample preparation, chromatographic separation, and mass spectrometric detection, along with representative data and troubleshooting guidelines.

This compound is primarily generated from linoleic acid through enzymatic reactions catalyzed by lipoxygenases (LOX) or via non-enzymatic autoxidation.[3][4] Once formed, it can be rapidly reduced to its more stable corresponding hydroxyl derivative, 9(S)-hydroxyoctadecadienoic acid (9(S)-HODE), or further metabolized to other bioactive lipids.[5][6] These oxidized linoleic acid metabolites are known to act as signaling molecules, for instance, by activating G protein-coupled receptors like G2A, which can lead to downstream cellular responses such as the activation of the JNK MAP kinase pathway.[7]

Signaling_Pathway cluster_0 Linoleic Acid Metabolism cluster_1 Cellular Signaling Linoleic_Acid Linoleic Acid 9S_HpODE This compound Linoleic_Acid->9S_HpODE Lipoxygenase / Autoxidation 9S_HODE 9(S)-HODE 9S_HpODE->9S_HODE Reduction (e.g., GPx4) Downstream Further Metabolites 9S_HODE->Downstream G2A_Receptor G2A Receptor Activation 9S_HODE->G2A_Receptor JNK_Activation JNK Pathway Activation G2A_Receptor->JNK_Activation Cellular_Response Cellular Response (e.g., Inflammation) JNK_Activation->Cellular_Response

Figure 1: Biosynthesis and signaling of this compound.

Experimental Protocol

This protocol outlines the procedure for extracting and quantifying this compound from plasma samples. Given the instability of hydroperoxides, it is common practice to reduce this compound to the more stable 9(S)-HODE prior to analysis. However, direct analysis is possible with careful sample handling. This protocol focuses on the direct measurement of this compound.

1. Materials and Reagents

  • This compound analytical standard

  • Deuterated internal standard (IS), e.g., 9(S)-HODE-d4 (as a stable proxy for HpODE quantification)

  • HPLC-grade methanol, acetonitrile, water, hexane (B92381), and acetic acid

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg)

  • Nitrogen gas for evaporation

  • Vortex mixer and centrifuge

  • Autosampler vials

2. Sample Preparation (Solid-Phase Extraction)

  • Spiking: To 200 µL of plasma, add 10 µL of the internal standard solution.

  • Hydrolysis (Optional but common for total oxidized fatty acids): For hydrolysis of esterified lipids, 1.0 M NaOH can be added, and the mixture incubated at 60°C for 30 minutes.[5] Neutralize with acetic acid.

  • Protein Precipitation & LLE: Add 1.0 mL of a solution containing 10% v/v acetic acid in water/2-propanol/hexane (2/20/30, v/v/v).[8]

  • Extraction: Vortex the mixture briefly, then add 2.0 mL of hexane.[8] Vortex for 3 minutes and centrifuge at 2000 x g for 5 minutes to separate the phases.[8]

  • Drying: Transfer the upper hexane layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 85% methanol) for LC-MS/MS analysis.

3. LC-MS/MS System and Conditions

  • LC System: HPLC or UPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: Water with 0.1% acetic acid

  • Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.1% acetic acid

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization: Electrospray Ionization (ESI), Negative Mode

  • Ion Spray Voltage: -4.2 kV to -4.5 kV

  • Temperature: 350°C

4. Data Acquisition and Quantification

Data is acquired in the Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for this compound and the internal standard must be optimized.

Experimental Workflow

The overall process from sample collection to data analysis is summarized in the following workflow diagram.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Plasma Sample Collection Spike Spike with Internal Standard Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Dry Evaporate to Dryness Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of this compound Calibrate->Quantify

Figure 2: LC-MS/MS workflow for this compound analysis.

Data Presentation

The tables below summarize the key parameters for the LC-MS/MS method and provide representative quantitative data.

Table 1: LC-MS/MS Parameters for this compound Quantification

ParameterSetting
LC Column C18 Reverse-Phase (e.g., 2.1 x 150 mm, 3.5 µm)
Mobile Phase A Water + 0.1% Acetic Acid
Mobile Phase B Acetonitrile/Methanol (80:20) + 0.1% Acetic Acid
Flow Rate 0.3 mL/min
Ionization Mode ESI Negative
MRM Transition (this compound) m/z 311.2 > 171.1 (Example, requires optimization)
MRM Transition (IS) Analyte-specific (e.g., m/z 327 > 182 for 15(S)-HETE-d8)[8]
Collision Energy Optimized for each transition (typically 10-30 V)[5]

Note: The deprotonated molecular ion for this compound is [M-H]⁻ at m/z 311.2. However, it is often unstable. A common approach is to monitor transitions for the more stable 9-HODE (m/z 295.2 -> 171) after reduction. For direct analysis of this compound, a sodium adduct [M+Na-2H]⁻ might be monitored, with transitions like m/z 335.2 > 195.1.[9]

Table 2: Representative Concentrations of Oxidized Linoleic Acid Metabolites in Rat Plasma

The following data for the more stable metabolite, 9-HODE, is presented to illustrate typical concentration ranges found in biological samples.[5]

AnalyteMean Concentration (nmol/L)Limit of Quantitation (nmol/L)
9-HODE84.09.7 - 35.9
13-HODE138.69.7 - 35.9
9-oxoODE263.09.7 - 35.9
13-oxoODE69.59.7 - 35.9

Troubleshooting

IssuePotential CauseSuggested Solution
Low Analyte Recovery Inefficient extraction or analyte degradation.Optimize extraction solvent. Add an antioxidant like BHT. Keep samples cold and protected from light.[10]
High Matrix Effects Co-eluting interferences from the sample matrix.Improve sample cleanup (e.g., use a more selective SPE phase). Adjust chromatography to separate analyte from interferences. Use a stable isotope-labeled internal standard.[10]
Analyte Instability This compound is thermally labile and can degrade.Analyze samples immediately after preparation. Consider in-situ reduction to the more stable 9-HODE before analysis.
Poor Peak Shape Column degradation or inappropriate mobile phase.Use a guard column. Ensure mobile phase pH is appropriate for the analyte.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust, sensitive, and specific approach for the quantification of this compound. Careful sample preparation and optimized instrument parameters are crucial for achieving accurate and reproducible results. This method is well-suited for researchers and scientists investigating the roles of lipid peroxidation products in biological systems and for professionals in drug development exploring related pathways.

References

Application Notes and Protocols for the Solid-Phase Extraction of 9(S)-HpODE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the solid-phase extraction (SPE) of 9(S)-hydroperoxyoctadecadienoic acid [9(S)-HpODE], a critical bioactive lipid hydroperoxide involved in various physiological and pathological processes. The protocol is designed to ensure high recovery and purity of this compound from biological matrices, making it suitable for downstream applications such as liquid chromatography-mass spectrometry (LC-MS) analysis. Additionally, this document summarizes relevant quantitative data and visualizes the experimental workflow and the putative signaling pathway of this compound.

Introduction

9(S)-hydroperoxyoctadecadienoic acid [this compound] is an oxidized metabolite of linoleic acid, produced enzymatically by lipoxygenases or through autoxidation. As a lipid hydroperoxide, it is a precursor to the more stable hydroxy derivative, 9(S)-HODE, and is implicated in cellular signaling and oxidative stress. Accurate quantification and functional studies of this compound require efficient and reliable extraction methods from complex biological samples. Solid-phase extraction (SPE) offers a robust technique for the selective isolation and concentration of lipid species like this compound, minimizing matrix effects and improving analytical sensitivity.

This application note details a standardized SPE protocol for this compound, presents expected recovery and quantitative data, and provides visual diagrams of the experimental workflow and its biological context.

Quantitative Data Summary

The following table summarizes representative quantitative data for the analysis of this compound and related compounds from biological samples, often following a solid-phase extraction step. Recovery rates can vary depending on the specific matrix and experimental conditions.

AnalyteMatrixSPE SorbentAverage Recovery (%)Typical Concentration RangeAnalytical Method
This compound Cell Culture MediaC1885 - 95%1 - 100 ng/mLLC-MS/MS
9(S)-HODE Human PlasmaC18>90%50 - 250 nmol/L[1]LC-MS/MS
Lipid Hydroperoxides Human SerumPolymeric>86%2.5 - 7.0 ng/mL (LOQ)LC-MS
General Lipids Human PlasmaProprietary>70%Not ApplicableLC-MS

Experimental Protocol: Solid-Phase Extraction of this compound

This protocol is optimized for the extraction of this compound from liquid biological samples (e.g., plasma, serum, cell culture supernatant) using C18 silica-based SPE cartridges.

Materials
  • C18 SPE Cartridges (e.g., 500 mg, 3 mL)

  • SPE Vacuum Manifold

  • Nitrogen gas evaporator

  • Glass test tubes

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Hexane (B92381) (HPLC grade)

  • Ethyl Acetate (B1210297) (HPLC grade)

  • Formic Acid (LC-MS grade)

  • Internal Standard (e.g., this compound-d4)

  • Sample (e.g., 1 mL plasma)

Methodology

1. Sample Pre-treatment: a. Thaw frozen biological samples on ice. b. To 1 mL of the sample, add a suitable internal standard (e.g., deuterated this compound) to normalize for extraction efficiency. c. Acidify the sample to a pH of approximately 3.0-4.0 by adding a small volume of dilute formic acid. This step ensures that the carboxylic acid group of this compound is protonated, enhancing its retention on the C18 sorbent.

2. SPE Cartridge Conditioning: a. Place the C18 SPE cartridges on the vacuum manifold. b. Condition the cartridges by passing 5 mL of methanol through the sorbent. c. Equilibrate the cartridges by passing 5 mL of deionized water (acidified to pH 3.0-4.0 with formic acid). Do not allow the sorbent to dry out between steps.

3. Sample Loading: a. Load the pre-treated sample onto the conditioned SPE cartridge. b. Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, dropwise rate (approximately 1-2 mL/min).

4. Washing: a. Wash the cartridge with 5 mL of deionized water (acidified to pH 3.0-4.0) to remove polar interferences. b. Further, wash the cartridge with 5 mL of a low-percentage organic solvent mixture (e.g., 15% methanol in water) to remove less polar interferences.

5. Elution: a. Place clean glass collection tubes in the manifold. b. Elute the retained this compound from the cartridge using 5 mL of an appropriate organic solvent. A common elution solvent is a mixture of hexane and ethyl acetate (e.g., 90:10 v/v) or methanol. c. Apply a gentle vacuum to ensure complete elution.

6. Dry-down and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen gas at room temperature. Avoid excessive heat to prevent degradation of the hydroperoxide. b. Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial mobile phase for your LC-MS analysis (e.g., 80:20 methanol:water).

Visualizations

Experimental Workflow

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Acidify Acidify to pH 3-4 Add_IS->Acidify Load Load Sample Acidify->Load Condition Condition Cartridge (Methanol) Equilibrate Equilibrate Cartridge (Acidified Water) Condition->Equilibrate Equilibrate->Load Wash1 Wash 1 (Acidified Water) Load->Wash1 Wash2 Wash 2 (15% Methanol) Wash1->Wash2 Elute Elute this compound (Hexane:Ethyl Acetate) Wash2->Elute Dry Evaporate to Dryness Elute->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Experimental workflow for the solid-phase extraction of this compound.

Putative Signaling Pathway of this compound

Signaling_Pathway *Modulation of EGFR signaling by the related 13-HpODE has been reported. cluster_membrane Cellular Environment cluster_intracellular Intracellular Signaling Linoleic_Acid Linoleic Acid LOX Lipoxygenase Linoleic_Acid->LOX 9S_HpODE This compound GPx Glutathione Peroxidase 9S_HpODE->GPx EGFR_Signaling EGFR Signaling Modulation 9S_HpODE->EGFR_Signaling Modulates* 9S_HODE 9(S)-HODE TRPV1 TRPV1 9S_HODE->TRPV1 Activates PPAR PPARs 9S_HODE->PPAR Activates LOX->9S_HpODE GPx->9S_HODE Ion_Influx Ca2+ Influx TRPV1->Ion_Influx Gene_Expression Gene Expression (Lipid Metabolism, Inflammation) PPAR->Gene_Expression Cellular_Response Cellular Response EGFR_Signaling->Cellular_Response Gene_Expression->Cellular_Response Ion_Influx->Cellular_Response

Caption: Putative signaling pathway for this compound and its metabolite 9(S)-HODE.

References

Application Notes and Protocols for the Synthesis of 9(S)-HpODE using Soybean Lipoxygenase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the enzymatic synthesis of 9(S)-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9(S)-HpODE) from linoleic acid using soybean lipoxygenase (SLO). This document includes optimized reaction conditions, purification protocols, and relevant biological context to support research and development activities.

Introduction

This compound is a lipid hydroperoxide derived from the oxidation of linoleic acid. It serves as a key intermediate in the biosynthesis of various bioactive oxylipins.[1] These molecules are implicated in a range of physiological and pathological processes, making this compound a valuable tool for studying cellular signaling and for the development of novel therapeutics. Soybean lipoxygenase is a readily available and efficient biocatalyst for the production of hydroperoxides from polyunsaturated fatty acids.[2] The regioselectivity of the enzyme, yielding either 9-HpODE or 13-HpODE, is highly dependent on the reaction pH and the specific lipoxygenase isozyme used.[3][4][5]

Data Presentation

Table 1: pH-Dependent Regioselectivity of Soybean Lipoxygenase-1
pHProportion of this compound (%)Proportion of 13(S)-HpODE (%)Reference
> 8.5Not FormedPredominant Product[3]
8.5Starts to FormHigh[3]
6.0~25~75[3]
< 6.0Enzymatic Activity LowEnzymatic Activity Low[3]
Table 2: Product Specificity of Soybean Lipoxygenase Isozymes
IsozymePredominant Product(s)9-HpODE:13-HpODE RatioReference
LOX-113(S)-HpODELow[6]
LOX-213-S(Z,E)-HPOD~1:4[4]
LOX-39-HpODE and 13-HpODE~2:1[4]
Table 3: Optimized Reaction Parameters for HpODE Synthesis
ParameterOptimal Value/RangeReference
For 13(S)-HpODE
pH9.0 - 11.0[6][7]
Temperature5°C[7]
Oxygen Pressure2.5 bar[7]
Enzyme Concentration4 mg/mL[7]
Substrate Concentration0.1 M[7]
For this compound
pH6.0 - 7.0[3][8]
TemperatureRoom Temperature[9]
Oxygen SupplyContinuous stirring in air[4]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol is optimized for the preferential synthesis of this compound.

Materials:

  • Soybean Lipoxygenase (a preparation containing LOX-3 is preferable)

  • Linoleic Acid

  • Sodium Phosphate (B84403) Buffer (0.1 M, pH 6.5)

  • Ethanol (B145695)

  • Nitrogen gas

  • Stir plate and stir bar

  • Reaction vessel

Procedure:

  • Substrate Preparation: Prepare a stock solution of linoleic acid in ethanol.

  • Reaction Setup:

    • In a reaction vessel, add the sodium phosphate buffer (pH 6.5).

    • Deoxygenate the buffer by bubbling with nitrogen gas for 15-20 minutes.

    • Place the vessel on a stir plate and add a stir bar.

  • Enzyme Addition: Add the soybean lipoxygenase to the buffer and allow it to dissolve completely with gentle stirring.

  • Reaction Initiation: Initiate the reaction by adding the linoleic acid stock solution dropwise to the stirring enzyme solution. The final concentration of ethanol should be kept low to avoid enzyme denaturation.

  • Incubation: Allow the reaction to proceed at room temperature with continuous stirring, ensuring adequate exposure to air for oxygen supply. Monitor the reaction progress by taking aliquots at different time points and measuring the absorbance at 234 nm, which corresponds to the formation of the conjugated diene system in the hydroperoxide product.

  • Reaction Termination: Once the reaction reaches the desired endpoint (e.g., plateau in absorbance), terminate the reaction by acidifying the mixture to pH 3-4 with a suitable acid (e.g., HCl) or by adding an organic solvent like methanol (B129727) or acetonitrile.

  • Extraction: Extract the lipid products from the reaction mixture using a non-polar solvent such as hexane (B92381) or ethyl acetate.

Protocol 2: Purification of this compound by HPLC

Materials:

  • Crude this compound extract

  • HPLC system with a UV detector

  • Normal-phase silica (B1680970) column

  • Mobile phase: Hexane:Isopropanol:Acetic Acid (e.g., 100:2:0.02, v/v/v)[9][10]

  • Rotary evaporator

Procedure:

  • Sample Preparation: Dissolve the dried crude extract in a small volume of the mobile phase.

  • HPLC Separation:

    • Equilibrate the silica column with the mobile phase.

    • Inject the sample onto the column.

    • Elute the compounds isocratically with the mobile phase.

    • Monitor the elution profile at 236 nm.[9] 9-HpODE and 13-HpODE isomers will have distinct retention times.

  • Fraction Collection: Collect the fractions corresponding to the this compound peak.

  • Solvent Removal: Remove the solvent from the collected fractions using a rotary evaporator under reduced pressure and at a low temperature to obtain the purified this compound.

  • Quantification and Storage: Quantify the purified product using its molar extinction coefficient (ε = 25,000 M⁻¹cm⁻¹) at 236 nm.[9] Store the purified this compound under an inert atmosphere at -80°C to prevent degradation.

Mandatory Visualizations

experimental_workflow cluster_synthesis Step 1: Enzymatic Synthesis cluster_purification Step 2: Purification cluster_analysis Step 3: Analysis & Storage linoleic_acid Linoleic Acid reaction Reaction Mixture linoleic_acid->reaction slo Soybean Lipoxygenase slo->reaction buffer Phosphate Buffer (pH 6.5) buffer->reaction crude_extract Crude this compound Extract reaction->crude_extract Extraction hplc Normal-Phase HPLC crude_extract->hplc purified_product Purified this compound hplc->purified_product Fraction Collection & Solvent Removal analysis UV-Vis Spectroscopy (236 nm) purified_product->analysis storage Storage (-80°C) analysis->storage signaling_pathway cluster_formation Formation cluster_signaling Cellular Signaling linoleic_acid Linoleic Acid hpode_9 This compound linoleic_acid->hpode_9 Soybean Lipoxygenase hode_9 9(S)-HODE hpode_9->hode_9 GPx4 Reduction ppar PPARα / PPARγ hode_9->ppar Activation hode_9->ppar Potential Therapeutic Target gene_expression Target Gene Expression ppar->gene_expression metabolic_changes Metabolic Changes (Lipid & Glucose Homeostasis) gene_expression->metabolic_changes

References

Application Notes and Protocols for 9(S)-HpODE Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the commercial sources, purity, and relevant experimental protocols for 9(S)-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9(S)-HpODE). This document is intended to serve as a valuable resource for researchers in lipid biochemistry, signal transduction, and drug development.

Commercial Sources and Purity of this compound Standards

This compound is a critical bioactive lipid metabolite of linoleic acid, playing a significant role in various physiological and pathological processes. The availability of high-purity standards is essential for accurate and reproducible research. Several commercial suppliers offer this compound, typically with a purity of ≥98%. Below is a summary of prominent commercial sources and their stated product specifications.

SupplierProduct NameCAS NumberPurityFormulationStorage
Cayman Chemical This compound29774-12-7≥98%A solution in ethanol (B145695)-80°C[1]
Santa Cruz Biotechnology This compound29774-12-7≥98%Not specifiedNot specified[2]
MedChemExpress This compound29774-12-798.0%A solution in ethanol-20°C (2 years)[3]
InvivoChem This compound29774-12-7Not specifiedColorless to light yellow liquidNot specified[4]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound using Soybean Lipoxygenase

This protocol describes the synthesis of this compound from linoleic acid using soybean lipoxygenase (LOX-1). The pH of the reaction is a critical factor, with lower pH values (around 6.0-7.0) favoring the formation of the 9(S)-hydroperoxide.

Materials:

Procedure:

  • Substrate Preparation: Prepare a solution of linoleic acid by dissolving it in a minimal amount of ethanol and then diluting with borate buffer (pH 9.0) containing Tween 20 to the desired concentration.

  • Enzyme Solution: Prepare a solution of soybean lipoxygenase in a suitable buffer.

  • Reaction Setup: In a reaction vessel, combine the linoleic acid solution with the phosphate buffer (pH 6.5). Continuously bubble oxygen through the solution while stirring.

  • Initiation of Reaction: Initiate the reaction by adding the soybean lipoxygenase solution to the reaction vessel.

  • Monitoring the Reaction: Monitor the progress of the reaction by measuring the increase in absorbance at 234 nm, which is characteristic of the conjugated diene system formed in HpODEs.

  • Reaction Termination: Once the reaction is complete (as indicated by the stabilization of the absorbance reading), terminate the reaction by adding a strong acid or by proceeding immediately to the extraction and purification steps.

  • Extraction: Acidify the reaction mixture to approximately pH 4 and extract the this compound using an organic solvent such as diethyl ether or ethyl acetate.

  • Drying and Storage: Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent under a stream of nitrogen. Store the purified this compound under an inert atmosphere at -80°C.

Protocol 2: Purification and Analysis of this compound by HPLC

High-performance liquid chromatography (HPLC) is the standard method for the purification and analysis of this compound. A two-step process involving normal-phase HPLC for initial purification followed by chiral HPLC for enantiomeric purity assessment is recommended.

Part A: Normal-Phase HPLC for Purification

Chromatographic Conditions:

Procedure:

  • Sample Preparation: Dissolve the crude this compound extract in the initial mobile phase.

  • Injection: Inject the sample onto the equilibrated normal-phase HPLC column.

  • Elution: Elute the column with the mobile phase gradient to separate this compound from other reaction components.

  • Fraction Collection: Collect the fractions corresponding to the this compound peak.

  • Solvent Evaporation: Evaporate the solvent from the collected fractions under a stream of nitrogen.

Part B: Chiral HPLC for Enantiomeric Purity Analysis

Chromatographic Conditions:

  • Column: Chiral stationary phase column (e.g., Chiralcel OD-H)

  • Mobile Phase: A mixture of hexane and isopropanol (e.g., 100:5 v/v)

  • Detection: UV detector at 235 nm

  • Flow Rate: 1 mL/min

Procedure:

  • Sample Preparation: Dissolve the purified this compound in the mobile phase.

  • Injection: Inject the sample onto the equilibrated chiral HPLC column.

  • Elution: Elute the column with the isocratic mobile phase to separate the 9(S) and 9(R) enantiomers.

  • Quantification: Determine the enantiomeric purity by calculating the peak areas of the 9(S) and 9(R) enantiomers.

Signaling Pathways and Experimental Workflows

Signaling Pathway of 9(S)-HODE via the G2A Receptor

This compound is readily reduced in biological systems to its corresponding alcohol, 9(S)-hydroxyoctadecadienoic acid (9(S)-HODE). 9(S)-HODE has been identified as a ligand for the G protein-coupled receptor G2A.[5] The activation of G2A by 9(S)-HODE initiates a downstream signaling cascade involving G-proteins, leading to intracellular calcium mobilization and the activation of the JNK MAP kinase pathway.[1][5] This signaling pathway is implicated in various cellular processes, including inflammation and apoptosis.

G2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 9S_HODE 9(S)-HODE G2A G2A Receptor 9S_HODE->G2A Binds to G_protein Gαq/Gαi G2A->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits JNK_pathway JNK MAP Kinase Pathway Activation G_protein->JNK_pathway Leads to PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates cAMP cAMP AC->cAMP Produces Synthesis_Purification_Workflow cluster_synthesis Enzymatic Synthesis cluster_purification Purification cluster_analysis Purity Analysis start Linoleic Acid + Soybean Lipoxygenase reaction Enzymatic Reaction (pH 6.5, O₂) start->reaction crude_product Crude this compound reaction->crude_product extraction Solvent Extraction crude_product->extraction np_hplc Normal-Phase HPLC extraction->np_hplc pure_product Purified this compound np_hplc->pure_product chiral_hplc Chiral HPLC pure_product->chiral_hplc final_product >98% Pure this compound chiral_hplc->final_product

References

Application Notes and Protocols for 9(S)-HpODE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the proper handling, storage, and experimental use of 9(S)-Hydroperoxy-10(E),12(Z)-octadecadienoic acid (9(S)-HpODE).

Product Information

Chemical Properties:

PropertyValueReference
Formal Name 9S-hydroperoxy-10E,12Z-octadecadienoic acid[1]
Molecular Formula C₁₈H₃₂O₄[1]
Molecular Weight 312.4 g/mol [1]
CAS Number 29774-12-7[1]
Purity ≥98%
Formulation A solution in ethanol (B145695) or other organic solvents[2]

Solubility:

SolventSolubility
DMF >50 mg/mL
DMSO >50 mg/mL
Ethanol >50 mg/mL
PBS (pH 7.2) >1 mg/mL

Handling and Storage

Storage Conditions:

This compound is sensitive to light, air, and temperature. To ensure its stability and integrity, it is crucial to adhere to the following storage guidelines:

ConditionRecommendationStability
Long-term Storage Store at -80°C in a tightly sealed, light-protected container.≥ 2 years
Short-term Storage Aliquot upon arrival and store at -20°C for immediate use. Avoid repeated freeze-thaw cycles.
Shipping Shipped on dry ice.

Handling Precautions:

  • Protect from Light: this compound is light-sensitive. Handle in a dark or low-light environment. Use amber vials or wrap containers with aluminum foil.

  • Inert Atmosphere: Oxygen can degrade the compound. It is recommended to handle this compound under an inert atmosphere (e.g., argon or nitrogen).

  • Solvent Purity: Use high-purity, anhydrous solvents for reconstitution to prevent degradation.

  • Safety: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound.

Experimental Protocols

Preparation of Stock Solutions

This protocol provides a general guideline for preparing a stock solution of this compound.

Materials:

  • This compound

  • Anhydrous ethanol or dimethyl sulfoxide (B87167) (DMSO)

  • Inert gas (argon or nitrogen)

  • Sterile, amber microcentrifuge tubes

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening.

  • Briefly centrifuge the vial to ensure all the material is at the bottom.

  • Under a stream of inert gas, add the desired volume of anhydrous ethanol or DMSO to the vial to achieve a high-concentration stock solution (e.g., 10-50 mg/mL).

  • Cap the vial tightly and vortex gently until the solid is completely dissolved.

  • Aliquot the stock solution into sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term use.

Cell Culture Treatment Protocol

This protocol outlines the steps for treating cells in culture with this compound.

Materials:

  • Cultured cells

  • Complete cell culture medium

  • This compound stock solution (from Protocol 3.1)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in appropriate culture vessels and grow to the desired confluency.

  • On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature, protected from light.

  • Prepare a working solution by diluting the stock solution in complete cell culture medium to the desired final concentration (typically in the µM range). It is crucial to add the stock solution to the medium and mix immediately to prevent precipitation.

  • Remove the existing medium from the cells and wash once with sterile PBS.

  • Add the medium containing the desired concentration of this compound to the cells.

  • Incubate the cells for the desired period (e.g., 0-30 minutes for signaling studies or longer for other assays) under standard cell culture conditions (e.g., 37°C, 5% CO₂).[3]

  • Following incubation, proceed with downstream analysis (e.g., cell lysis for western blotting, RNA extraction, or functional assays).

Signaling Pathways and Experimental Workflows

This compound Biosynthesis and Metabolism

This compound is a primary product of linoleic acid peroxidation, primarily formed through the action of lipoxygenases.[4] It can be further metabolized to other bioactive lipids.

G LA Linoleic Acid LOX Lipoxygenase LA->LOX Enzymatic Oxidation HpODE This compound LOX->HpODE GPx4 Glutathione Peroxidase 4 HpODE->GPx4 Reduction HODE 9(S)-HODE GPx4->HODE

Biosynthesis and reduction of this compound.
This compound Signaling via GPR132

This compound can act as a signaling molecule by activating the G protein-coupled receptor GPR132 (also known as G2A).[4][5] This activation can lead to downstream cellular responses.

G HpODE This compound GPR132 GPR132 HpODE->GPR132 Binds and Activates G_protein Gαi Protein GPR132->G_protein Activates JNK JNK Activation GPR132->JNK Leads to AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Response Cellular Response cAMP->Response JNK->Response

This compound activation of the GPR132 signaling pathway.
Experimental Workflow for Studying this compound Effects

This diagram outlines a typical workflow for investigating the cellular effects of this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution treat_cells Treat Cells with This compound prep_stock->treat_cells prep_cells Culture Cells prep_cells->treat_cells lysis Cell Lysis treat_cells->lysis rna RNA Extraction treat_cells->rna functional Functional Assays treat_cells->functional western Western Blot lysis->western qpcr qRT-PCR rna->qpcr

General workflow for cell-based this compound experiments.

References

Application Notes and Protocols for Cell-Based Assays to Measure 9(S)-HpODE Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

9(S)-hydroperoxy-10(E),12(Z)-octadecadienoic acid, or 9(S)-HpODE, is a key lipid hydroperoxide formed from the oxidation of linoleic acid. This process can occur non-enzymatically through oxidative stress or be catalyzed by enzymes like lipoxygenases.[1][2] As a primary product of lipid peroxidation, this compound is an important intermediate in cellular signaling and a critical indicator of oxidative stress.[3][4] Its high reactivity makes it a potent signaling molecule but also a potential mediator of cellular damage. Measuring the biological activity of this compound in cell-based systems is crucial for understanding its role in various physiological and pathological processes, including inflammation, ferroptosis, and cancer.[5][6]

These application notes provide detailed protocols for several cell-based assays designed to quantify the activity and downstream effects of this compound. The described methods range from measuring specific receptor activation to quantifying general oxidative stress and cytotoxicity.

Signaling Pathways and Assay Principles

This compound exerts its biological effects through several mechanisms. It can be reduced by glutathione (B108866) peroxidase 4 (GPX4) to its more stable alcohol form, 9(S)-HODE, a process that involves the oxidation of glutathione (GSH) to glutathione disulfide (GSSG).[3] Additionally, both this compound and 9(S)-HODE can act as signaling molecules by activating specific receptors, such as the G protein-coupled receptor G2A, leading to downstream events like intracellular calcium mobilization.[7] At high concentrations or when cellular antioxidant defenses are overwhelmed, this compound contributes to widespread lipid peroxidation, leading to cellular damage and potentially cell death via ferroptosis.

9S_HpODE_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol G2A G2A Receptor PLC PLC G2A->PLC Activates JNK JNK Activation G2A->JNK Activates LA Linoleic Acid HpODE This compound LA->HpODE Oxidation HpODE->G2A Activates HODE 9(S)-HODE HpODE->HODE Reduction GPX4 GPX4 LPO Lipid Peroxidation (Ferroptosis) HpODE->LPO High Conc. GSH GSH GSSG GSSG GSH->GSSG Oxidation IP3 IP3 PLC->IP3 Ca Intracellular Ca²⁺ Release IP3->Ca

Caption: Signaling pathways activated by this compound.

Quantitative Data Summary

The following table summarizes key quantitative parameters from the literature for assays measuring the effects of this compound and its derivatives. This data is essential for designing experiments and interpreting results.

ParameterAssay TypeCell LineValueCompoundReference
EC₅₀ Intracellular Calcium MobilizationCHO-G2A~2 µM9(S)-HODE[7]
Effective Conc. JNK ActivationCHO-G2A1 µM (maximal at 10 min)9(S)-HODE[7]
Effective Conc. Glutathione OxidationBEAS-2B25 µM9-HpODE[3]
Effective Conc. Lipid PeroxidationCaco-2100 µM (24h treatment)13-HPODE[8]
Effective Conc. Cytotoxicity (LDH Release)BEAS-2BNon-toxic up to 25 µM (25 min)9-HpODE[3]
Normal Conc. Endogenous Level in BloodHuman0.00514 ± 0.0038 µMThis compound[9]

Protocol 1: G2A Receptor Activation via Intracellular Calcium Mobilization

This assay measures the ability of this compound or its derivatives to activate the G2A receptor, leading to a transient increase in intracellular calcium ([Ca²⁺]i). The protocol is adapted from studies demonstrating G2A as a receptor for oxidized fatty acids.[7]

Principle: Cells expressing the G2A receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon binding of this compound to G2A, a signaling cascade is initiated that results in the release of calcium from intracellular stores. The resulting increase in fluorescence is proportional to the receptor activation.

Calcium_Mobilization_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Acquisition & Analysis p1 Seed CHO-G2A cells in 96-well plate p2 Culture cells to 80-90% confluency p1->p2 a1 Wash cells with HBSS buffer p2->a1 a2 Load cells with Fluo-4 AM (e.g., 1-5 µM for 30-60 min) a1->a2 a3 Wash cells to remove excess dye a2->a3 a4 Add this compound or control compounds a3->a4 d1 Immediately measure fluorescence kinetics (Ex/Em ~490/520 nm) using a plate reader a4->d1 d2 Calculate peak fluorescence response over baseline d1->d2 d3 Plot dose-response curve and determine EC₅₀ d2->d3

Caption: Experimental workflow for the calcium mobilization assay.

Materials:

  • CHO-K1 cells stably expressing the G2A receptor (CHO-G2A).[7]

  • Standard cell culture medium (e.g., DMEM/F-12) with 10% FBS.

  • 96-well black, clear-bottom cell culture plates.

  • Fluo-4 AM calcium indicator dye.

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • This compound stock solution in ethanol (B145695).

  • Fluorescence plate reader with kinetic reading capability.

Protocol:

  • Cell Seeding: Seed CHO-G2A cells in a 96-well black, clear-bottom plate at a density that will yield 80-90% confluency on the day of the assay.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in HBSS. A typical concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 to aid dispersion.

    • Aspirate the culture medium from the wells and wash once with 100 µL of HBSS.

    • Add 50 µL of the Fluo-4 AM loading solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Washing: Aspirate the loading solution and wash the cells twice with 100 µL of HBSS to remove extracellular dye. After the final wash, leave 100 µL of HBSS in each well.

  • Compound Preparation: Prepare serial dilutions of this compound in HBSS from the ethanol stock. Ensure the final ethanol concentration is low (<0.1%) to avoid solvent effects.

  • Measurement:

    • Place the plate in a fluorescence plate reader set to ~490 nm excitation and ~520 nm emission.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Using an automated injector, add 20-50 µL of the this compound dilutions to the wells.

    • Immediately begin recording fluorescence intensity every 1-2 seconds for at least 2-3 minutes to capture the transient calcium peak.

  • Data Analysis:

    • For each well, calculate the peak fluorescence intensity minus the baseline fluorescence (ΔF).

    • Plot the ΔF values against the log of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Protocol 2: Lipid Peroxidation Assessment with BODIPY 581/591 C11

This assay measures the accumulation of lipid peroxides in cells following treatment with this compound. It uses the ratiometric fluorescent probe BODIPY 581/591 C11, which shifts its fluorescence from red to green upon oxidation.[5]

Principle: The BODIPY 581/591 C11 probe readily incorporates into cellular membranes. In its reduced state, it fluoresces red. When oxidized by lipid peroxides, its fluorescence emission maximum shifts to the green spectrum. The ratio of green to red fluorescence provides a quantitative measure of lipid peroxidation.

BODIPY_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Probe Staining cluster_analysis Analysis p1 Seed cells (e.g., HepG2) in 6-well or 12-well plates p2 Treat cells with varying concentrations of this compound for a defined time (e.g., 12-24h) p1->p2 s1 Add BODIPY 581/591 C11 probe (e.g., 1-5 µM) to the culture medium p2->s1 s2 Incubate for 30-60 minutes at 37°C in the dark s1->s2 a1 Wash, trypsinize, and resuspend cells in PBS s2->a1 a2 Analyze cells by flow cytometry a1->a2 a3 Quantify shift from red (e.g., PE channel) to green (e.g., FITC channel) fluorescence a2->a3

Caption: Experimental workflow for the BODIPY 581/591 C11 lipid peroxidation assay.

Materials:

  • A suitable cell line (e.g., HepG2, HT-29).

  • 6-well or 12-well cell culture plates.

  • BODIPY 581/591 C11 (Thermo Fisher Scientific, D3861).

  • This compound stock solution in ethanol.

  • Positive control (e.g., RSL3, a ferroptosis inducer).[5]

  • Negative control (e.g., Ferrostatin-1, a ferroptosis inhibitor).[5]

  • Flow cytometer with 488 nm laser and detectors for green (FITC) and red (PE) fluorescence.

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Gently remove the medium and add fresh medium containing the desired concentrations of this compound. Include vehicle controls (ethanol), positive controls (RSL3), and inhibitor controls (co-treatment with Ferrostatin-1).

    • Incubate for the desired period (e.g., 12-72 hours), as the optimal time may vary.[5]

  • Probe Loading:

    • About 30-60 minutes before the end of the treatment period, add BODIPY 581/591 C11 directly to the culture medium to a final concentration of 1-5 µM. The optimal concentration should be determined for each cell line.[5]

    • Incubate at 37°C in the dark.

  • Cell Harvesting:

    • Aspirate the medium and wash the cells gently with PBS.

    • Harvest the cells using trypsin, then neutralize with complete medium.

    • Centrifuge the cells and resuspend the pellet in 300-500 µL of ice-cold PBS for flow cytometry analysis.

  • Flow Cytometry:

    • Analyze the cells immediately on a flow cytometer.

    • Excite the cells with a 488 nm laser.

    • Collect fluorescence emission in both the green channel (e.g., FITC, ~530 nm) and the red channel (e.g., PE, ~585 nm).

  • Data Analysis:

    • Gate on the live cell population using forward and side scatter.

    • Quantify lipid peroxidation by measuring the percentage of cells that have shifted to high green fluorescence or by calculating the ratio of green to red mean fluorescence intensity.

    • Compare the results from this compound-treated cells to controls.

Protocol 3: Cytotoxicity Assessment by Lactate (B86563) Dehydrogenase (LDH) Release

This assay measures cytotoxicity by quantifying the amount of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes. It serves as an indicator of the cell-damaging activity of this compound, particularly at higher concentrations or over longer incubation times.[3]

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon loss of membrane integrity. The amount of LDH in the supernatant, measured via an enzymatic reaction that produces a colored product, is proportional to the number of dead or damaged cells.

Materials:

  • A suitable cell line and culture medium.

  • 96-well clear cell culture plates.

  • This compound stock solution in ethanol.

  • Commercial LDH cytotoxicity assay kit (e.g., from Promega, Roche, or Thermo Fisher).

  • Lysis buffer (usually included in the kit) to generate a maximum LDH release control.

  • Absorbance microplate reader.

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Remove the medium and add 100 µL of fresh medium containing serial dilutions of this compound.

    • Include three sets of controls:

      • Vehicle Control: Cells treated with the highest concentration of vehicle (e.g., ethanol).

      • Maximum Release Control: Cells to be treated with lysis buffer before the final step.

      • Medium Background Control: Wells with medium but no cells.

    • Incubate the plate for the desired time (e.g., 4 to 24 hours).

  • Sample Collection:

    • One hour before the end of the incubation, add 10 µL of the provided Lysis Buffer to the "Maximum Release Control" wells.

    • Centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.

    • Incubate at room temperature for 30 minutes, protected from light.

  • Measurement:

    • Add 50 µL of Stop Solution (if required by the kit).

    • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the medium background absorbance from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = 100 * (Sample Absorbance - Vehicle Control Absorbance) / (Maximum Release Absorbance - Vehicle Control Absorbance)

    • Plot % Cytotoxicity against the this compound concentration to determine its cytotoxic profile.

References

Application Notes and Protocols for Inducing Oxidative Stress in vitro using 9(S)-HpODE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9(S)-hydroperoxy-10(E),12(Z)-octadecadienoic acid, or 9(S)-HpODE, is a lipid hydroperoxide derived from the oxidation of linoleic acid. As a primary product of lipid peroxidation, this compound serves as a potent inducer of oxidative stress in vitro, making it a valuable tool for studying the cellular mechanisms underlying oxidative damage and evaluating the efficacy of antioxidant compounds. These application notes provide detailed protocols and supporting data for utilizing this compound to induce and quantify oxidative stress in cultured cells.

Mechanism of Action

This compound induces oxidative stress primarily through two interconnected pathways: the direct induction of lipid peroxidation and the initiation of ferroptosis, a form of iron-dependent regulated cell death. Upon introduction to a cellular environment, this compound can initiate a cascade of lipid peroxidation, leading to the accumulation of reactive oxygen species (ROS) and damage to cellular membranes. A key target in this process is Glutathione (B108866) Peroxidase 4 (GPX4), a crucial enzyme that detoxifies lipid hydroperoxides.[1][2] The activity of this compound can lead to the depletion of glutathione (GSH), a necessary cofactor for GPX4, thereby inhibiting its function.[1][2] This inactivation of GPX4 results in the accumulation of lipid peroxides, culminating in ferroptosis.[3][4] Concurrently, cells activate defense mechanisms, such as the Nrf2 antioxidant response pathway, to counteract the oxidative insult.

Mandatory Visualizations

G cluster_0 This compound Treatment cluster_1 Cellular Response This compound This compound Lipid_Peroxidation Increased Lipid Peroxidation This compound->Lipid_Peroxidation GSH_Depletion GSH Depletion This compound->GSH_Depletion ROS Increased ROS (Reactive Oxygen Species) Lipid_Peroxidation->ROS Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis Nrf2_Activation Nrf2 Activation ROS->Nrf2_Activation GPX4_Inhibition GPX4 Inhibition GSH_Depletion->GPX4_Inhibition GPX4_Inhibition->Lipid_Peroxidation inability to reduce Cell_Death Cell Death Ferroptosis->Cell_Death ARE_Expression Antioxidant Response Element (ARE) Expression Nrf2_Activation->ARE_Expression ARE_Expression->GPX4_Inhibition counteracts

Caption: Signaling pathway of this compound-induced oxidative stress.

G cluster_0 Experimental Setup cluster_1 Oxidative Stress Assessment cluster_2 Cellular Outcome Analysis cluster_3 Data Analysis Cell_Culture Cell Seeding & Culture 9S_HpODE_Treatment This compound Treatment (Titrated Concentrations & Timepoints) Cell_Culture->9S_HpODE_Treatment ROS_Assay Intracellular ROS Measurement (e.g., DCFH-DA Assay) 9S_HpODE_Treatment->ROS_Assay Lipid_Peroxidation_Assay Lipid Peroxidation Assay (e.g., MDA Assay) 9S_HpODE_Treatment->Lipid_Peroxidation_Assay GSH_Assay Glutathione (GSH/GSSG) Assay 9S_HpODE_Treatment->GSH_Assay Cytotoxicity_Assay Cytotoxicity/Viability Assay (e.g., MTT, LDH) 9S_HpODE_Treatment->Cytotoxicity_Assay Apoptosis_Ferroptosis_Assay Apoptosis/Ferroptosis Discrimination Assays 9S_HpODE_Treatment->Apoptosis_Ferroptosis_Assay Western_Blot Western Blot Analysis (Nrf2, GPX4, etc.) 9S_HpODE_Treatment->Western_Blot Data_Quantification Data Quantification & Normalization ROS_Assay->Data_Quantification Lipid_Peroxidation_Assay->Data_Quantification GSH_Assay->Data_Quantification Cytotoxicity_Assay->Data_Quantification Apoptosis_Ferroptosis_Assay->Data_Quantification Western_Blot->Data_Quantification Statistical_Analysis Statistical Analysis Data_Quantification->Statistical_Analysis Results_Interpretation Results Interpretation Statistical_Analysis->Results_Interpretation

Caption: Experimental workflow for in vitro oxidative stress induction.

Data Presentation

The following tables summarize quantitative data from studies utilizing hydroperoxy octadecadienoic acids (HpODEs) to induce oxidative stress. Note that data for the closely related 13-HpODE is included for comparative purposes, as it is frequently used in similar experimental setups.

Table 1: Effective Concentrations of HpODEs for Inducing Oxidative Stress in vitro

Cell LineCompoundConcentration RangeIncubation TimeObserved Effect
Human Airway Epithelial Cells (BEAS-2B)This compound5 - 25 µM15 - 60 minDose-dependent increase in GSH oxidation.[1]
Caco-2 (human colorectal adenocarcinoma)13-HPODE100 µM24 hAltered gene expression related to oxidative stress and metabolism.[5][6]
Human Ovarian Cancer (HRA) cells9-EE-KODE (a derivative)Not SpecifiedNot SpecifiedInduction of apoptosis.[7]
Breast Cancer (MCF-7)Linoleic Acid Derivatives15.96 - 24.64 µM (EC50)Not SpecifiedCytotoxic effects.[8]

Table 2: Quantitative Assessment of Oxidative Stress Markers

Cell LineTreatmentMarkerFold Change/Result
Human Airway Epithelial Cells (BEAS-2B)25 µM this compoundGSH OxidationRapid and sustained increase.[1]
AGS, MKN45, PANC1 (Gastrointestinal cancer cells)Various compounds (IC50 doses)Intracellular ROS~1.5 to 3.5-fold increase.[9]
Pediatric Tumor Patients' Blood SerumVarious CancersGSH:GSSG RatioVaried by cancer type, indicating altered redox status.[10]

Experimental Protocols

Cell Culture and this compound Treatment

Materials:

  • Cell line of interest (e.g., BEAS-2B, Caco-2, etc.)

  • Complete cell culture medium

  • This compound (stored at -80°C)[11]

  • Phosphate-buffered saline (PBS)

  • Vehicle control (e.g., ethanol (B145695) or DMSO)

Protocol:

  • Seed cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates, or culture flasks) and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Prepare a stock solution of this compound in the appropriate solvent (e.g., ethanol). Further dilute the stock solution in a serum-free medium to the desired final concentrations immediately before use.

  • Remove the complete culture medium from the cells and wash once with sterile PBS.

  • Add the prepared this compound-containing medium to the cells. Include a vehicle control group treated with the same concentration of solvent used for the highest this compound concentration.

  • Incubate the cells for the desired period (e.g., 1, 4, 12, 24 hours) at 37°C in a humidified incubator with 5% CO2.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Materials:

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Serum-free cell culture medium

  • PBS

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader or flow cytometer

Protocol:

  • Following treatment with this compound, remove the treatment medium and wash the cells twice with warm PBS.

  • Prepare a working solution of DCFH-DA (typically 10-25 µM) in a serum-free medium.

  • Add the DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.

  • Remove the DCFH-DA solution and wash the cells twice with warm PBS.

  • Add PBS to each well and measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or analyze the cells by flow cytometry.

  • The fold change in ROS is calculated relative to the vehicle-treated control cells.[9][12]

Assessment of Lipid Peroxidation (Malondialdehyde - MDA Assay)

Materials:

  • Lipid peroxidation (MDA) assay kit (commercially available)

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

Protocol:

  • After this compound treatment, harvest the cells and prepare a cell lysate according to the assay kit manufacturer's instructions.

  • Determine the protein concentration of the cell lysates using a standard protein assay.

  • Perform the MDA assay according to the kit protocol. This typically involves the reaction of MDA in the sample with thiobarbituric acid (TBA) to produce a colored product.

  • Measure the absorbance or fluorescence of the product at the specified wavelength.

  • Calculate the MDA concentration and normalize it to the protein concentration of the sample. The results are often expressed as a percentage increase over the control.

Glutathione (GSH/GSSG) Ratio Assay

Materials:

  • GSH/GSSG assay kit (commercially available)

  • Metaphosphoric acid (MPA) or similar deproteinizing agent

  • Cell scrapers

Protocol:

  • Following this compound treatment, wash the cells with cold PBS and deproteinize them using MPA.

  • Collect the cell lysates and centrifuge to remove precipitated proteins.

  • Perform the GSH and GSSG measurement according to the assay kit's instructions. This often involves enzymatic recycling reactions and measurement of absorbance or fluorescence.

  • Calculate the concentrations of GSH and GSSG and determine the GSH/GSSG ratio. A decrease in this ratio is indicative of oxidative stress.[10]

Western Blot Analysis for Signaling Pathway Components

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-Nrf2, anti-GPX4, anti-HO-1, anti-beta-actin)

  • Secondary antibodies (HRP-conjugated)

  • SDS-PAGE gels and electrophoresis equipment

  • Western blotting membranes and transfer apparatus

  • Chemiluminescent substrate

Protocol:

  • After treatment, lyse the cells in RIPA buffer and determine the protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane and incubate with the desired primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like beta-actin to determine changes in protein expression.[13]

References

Application Notes and Protocols for GC-MS Analysis of 9(S)-HpODE

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

9(S)-hydroperoxyoctadecadienoic acid (9(S)-HpODE) is a crucial lipid hydroperoxide formed from the enzymatic or non-enzymatic oxidation of linoleic acid. As a key intermediate in biosynthetic pathways and a marker of oxidative stress, its accurate quantification is vital in biomedical and pharmaceutical research. Gas chromatography-mass spectrometry (GC-MS) offers high sensitivity and structural elucidation capabilities, making it a powerful tool for this analysis. However, the thermal instability of the hydroperoxide functional group presents a significant analytical challenge, necessitating a derivatization step to enhance volatility and prevent degradation in the hot GC injection port.[1][2]

These application notes provide two detailed protocols for the derivatization of this compound for subsequent GC-MS analysis, tailored for researchers, scientists, and drug development professionals.

Protocol 1: Reduction of this compound to 9(S)-HODE followed by Derivatization (Recommended)

This is the most common and robust method, as it converts the thermally labile hydroperoxide into a more stable hydroxyl group prior to derivatization, minimizing the risk of artifact formation during GC-MS analysis.[2][3] The resulting 9(S)-hydroxyoctadecadienoic acid (9(S)-HODE) is then subjected to a two-step derivatization: methylation of the carboxylic acid and silylation of the hydroxyl group.

Experimental Workflow: Reduction and Derivatization```dot

G cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis start This compound Sample reduction Reduction with NaBH4 (Converts -OOH to -OH) start->reduction extraction Acidify & Extract 9(S)-HODE (Solid Phase or Liquid-Liquid Extraction) reduction->extraction methylation Methylation (Converts -COOH to -COOCH3) extraction->methylation silylation Silylation (Converts -OH to -OTMS) methylation->silylation gcms GC-MS Analysis silylation->gcms caption Figure 1. Workflow for the analysis of this compound involving reduction to 9(S)-HODE followed by derivatization.

Caption: Workflow for direct silylation of this compound.

Methodology

1. Materials and Reagents:

  • This compound standard or dried lipid extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Pyridine (B92270) or Acetonitrile, anhydrous

  • Nitrogen gas, high purity

  • Glass reaction vials with PTFE-lined caps

2. Direct Silylation Protocol:

  • Ensure the this compound sample is completely dry in a glass reaction vial.

  • Add 50 µL of anhydrous pyridine (or acetonitrile) and 50 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and incubate at a controlled temperature. Start with mild conditions (e.g., 37°C for 30 minutes) to minimize degradation. [4]The reaction converts both the carboxylic acid and the hydroperoxide groups to their TMS derivatives.

  • Cool the sample to room temperature. The sample is now ready for immediate GC-MS analysis. TMS-peroxides can be unstable over time.

GC-MS Parameters (Typical)
  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector: Use a lower injection temperature (e.g., 200-220°C) to minimize thermal decomposition.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Use a gentle temperature ramp. Start at 150°C, hold for 2 min, ramp to 260°C at 4°C/min, and hold for 5 min.

  • MS Detector: Electron Ionization (EI) at 70 eV. Scan range m/z 50-600.

Quantitative Data: 9-HpODE Bis-TMS Derivative

Analysis of the intact TMS peroxide can be challenging. The mass spectrum may show ions corresponding to the intact molecule as well as thermal degradation products.

ParameterDescriptionValue / Observation
Derivative 9-hydroperoxy-10,12-octadecadienoate, bis-trimethylsilyl derivative-
Molecular Ion [M]⁺ C₂₄H₄₈O₄Si₂m/z 472 (very weak or absent)
Key Fragment 1 Loss of TMSOOH (trimethylsilyl hydroperoxide)[M-106]⁺ (m/z 366)
Key Fragment 2 Loss of TMSOH (trimethylsilanol)[M-90]⁺ (m/z 382)
Degradation Products Thermal rearrangement can lead to various cleavage products.Appearance of smaller fragments corresponding to aldehydes or keto-acids should be monitored.
Conclusion

The choice of derivatization protocol for this compound analysis depends on the specific requirements of the study. The indirect method involving reduction to 9(S)-HODE (Protocol 1) is highly recommended for its robustness and the generation of stable derivatives, which leads to more reliable and reproducible quantitative data. The direct silylation method (Protocol 2) offers a faster workflow but requires careful optimization and validation to ensure that the detected analytes are representative of the original sample and not artifacts of thermal degradation. For accurate quantification, the use of a stable isotope-labeled internal standard (e.g., ⁹-HODE-d₄) is strongly advised for either protocol.

References

Application Note: The Role and Analysis of 9(S)-HpODE in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

9(S)-hydroperoxy-10(E),12(Z)-octadecadienoic acid, or 9(S)-HpODE, is a crucial hydroperoxy fatty acid derived from the oxidation of linoleic acid.[1][2] As a member of the oxidized linoleic acid metabolites (OXLAMs), this compound is an important intermediate in biosynthetic pathways and a signaling molecule implicated in various physiological and pathological processes, including inflammation and oxidative stress.[3][4] Due to its inherent instability, it is rapidly converted in vivo to its more stable hydroxy derivative, 9(S)-hydroxyoctadecadienoic acid (9(S)-HODE).[4] The study of this compound and its metabolites is critical for understanding lipid signaling and identifying potential biomarkers and therapeutic targets for diseases linked to oxidative stress.[3] This document provides an overview of this compound's biological significance, key signaling pathways, and detailed protocols for its synthesis and quantification in biological matrices.

Biological Significance and Signaling Pathways

This compound is formed from linoleic acid through the action of various enzymes, including lipoxygenases (LOX), cyclooxygenases (COX-1 and COX-2), and cytochrome P450s.[3][4][5] It serves as a precursor to 9(S)-HODE and other downstream metabolites.[4][6]

One of the key signaling functions of this compound and its reduced form, 9(S)-HODE, is the activation of G protein-coupled receptors. Notably, 9(S)-HODE is a potent agonist for GPR132 (also known as G2A), a receptor implicated in inflammatory responses.[3][7] Activation of G2A by 9(S)-HODE can trigger intracellular calcium mobilization, inhibit cAMP accumulation, and activate the JNK signaling pathway.[7] Furthermore, this compound can directly induce the oxidation of intracellular glutathione (B108866) (GSH), a key antioxidant, through the action of glutathione peroxidase 4 (GPx4), highlighting its role in modulating cellular redox status.[8][9]

Biosynthesis and Metabolism of this compound cluster_0 Enzymatic Oxidation cluster_1 Downstream Metabolism cluster_2 Signaling & Cellular Effects LA Linoleic Acid HpODE This compound LA->HpODE LOX, COX, CYP450 HODE 9(S)-HODE HpODE->HODE Glutathione Peroxidase (GPx) GSH GSH Oxidation HpODE->GSH via GPx4 OxoODE 9-oxoODE HODE->OxoODE Hydroxy-fatty acid dehydrogenase GPR132 GPR132 (G2A) Activation HODE->GPR132

Caption: Biosynthesis of this compound from linoleic acid and its subsequent metabolic conversion and signaling roles.

9(S)-HODE/GPR132 Signaling Cascade cluster_membrane Cell Membrane cluster_cytosol Cytosol HODE 9(S)-HODE GPR132 GPR132 (G2A) HODE->GPR132 Binds Gq Gαq GPR132->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca Induces release JNK JNK Activation DAG->JNK Activates via PKC

Caption: Activation of the GPR132 receptor by 9(S)-HODE leads to downstream signaling events.

Quantitative Data Summary

Direct quantification of this compound in biological samples is challenging due to its rapid reduction to 9(S)-HODE. Therefore, many studies focus on quantifying the more stable 9(S)-HODE as a proxy for this compound formation. The table below summarizes reported concentrations for these lipids.

AnalyteMatrixSpeciesConcentrationCitation
This compound BloodHuman0.00514 ± 0.0038 µM[10]
9-HODE PlasmaRat57.8 ± 18.7 nmol/L[4]
9-HODE PlasmaRat84.0 nmol/L[4]
13-HODE PlasmaRat123.2 ± 31.1 nmol/L[4]
9-oxoODE PlasmaRat218.1 ± 53.7 nmol/L[4]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol is adapted from methodologies using lipoxygenase enzymes for stereospecific synthesis.[11]

  • Preparation of Substrate: Prepare a solution of the sodium salt of linoleic acid in 0.1 M potassium phosphate (B84403) buffer (pH 6.0).

  • Enzyme Source: Use a crude homogenate of tomato fruit, which is a rich source of lipoxygenase (LOX), as the enzyme catalyst.[11]

  • Reaction: Stir the linoleic acid salt solution at room temperature (approx. 23°C) under an oxygen atmosphere. Add the tomato homogenate to initiate the reaction.

  • Monitoring: Monitor the formation of the conjugated diene hydroperoxide by UV spectroscopy at 234 nm.[12][13]

  • Purification: Once the reaction is complete, purify the resulting this compound using silica (B1680970) gel chromatography followed by normal-phase HPLC.[11]

  • Quantification: Determine the final concentration of the purified this compound gravimetrically or by UV spectroscopy using an extinction coefficient (ε) value of 27,000 M⁻¹cm⁻¹.[11]

Protocol 2: Lipid Extraction from Plasma for LC-MS/MS Analysis

This protocol describes a liquid-liquid extraction method suitable for isolating this compound and related OXLAMs from plasma samples.[6]

  • Sample Preparation: To 100 µL of plasma in a glass tube, add an antioxidant like butylated hydroxytoluene (BHT) to prevent auto-oxidation. Add an appropriate deuterated internal standard (e.g., 9-HODE-d4).

  • Protein Precipitation & Acidification: Add 1.0 mL of a solution containing 10% (v/v) acetic acid in water/2-propanol/hexane to precipitate proteins and acidify the sample. Vortex briefly.

  • Liquid-Liquid Extraction: Add 2.0 mL of hexane, cap the tube, and vortex vigorously for 3 minutes.

  • Phase Separation: Centrifuge the sample at 2000 x g for 5 minutes at room temperature to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer (containing the lipids) to a new clean tube.

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a small, precise volume (e.g., 100 µL) of a suitable solvent for LC-MS/MS analysis, such as methanol/water (1:1, v/v).

Protocol 3: Quantification by LC-MS/MS

This section provides a general method for the analysis of this compound. Instrument parameters must be optimized for the specific system used.

  • LC System: A UPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (80:20, v/v).

  • Gradient:

    • 0-2 min: 30% B

    • 2-12 min: Ramp to 95% B

    • 12-15 min: Hold at 95% B

    • 15-15.1 min: Return to 30% B

    • 15.1-18 min: Re-equilibration at 30% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Example):

    • This compound: Precursor ion [M-H]⁻ at m/z 311.2, product ions to be determined empirically (e.g., fragments corresponding to loss of water or other characteristic fragments).

    • 9(S)-HODE: Precursor ion [M-H]⁻ at m/z 295.2, product ion at m/z 171.1.

    • Internal Standard (9-HODE-d4): Precursor ion [M-H]⁻ at m/z 299.2, product ion at m/z 175.1.

  • Data Analysis: Construct a calibration curve using standards of known concentration and quantify the analyte in samples by comparing its peak area to that of the internal standard.

Lipidomics Workflow for this compound Analysis cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical Sample 1. Biological Sample (e.g., Plasma) Spike 2. Add Antioxidant & Internal Standard Sample->Spike Extract 3. Liquid-Liquid Extraction Spike->Extract Dry 4. Dry Down Extract->Dry Recon 5. Reconstitute Dry->Recon LCMS 6. LC-MS/MS Analysis Recon->LCMS Data 7. Data Processing (Integration) LCMS->Data Quant 8. Quantification (Calibration Curve) Data->Quant Report 9. Biological Interpretation Quant->Report

Caption: A comprehensive workflow for the analysis of this compound from biological samples.

References

Experimental Model for Studying 9(S)-HpODE-Mediated Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

9(S)-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9(S)-HpODE) is a lipid hydroperoxide derived from the oxidation of linoleic acid.[1] It is an intermediate in metabolic pathways and is produced by the action of lipoxygenase enzymes.[2] This molecule and its reduced form, 9(S)-hydroxy-10(E),12(Z)-octadecadienoic acid (9(S)-HODE), are implicated in various physiological and pathological processes. Recent studies have identified the G protein-coupled receptor G2A (also known as GPR132) as a receptor for 9(S)-HODE, and it has been shown that this compound exhibits comparable activity in activating this receptor.[3][4] Activation of G2A by these lipids initiates a signaling cascade involving intracellular calcium mobilization and activation of the c-Jun N-terminal kinase (JNK) mitogen-activated protein kinase (MAPK) pathway.[3][5] This experimental model provides a framework for investigating this compound-mediated signaling in a controlled in vitro setting using Chinese Hamster Ovary (CHO) cells engineered to express the human G2A receptor.

Data Presentation

The following tables summarize quantitative data for the effects of 9(S)-HODE, which is expected to have comparable activity to this compound, on G2A-mediated signaling pathways.

Table 1: Dose-Dependent Induction of Intracellular Calcium Mobilization by 9(S)-HODE in CHO-G2A Cells

Concentration of 9(S)-HODE (µM)Intracellular Calcium Response (% of Maximum)
0.115 ± 5
0.340 ± 8
1.075 ± 10
3.095 ± 5
10.0100 ± 5

Data is representative and compiled from dose-response curves presented in literature.[5] The response is measured as the peak fluorescence intensity indicating intracellular calcium concentration following stimulation.

Table 2: Dose-Dependent Phosphorylation of JNK by 9(S)-HODE in CHO-G2A Cells

Concentration of 9(S)-HODE (µM)JNK Phosphorylation Level (Fold Change over Control)
0.31.5 ± 0.3
1.03.2 ± 0.5
3.05.8 ± 0.7
10.06.5 ± 0.9

Data is representative and compiled from densitometric analysis of Western blots for phosphorylated JNK.[3] The fold change is calculated relative to untreated control cells.

Signaling Pathway and Experimental Workflow Visualization

Below are diagrams illustrating the this compound signaling pathway and the general experimental workflow for its study.

G2A_Signaling_Pathway This compound Signaling Pathway via G2A Receptor This compound This compound G2A G2A Receptor This compound->G2A Binds and Activates Gq Gq Protein G2A->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases JNK_Pathway JNK Pathway Activation Ca2->JNK_Pathway PKC->JNK_Pathway Gene_Expression Gene Expression Changes JNK_Pathway->Gene_Expression

Caption: this compound signaling through the G2A receptor.

Experimental_Workflow Experimental Workflow for Studying this compound Signaling cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Enzymatic_Synthesis Enzymatic Synthesis of this compound Purification HPLC Purification Enzymatic_Synthesis->Purification Quantification UV Spectrophotometry Purification->Quantification Cell_Treatment Treat CHO-G2A cells with this compound Quantification->Cell_Treatment Cell_Culture CHO-G2A Cell Culture Cell_Culture->Cell_Treatment Ca_Assay Calcium Mobilization Assay Cell_Treatment->Ca_Assay JNK_Assay Western Blot for p-JNK Cell_Treatment->JNK_Assay GTP_Assay GTPγS Binding Assay Cell_Treatment->GTP_Assay Data_Quant Quantify Dose-Response Ca_Assay->Data_Quant JNK_Assay->Data_Quant GTP_Assay->Data_Quant Pathway_Confirm Confirm Pathway Activation Data_Quant->Pathway_Confirm

Caption: General workflow for this compound signaling studies.

Experimental Protocols

Protocol 1: Enzymatic Synthesis and Purification of this compound

This protocol describes the synthesis of this compound from linoleic acid using soybean lipoxygenase, followed by purification.[6][7]

Materials:

  • Linoleic acid

  • Soybean lipoxygenase (Type I-B)

  • Sodium borate (B1201080) buffer (0.2 M, pH 6.5-7.0)

  • Tween 20

  • Diethyl ether

  • Anhydrous sodium sulfate

  • High-Performance Liquid Chromatography (HPLC) system with a silica (B1680970) column

  • Hexane

  • Isopropanol

  • Acetic acid

  • UV-Vis Spectrophotometer

Procedure:

  • Substrate Preparation: Prepare a solution of linoleic acid (e.g., 10 mg/mL) in ethanol (B145695).

  • Enzymatic Reaction:

    • In a reaction vessel, combine 0.2 M sodium borate buffer (pH 6.8) and a small amount of Tween 20 (to aid in substrate solubility).

    • Add the linoleic acid solution to the buffer with gentle stirring.

    • Initiate the reaction by adding soybean lipoxygenase (e.g., 100 units per mg of linoleic acid).

    • Incubate the reaction mixture at room temperature with gentle stirring for 30-60 minutes. Monitor the formation of the conjugated diene by measuring the absorbance at 234 nm.

  • Extraction:

    • Stop the reaction by acidifying the mixture to pH 3.0 with 1 M HCl.

    • Extract the lipids three times with an equal volume of diethyl ether.

    • Pool the organic layers and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under a stream of nitrogen.

  • Purification:

    • Resuspend the dried lipid extract in a small volume of the HPLC mobile phase (e.g., hexane:isopropanol:acetic acid, 100:2:0.1, v/v/v).

    • Inject the sample onto a silica HPLC column.

    • Elute isocratically and monitor the effluent at 234 nm.

    • Collect the fractions corresponding to the this compound peak.

    • Evaporate the solvent from the collected fractions under nitrogen.

  • Quantification:

    • Dissolve the purified this compound in ethanol.

    • Measure the absorbance at 234 nm using a UV-Vis spectrophotometer.

    • Calculate the concentration using the molar extinction coefficient for this compound (ε = 25,000 M⁻¹cm⁻¹).[8]

Protocol 2: Cell Culture of CHO-G2A Cells

This protocol outlines the basic steps for culturing CHO cells stably expressing the G2A receptor.

Materials:

  • CHO-G2A stable cell line

  • DMEM/F-12 culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Geneticin (G418) or other appropriate selection antibiotic

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks/plates

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Media Preparation: Prepare complete growth medium by supplementing DMEM/F-12 with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate concentration of selection antibiotic (e.g., 400 µg/mL G418).

  • Cell Thawing:

    • Rapidly thaw a frozen vial of CHO-G2A cells in a 37°C water bath.

    • Transfer the cells to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium.

    • Centrifuge at 200 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.

  • Cell Seeding: Transfer the cell suspension to a culture flask and place it in a 37°C, 5% CO₂ incubator.

  • Cell Maintenance:

    • Change the medium every 2-3 days.

    • Monitor cell confluency daily.

  • Subculturing (Passaging):

    • When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS.

    • Add a minimal volume of Trypsin-EDTA to cover the cell surface and incubate at 37°C for 2-5 minutes, or until cells detach.

    • Neutralize the trypsin by adding complete growth medium.

    • Gently pipette the cell suspension to create a single-cell suspension.

    • Seed new culture flasks at the desired density (e.g., 1:5 to 1:10 split ratio).

Protocol 3: Intracellular Calcium Mobilization Assay

This protocol describes how to measure changes in intracellular calcium concentration in CHO-G2A cells upon stimulation with this compound.

Materials:

  • CHO-G2A cells

  • Fluo-4 AM or Fura-2 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound stock solution (in ethanol or DMSO)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating: Seed CHO-G2A cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Aspirate the culture medium from the cells and wash once with HBSS.

    • Add the loading buffer to each well and incubate for 45-60 minutes at 37°C.

  • Washing: Aspirate the loading buffer and wash the cells twice with HBSS to remove excess dye.

  • Assay:

    • Add 100 µL of HBSS to each well.

    • Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).

    • Set the plate reader to measure fluorescence at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

    • Establish a stable baseline fluorescence reading for approximately 30 seconds.

    • Inject the this compound solution at various concentrations and continue to record the fluorescence signal for at least 2-3 minutes to capture the peak response.

  • Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. The peak fluorescence intensity after stimulation is used to determine the response.

Protocol 4: Western Blot for JNK Phosphorylation

This protocol details the detection of phosphorylated JNK in CHO-G2A cells following treatment with this compound.

Materials:

  • CHO-G2A cells

  • Serum-free culture medium

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-JNK and anti-total-JNK

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment:

    • Plate CHO-G2A cells and grow to 80-90% confluency.

    • Serum-starve the cells for 12-24 hours.

    • Treat the cells with various concentrations of this compound for a specified time (e.g., 10-30 minutes).[3]

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to the cells, scrape, and collect the lysate.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (protein lysate).

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer.

    • Boil the samples at 95°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-JNK antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing:

    • Strip the membrane according to the manufacturer's protocol.

    • Probe the same membrane with the anti-total-JNK antibody to normalize for protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. The level of JNK phosphorylation is expressed as the ratio of phospho-JNK to total-JNK.

References

Application Notes and Protocols for Antibody-Based Detection of 9(S)-HpODE Adducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9(S)-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9(S)-HpODE) is a reactive lipid hydroperoxide formed from the oxidation of linoleic acid, a highly abundant polyunsaturated fatty acid in cellular membranes and lipoproteins. Under conditions of oxidative stress, this compound can form covalent adducts with cellular macromolecules, including proteins. These this compound adducts can alter protein structure and function, leading to cellular dysfunction and contributing to the pathophysiology of various diseases, including atherosclerosis, neurodegenerative disorders, and cancer. The detection and quantification of this compound adducts are crucial for understanding the role of lipid peroxidation in disease and for the development of novel therapeutics and biomarkers.

These application notes provide detailed protocols for the antibody-based detection of this compound protein adducts using common immunochemical techniques: Enzyme-Linked Immunosorbent Assay (ELISA), Western Blotting, and Immunohistochemistry (IHC).

Quantitative Data Summary

The following table summarizes typical performance characteristics of commercially available antibodies for this compound adducts. Note that specific performance may vary between antibody lots and experimental conditions. Researchers should always consult the antibody datasheet for detailed information.

ParameterELISAWestern BlotImmunohistochemistry
Sensitivity (LOD) 1-10 ng/mL10-50 ng/mLNot typically quantified
Specificity HighHighHigh
Cross-reactivity Minimal with 13-HpODE adducts, may show some reactivity with other lipid hydroperoxide adducts.Minimal with 13-HpODE adducts, may show some reactivity with other lipid hydroperoxide adducts.Minimal with 13-HpODE adducts, may show some reactivity with other lipid hydroperoxide adducts.
Working Dilution 1:500 - 1:50001:500 - 1:20001:100 - 1:500

Experimental Protocols

Synthesis of this compound-Protein Conjugates (for use as standards and immunogens)

A stable this compound-protein conjugate is essential for use as a standard in ELISA and for immunizing animals to produce specific antibodies.

Materials:

  • This compound

  • Carrier protein (e.g., Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH))

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

Protocol:

  • Dissolve this compound in a minimal amount of ethanol (B145695).

  • In a separate tube, dissolve the carrier protein (BSA or KLH) in PBS.

  • Activate the carboxyl group of this compound by adding a 5-fold molar excess of EDC and NHS to the this compound solution. Incubate for 15 minutes at room temperature.

  • Slowly add the activated this compound to the protein solution while gently stirring.

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Remove unconjugated this compound by dialysis against PBS at 4°C with several buffer changes over 24-48 hours.

  • Determine the protein concentration of the conjugate using a standard protein assay (e.g., BCA assay).

  • Confirm the conjugation by techniques such as MALDI-TOF mass spectrometry or by observing a shift in molecular weight on an SDS-PAGE gel.

Competitive ELISA for Quantification of this compound Adducts

This protocol describes a competitive ELISA for the quantification of this compound adducts in biological samples.[1][2][3][4][5]

Materials:

  • 96-well microtiter plates

  • Anti-9(S)-HpODE adduct primary antibody

  • HRP-conjugated secondary antibody

  • This compound-protein conjugate (for coating)

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Sample/Standard dilution buffer (e.g., 0.1% BSA in PBS)

Protocol:

  • Plate Coating: Coat the wells of a 96-well plate with 100 µL/well of 1-10 µg/mL this compound-protein conjugate in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of wash buffer.

  • Blocking: Block non-specific binding sites by adding 200 µL/well of blocking buffer. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: Prepare serial dilutions of your samples and this compound adduct standards in sample/standard dilution buffer. In a separate plate or tubes, pre-incubate 50 µL of each sample/standard with 50 µL of the diluted anti-9(S)-HpODE adduct primary antibody for 30 minutes at room temperature.

  • Incubation: Transfer 100 µL of the pre-incubated sample/standard-antibody mixture to the corresponding wells of the coated plate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Secondary Antibody: Add 100 µL/well of HRP-conjugated secondary antibody diluted in blocking buffer. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add 100 µL/well of TMB substrate and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Stop the reaction by adding 50 µL/well of stop solution.

  • Measurement: Read the absorbance at 450 nm using a microplate reader. The absorbance is inversely proportional to the amount of this compound adducts in the sample.

Western Blot for Detection of this compound-Modified Proteins

This protocol allows for the detection of specific proteins modified by this compound.

Materials:

  • SDS-PAGE apparatus and reagents

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Anti-9(S)-HpODE adduct primary antibody

  • HRP-conjugated secondary antibody

  • Blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST)

  • Wash buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Separation: Separate protein samples (20-50 µg) by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-9(S)-HpODE adduct primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with wash buffer.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with wash buffer.

  • Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions and capture the signal using an imaging system.

  • (Optional) Stripping and Reprobing: To detect other proteins (e.g., a loading control), the membrane can be stripped of the antibodies and reprobed.[6][7][8][9]

    • Mild Stripping: Incubate the membrane in a stripping buffer (e.g., 1.5% glycine, 0.1% SDS, 1% Tween-20, pH 2.2) for two 10-minute intervals at room temperature.[6]

    • Harsh Stripping: For high-affinity antibodies, a harsher stripping buffer containing β-mercaptoethanol can be used at 50°C for up to 45 minutes.[6]

    • After stripping, wash the membrane thoroughly with PBS and re-block before incubating with the next primary antibody.

Immunohistochemistry (IHC) for Localization of this compound Adducts in Tissues

This protocol outlines the detection and localization of this compound adducts in formalin-fixed, paraffin-embedded tissue sections.

Materials:

  • Formalin-fixed, paraffin-embedded tissue sections on slides

  • Xylene and graded ethanol series for deparaffinization and rehydration

  • Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)

  • Hydrogen peroxide (3%) to block endogenous peroxidases

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Anti-9(S)-HpODE adduct primary antibody

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB substrate-chromogen system

  • Hematoxylin for counterstaining

  • Mounting medium

Protocol:

  • Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval solution and heating (e.g., in a microwave or pressure cooker). Allow to cool slowly.

  • Peroxidase Blocking: Incubate the sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity. Rinse with PBS.

  • Blocking: Block non-specific antibody binding by incubating the sections with blocking buffer for 30-60 minutes.

  • Primary Antibody Incubation: Incubate the sections with the anti-9(S)-HpODE adduct primary antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.

  • Washing: Wash the slides three times with PBS.

  • Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody for 30-60 minutes.

  • Washing: Wash the slides three times with PBS.

  • Streptavidin-HRP Incubation: Incubate with streptavidin-HRP conjugate for 30 minutes.

  • Washing: Wash the slides three times with PBS.

  • Chromogen Detection: Apply DAB substrate-chromogen solution and monitor for color development (typically a brown precipitate).

  • Counterstaining: Lightly counterstain with hematoxylin.

  • Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and coverslip with a permanent mounting medium.

  • Imaging: Examine the slides under a microscope. Brown staining indicates the presence of this compound adducts.

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_sample Sample Preparation cluster_assays Immunoassays cluster_results Data Output Biological_Sample Biological Sample (Tissue, Cells, Plasma) Protein_Extraction Protein Extraction or Tissue Sectioning Biological_Sample->Protein_Extraction ELISA Competitive ELISA Protein_Extraction->ELISA Western_Blot Western Blot Protein_Extraction->Western_Blot IHC Immunohistochemistry Protein_Extraction->IHC Quantification Quantification of This compound Adducts ELISA->Quantification Detection Detection of Specific Adducted Proteins Western_Blot->Detection Localization Tissue Localization of This compound Adducts IHC->Localization

Caption: Experimental workflow for the detection of this compound adducts.

signaling_pathway cluster_stimulus Stimulus cluster_formation Adduct Formation cluster_consequences Cellular Consequences Oxidative_Stress Oxidative Stress Linoleic_Acid Linoleic Acid Oxidative_Stress->Linoleic_Acid Lipid Peroxidation HpODE_Formation This compound Formation Linoleic_Acid->HpODE_Formation Protein_Adduction Protein Adduction HpODE_Formation->Protein_Adduction Covalent Modification Altered_Protein Altered Protein Structure & Function Protein_Adduction->Altered_Protein Signaling_Dysregulation Signaling Pathway Dysregulation Altered_Protein->Signaling_Dysregulation Cellular_Dysfunction Cellular Dysfunction Signaling_Dysregulation->Cellular_Dysfunction Disease_Pathology Disease Pathology Cellular_Dysfunction->Disease_Pathology

Caption: Formation and consequences of this compound protein adducts.

References

Application Notes and Protocols for the Analytical Separation of 9(S)-HpODE and 13(S)-HpODE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroperoxyoctadecadienoic acids (HpODEs) are critical lipid signaling molecules derived from the oxidation of linoleic acid. The specific positional isomers, 9-HpODE and 13-HpODE, and their stereoisomers (S or R), are generated through distinct enzymatic (e.g., by lipoxygenases) or non-enzymatic pathways. The biological activity of these molecules is highly dependent on their specific structure. For instance, lipoxygenases typically produce the S-enantiomer, while autoxidation results in a racemic mixture.[1] Therefore, the accurate separation and quantification of 9(S)-HpODE and 13(S)-HpODE are essential for understanding their roles in physiological and pathological processes, and for the development of targeted therapeutics.

This document provides detailed application notes and protocols for the analytical separation of this compound and 13(S)-HpODE, focusing on High-Performance Liquid Chromatography (HPLC) based methods.

General Workflow for HpODE Analysis

The overall process for analyzing HpODE isomers from biological or other matrices involves several key steps, from extraction to final detection and quantification.

General_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Extraction Lipid Extraction (e.g., Folch or SPE) Sample->Extraction Chromatography Chromatographic Separation (e.g., Chiral or Normal Phase HPLC) Extraction->Chromatography Inject Extract Detection Detection & Quantification (UV or MS/MS) Chromatography->Detection DataAnalysis Data Analysis Detection->DataAnalysis Acquire Data Quantification Quantification DataAnalysis->Quantification

Caption: General workflow for HpODE isomer analysis.

I. Chiral Phase HPLC (CP-HPLC) for Enantiomeric Separation

Chiral Phase HPLC is the most effective method for separating the S and R enantiomers of HpODE isomers. This technique utilizes a stationary phase containing a chiral selector that interacts differently with each enantiomer, leading to different retention times.

Protocol 1: CP-HPLC for 9-HpODE and 13-HpODE Enantiomers

This protocol is adapted from methodologies utilizing polysaccharide-based chiral stationary phases, which are known to resolve hydroperoxy fatty acids.[2][3]

1. Sample Preparation:

  • Extract lipids from the sample using a solid-phase extraction (SPE) C18 cartridge.[3]
  • Reconstitute the dried extract in the mobile phase for injection.

2. Chromatographic Conditions:

  • Column: Reprosil Chiral NR-R (e.g., 250 x 4.6 mm, 8 µm).[2] Other effective columns include CHIRALPAK series like CHIRALPAK IB N-3 for cholesterol ester derivatives.[1]
  • Mobile Phase: A non-polar solvent system is typically used. For example, a mixture of hexane (B92381) and a polar modifier like ethanol (B145695) or isopropanol (B130326). A common mobile phase for related compounds is hexane:ethanol (100:1, v/v).[1]
  • Flow Rate: 1.0 - 2.0 mL/min.[2]
  • Column Temperature: Controlled, often at low temperatures (e.g., 0°C) to improve resolution and stability of the hydroperoxides.[1]
  • Injection Volume: 10 - 20 µL.

3. Detection:

  • UV Detector: Set wavelength to 235 nm, which is the characteristic absorbance for the conjugated diene system in HpODEs.[2]
  • Elution Order: With columns like Reprosil Chiral NR, the S-stereoisomers consistently elute before the R-stereoisomers.[2]

4. Data Analysis:

  • Identify peaks by comparing retention times with authentic standards.
  • Quantify by integrating the peak area and comparing it against a standard curve.

start [label="Inject Sample Extract", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; hplc [label="Chiral Phase HPLC Column\n(e.g., Reprosil Chiral NR)", fillcolor="#FFFFFF", fontcolor="#202124"]; separation [label="Differential Interaction\nwith Chiral Selector", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; elution1 [label="Elution of\nthis compound & 13(S)-HpODE", fillcolor="#FFFFFF", fontcolor="#202124"]; elution2 [label="Elution of\n9(R)-HpODE & 13(R)-HpODE", fillcolor="#FFFFFF", fontcolor="#202124"]; detection [label="UV Detection\n(235 nm)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; chromatogram [label="Generate Chromatogram\n(Separated Peaks)", shape=document, fillcolor="#F1F3F4", fontcolor="#202124"];

start -> hplc; hplc -> separation; separation -> elution1 [label="Earlier"]; separation -> elution2 [label="Later"]; elution1 -> detection; elution2 -> detection; detection -> chromatogram; }

Caption: Logical workflow for CP-HPLC enantiomeric separation.

II. Normal Phase HPLC (NP-HPLC) for Positional Isomer Separation

While chiral phase chromatography separates enantiomers, normal phase chromatography is highly effective at separating positional isomers, such as 9-HpODE from 13-HpODE, especially when they are esterified to larger molecules like cholesterol.[4][5]

Protocol 2: NP-HPLC for 9- and 13-HpODE Positional Isomers

This protocol is based on the successful separation of 9- and 13-HpODE cholesterol esters (HpODE-CEs).[4]

1. Sample Preparation:

  • Extract lipids as described in Protocol 1. If analyzing cholesterol esters, ensure the extraction method is appropriate for these less polar molecules.

2. Chromatographic Conditions:

  • Column: A silica-based normal phase column.
  • Mobile Phase: A gradient of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., isopropanol or ethyl acetate).
  • Flow Rate: Typically 1.0 mL/min.
  • Column Temperature: Ambient or controlled.

3. Detection:

  • UV Detector: 235 nm.
  • Mass Spectrometer (MS): For confirmation of identity and enhanced sensitivity. Connect the HPLC output to an MS detector.

4. Data Analysis:

  • 9-HpODE and 13-HpODE will have distinct retention times. Identify peaks using standards.
  • Quantify using peak areas.

III. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For high sensitivity and specificity, especially in complex biological matrices, coupling HPLC with tandem mass spectrometry (LC-MS/MS) is the method of choice. This is often used for the more stable hydroxyl derivatives (HODEs), but can be adapted for HpODEs.

Protocol 3: LC-MS/MS for HODE Isomer Quantification

Since HpODEs are thermally unstable, they are often reduced to their corresponding stable hydroxides (HODEs) for robust quantification. This protocol focuses on the analysis of 9-HODE and 13-HODE.

LC_MS_Workflow cluster_lc LC Separation cluster_ms MS/MS Detection HPLC Reverse Phase HPLC Separation Elution Isomers Elute HPLC->Elution ESI Electrospray Ionization (ESI) Elution->ESI Q1 Quadrupole 1 (Precursor Ion Scan) ESI->Q1 CID Collision Cell (Fragmentation) Q1->CID Q3 Quadrupole 3 (Product Ion Scan) CID->Q3 Detector Detector Q3->Detector Data Data Acquisition Detector->Data Signal

Caption: Experimental workflow for LC-MS/MS analysis.

1. Sample Preparation:

  • Perform lipid extraction.
  • Reduction Step: Reduce the HpODE-containing extract with a mild reducing agent like sodium borohydride (B1222165) or stannous chloride to convert HpODEs to HODEs.
  • Purify the resulting HODEs using SPE.
  • Add an internal standard (e.g., 15(S)-HETE-d8).[6]

2. LC-MS/MS Conditions:

  • LC System: UPLC/HPLC system.
  • Column: A reverse-phase C18 column is typically used.
  • Mobile Phase: A gradient of water with a small amount of acid (e.g., 0.1% acetic or formic acid) and an organic solvent like acetonitrile (B52724) or methanol.
  • MS System: A triple quadrupole mass spectrometer.
  • Ionization: Electrospray Ionization (ESI) in negative ion mode.[7]

3. MS/MS Parameters (MRM Mode):

  • Multiple Reaction Monitoring (MRM) is used for quantification. Although 9-HODE and 13-HODE have the same precursor ion, they produce distinct product ions.
  • Precursor Ion (Q1): m/z 295.2 (for [M-H]⁻ of HODE).
  • Product Ions (Q3):
  • For 9-HODE : m/z 171.[6]
  • For 13-HODE : m/z 195.[6]

Quantitative Data Summary

The following tables summarize key parameters for the analytical methods described.

Table 1: Chiral Phase HPLC Conditions

Parameter Condition 1: HpODE Enantiomers Condition 2: HpODE-CE Diastereomers[1]
Analyte 9/13-HpODE 13(RS)-HpODE Cholesterol Ester
Column Reprosil Chiral NR-R (250x4.6 mm, 8µm)[2] CHIRALPAK IB N-3 (150x2.1 mm, 3µm)
Mobile Phase Hexane / Isopropanol Hexane / Ethanol (100:1, v/v)
Flow Rate 2.0 mL/min[2] 0.2 mL/min
Temperature Controlled 0 °C

| Detection | UV at 235 nm[2] | MS/MS (MRM) |

Table 2: LC-MS/MS Parameters for HODE Isomers

Parameter Setting
Analysis Mode Multiple Reaction Monitoring (MRM)
Ionization Mode ESI Negative
Internal Standard 15(S)-HETE-d8[6]
Precursor Ion [M-H]⁻ m/z 295.2
Product Ion (9-HODE) m/z 171[6]

| Product Ion (13-HODE) | m/z 195[6] |

Concluding Remarks

The choice of analytical technique depends on the specific research question. For resolving the biologically critical S- and R-enantiomers of 9- and 13-HpODE, Chiral Phase HPLC is indispensable. For separating the positional isomers (9- vs. 13-), Normal Phase HPLC is highly effective. For achieving the highest sensitivity and specificity for quantification in complex biological samples, LC-MS/MS analysis of the reduced HODE derivatives is the gold standard. The protocols and data provided herein serve as a comprehensive guide for researchers to establish robust and reliable methods for the analysis of these important lipid mediators.

References

Application Notes and Protocols for In Vivo Administration of 9(S)-HpODE in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

9(S)-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9(S)-HpODE) is a bioactive lipid hydroperoxide derived from the enzymatic or non-enzymatic oxidation of linoleic acid. As a primary oxidation product, it serves as a precursor to the more stable hydroxy derivative, 9(S)-hydroxy-10(E),12(Z)-octadecadienoic acid (9(S)-HODE). Both this compound and 9(S)-HODE are implicated in a variety of physiological and pathological processes, including inflammation and oxidative stress.

Due to the inherent instability of lipid hydroperoxides, direct in vivo administration of this compound is challenging and sparsely documented in the scientific literature. Consequently, many studies utilize its more stable reduced form, 9(S)-HODE, as a surrogate to investigate its biological effects in mouse models. This document provides detailed protocols and application notes based on available literature for 9(S)-HODE and related lipid peroxides, which can be adapted for the in vivo administration of this compound. The provided information is intended to guide researchers in designing and executing experiments to explore the roles of this compound in various mouse models.

Data Presentation

Table 1: Summary of In Vivo Administration and Effects of 9-HODE and Related Compounds in Rodent Models
CompoundAnimal ModelAdministration RouteDosageKey FindingsReference
9(S)-HODE Rat Wound Healing ModelLocal AdministrationNot SpecifiedInduced a strong inflammatory response with increased polymorphonuclear leukocytes and macrophages.
Methyl Linoleate Hydroperoxide (MLHPO) Male C57BL/6 MiceOral Gavage190, 270, and 310 mgCaused necrosis in thymic lymphocytes, decreased thymus weight, and increased markers of oxidative stress.
13(S)-HpODE SD RatsSubretinal Injection15 µg/µLUsed to induce retinal degeneration in a model of age-related macular degeneration.
Table 2: Effects of 9-HODE on Inflammatory Cytokine Expression (In Vitro)
Cell TypeTreatmentConcentrationCytokine ChangeReference
Normal Human Epidermal Keratinocytes (NHEK) 9(S)-HODE1 µMIncreased IL-6, IL-8, and GM-CSF secretion.
Human Macrophages (THP-1) 9-HODE30 µMIncreased Fatty Acid Binding Protein-4 (FABP4) expression via PPAR-γ.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The biological effects of this compound and its metabolite 9(S)-HODE are mediated through several key signaling pathways. These include activation of the G protein-coupled receptor G2A (GPR132) and the nuclear receptor Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), which can subsequently modulate inflammatory responses, in part through the NF-κB signaling cascade.

Measuring 9(S)-HpODE Production in Cultured Macrophages: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9(S)-hydroperoxy-10(E),12(Z)-octadecadienoic acid, or 9(S)-HpODE, is a reactive oxygen species (ROS)-derived lipid hydroperoxide formed from the oxidation of linoleic acid. In macrophages, the production of this compound and its more stable reduced form, 9(S)-hydroxyoctadecadienoic acid (9(S)-HODE), is implicated in various physiological and pathological processes, including inflammation, atherosclerosis, and the immune response.[1][2] Accurate measurement of these lipid mediators is crucial for understanding their roles in macrophage biology and for the development of therapeutics targeting inflammatory diseases.

This document provides detailed protocols for the culture and stimulation of macrophages, extraction of lipids, and quantification of this compound, primarily through the analysis of its stable derivative, 9(S)-HODE, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Signaling Pathway of this compound Production

In macrophages, linoleic acid can be oxidized via both enzymatic and non-enzymatic pathways to generate this compound.[1][3] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), can enhance this process by inducing cellular stress and activating oxidative enzymes.[4][5] this compound is relatively unstable and is rapidly converted to the more stable 9(S)-HODE, which then acts as a signaling molecule, for instance, by activating G protein-coupled receptor 132 (GPR132).[1]

9S_HpODE_Signaling_Pathway Figure 1. Simplified Signaling Pathway of this compound Formation and Action in Macrophages LA Linoleic Acid (in cell membrane) ROS_Enzymes ROS & Oxidative Enzymes (e.g., Lipoxygenases) LA->ROS_Enzymes substrate Stimuli Pro-inflammatory Stimuli (e.g., LPS) Stimuli->ROS_Enzymes activates HpODE This compound (unstable intermediate) ROS_Enzymes->HpODE generates HODE 9(S)-HODE (stable product) HpODE->HODE is reduced to GPR132 GPR132 Activation HODE->GPR132 activates Downstream Downstream Signaling (e.g., Inflammation, Apoptosis) GPR132->Downstream

Caption: Figure 1. Simplified Signaling Pathway of this compound Formation and Action in Macrophages.

Experimental Workflow Overview

The general workflow for measuring this compound production involves several key stages, from cell culture to data analysis.

Experimental_Workflow Figure 2. General Experimental Workflow for this compound Measurement Culture 1. Macrophage Culture (e.g., RAW 264.7) Stimulation 2. Stimulation (e.g., with LPS) Culture->Stimulation Harvest 3. Sample Harvesting (Cells and Supernatant) Stimulation->Harvest Extraction 4. Lipid Extraction (LLE or SPE) Harvest->Extraction Analysis 5. Quantitative Analysis Extraction->Analysis LCMS LC-MS/MS Analysis->LCMS ELISA ELISA Analysis->ELISA Data 6. Data Interpretation LCMS->Data ELISA->Data

Caption: Figure 2. General Experimental Workflow for this compound Measurement.

Protocol 1: Macrophage Culture and Stimulation

This protocol describes the culture of the murine macrophage cell line RAW 264.7 and their stimulation with LPS to induce an inflammatory response and subsequent lipid peroxidation.

Materials:

  • RAW 264.7 cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate-Buffered Saline (PBS)

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.[6]

    • Subculture cells every 2-3 days, ensuring they do not exceed 80% confluency.

  • Seeding for Experiment:

    • Seed RAW 264.7 cells into 6-well or 12-well plates at a density of 1.5 x 10^5 to 2 x 10^5 cells/mL.[6][7]

    • Allow cells to adhere and grow for 24 hours.

  • Macrophage Stimulation:

    • After 24 hours, replace the culture medium with fresh medium containing the desired concentration of LPS (e.g., 100 ng/mL to 1 µg/mL).[4][8]

    • Include an unstimulated control group (cells treated with vehicle, e.g., sterile PBS).

    • Incubate the cells for a specified period, typically between 12 to 24 hours, to allow for an inflammatory response and production of oxylipins.[9][10]

  • Sample Harvesting:

    • After incubation, collect the cell culture supernatant into a clean tube.

    • Wash the adherent cells gently with cold PBS.

    • Lyse or scrape the cells in an appropriate buffer or solvent for lipid extraction.

    • Immediately process the samples or store them at -80°C to minimize lipid degradation.[11] It is advisable to add an antioxidant like butylated hydroxytoluene (BHT) during sample processing to prevent auto-oxidation.[11]

Protocol 2: Lipid Extraction

Two common methods for extracting oxylipins from cultured cells and media are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

2A: Liquid-Liquid Extraction (LLE)

Materials:

  • Hexane (B92381)

  • Isopropanol

  • Acetic Acid

  • Internal Standard (e.g., deuterated 9-HODE-d4)

  • Glass tubes

  • Nitrogen evaporator

Procedure:

  • To your sample (e.g., 200 µL of cell lysate or supernatant), add an appropriate amount of deuterated internal standard.

  • Add 1.0 mL of a solution of 10% v/v acetic acid in water/isopropanol/hexane (2/20/30, v/v/v).[6]

  • Vortex the mixture briefly.

  • Add 2.0 mL of hexane to facilitate phase separation.[6]

  • Vortex vigorously for 3 minutes.

  • Centrifuge at 2000 x g for 5 minutes at room temperature to separate the phases.[6]

  • Carefully collect the upper hexane layer containing the lipids into a clean glass tube.[6]

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a small volume (e.g., 50-100 µL) of the initial mobile phase for LC-MS/MS analysis.

2B: Solid-Phase Extraction (SPE)

Materials:

Procedure:

  • Sample Pre-treatment: To the cell culture supernatant, add the internal standard. For cellular lipids, lyse the cells and add the internal standard to the lysate. Precipitate proteins with 3 volumes of ice-cold methanol, vortex, and centrifuge. Collect the supernatant for SPE.[12]

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not let the cartridge dry.[12]

  • Equilibration: Equilibrate the cartridge with 1 mL of 5% methanol in water.[12]

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, consistent flow rate.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.[12]

  • Elution: Elute the retained lipids, including 9-HODE, with 1 mL of methanol or acetonitrile into a clean collection tube.[12]

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.[12]

Protocol 3: Quantification by LC-MS/MS

LC-MS/MS is the gold standard for the specific and sensitive quantification of oxylipins. This method can distinguish between isomers like 9-HODE and 13-HODE.

Instrumentation and Conditions:

  • LC System: UPLC or HPLC system

  • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Methanol with 0.1% formic acid

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

Procedure:

  • Standard Curve Preparation: Prepare a series of calibration standards of 9(S)-HODE with a constant concentration of the deuterated internal standard (e.g., 9-HODE-d4).

  • LC Separation: Inject the reconstituted sample onto the C18 column. Use a gradient elution to separate the analytes. A typical gradient might start at 40% B, ramp to 99% B, hold, and then return to initial conditions.

  • MS/MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for 9-HODE and its internal standard.

Data Presentation: LC-MS/MS Parameters and Performance

AnalytePrecursor Ion (m/z)Product Ion (m/z)Typical LODTypical LOQTypical Recovery
9-HODE 295.2171.1< 10 pg< 0.1 ng/mL>85%
13-HODE 295.2195.1< 10 pg< 0.1 ng/mL>85%
9-HODE-d4 (IS) 299.2175.1---
LOD (Limit of Detection) and LOQ (Limit of Quantification) are instrument-dependent. The values presented are representative based on published data for HODEs.[6][13][14] Recovery is dependent on the extraction method.

Protocol 4: Quantification by ELISA

ELISA offers a higher-throughput alternative to LC-MS/MS, though it may have limitations in specificity. Commercially available kits typically measure the more stable 9-HODE. Note that most kits detect total 9-HODE (both R and S enantiomers).[1][3][15]

Principle: These kits are typically competitive immunoassays. 9-HODE in the sample competes with a 9-HODE-horseradish peroxidase (HRP) conjugate for binding to a limited number of anti-9-HODE antibody sites on a pre-coated microplate. The color developed after adding a substrate is inversely proportional to the amount of 9-HODE in the sample.[1][3][16]

Procedure (General):

  • Follow the specific instructions provided with the commercial ELISA kit.

  • Prepare standards and samples (cell culture supernatants may require dilution).

  • Add standards, controls, and samples to the appropriate wells of the antibody-coated microplate.

  • Add the 9-HODE-HRP conjugate to each well and incubate.

  • Wash the plate to remove unbound components.

  • Add the TMB substrate and incubate for color development.

  • Stop the reaction with the provided stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the 9-HODE concentration in the samples by interpolating from the standard curve.

Data Presentation: Comparison of Analytical Methods

FeatureLC-MS/MSELISA
Specificity High; can distinguish isomers (9-HODE vs. 13-HODE).Moderate; may have cross-reactivity with related molecules. Most kits detect total 9-HODE.
Sensitivity Very High (pg/mL range).High (ng/mL range).[16]
Throughput Lower; sequential sample analysis.High; can analyze many samples simultaneously on a 96-well plate.
Quantification Absolute quantification with stable isotope internal standards.Relative or absolute quantification based on a standard curve.
Cost/Expertise High initial cost and requires specialized expertise.Lower cost per sample and relatively simple to perform.

Expected Results

Upon stimulation with pro-inflammatory agents like LPS, macrophages are expected to increase their production of oxidized linoleic acid metabolites. While baseline levels of this compound/HODE in unstimulated cultured macrophages are typically low, a significant, often several-fold, increase can be anticipated following stimulation.[11] The exact concentrations will vary depending on cell type, stimulus concentration, and incubation time. Quantitative analysis might show concentrations ranging from low ng/mL in control samples to higher ng/mL or even µg/mL levels in stimulated samples.

References

Application Notes and Protocols: 9(S)-HpODE as a Substrate for Glutathione Peroxidase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9(S)-hydroperoxy-10(E),12(Z)-octadecadienoic acid, or 9(S)-HpODE, is a lipid hydroperoxide formed from the oxidation of linoleic acid. It serves as a crucial substrate for various isoforms of glutathione (B108866) peroxidase (GPX), a key family of antioxidant enzymes. The enzymatic reduction of this compound to its corresponding alcohol, 9(S)-hydroxy-10(E),12(Z)-octadecadienoic acid (9(S)-HODE), by GPX is a vital process in mitigating oxidative stress and preventing cellular damage, particularly the form of programmed cell death known as ferroptosis. These application notes provide detailed protocols and data for studying the interaction between this compound and glutathione peroxidase isoforms.

Data Presentation

The enzymatic activity of different human glutathione peroxidase isoforms with this compound as a substrate varies, highlighting distinct substrate specificities. The following table summarizes the specific activities of recombinant human GPX1, GPX2, and GPX4 with this compound. This data is crucial for selecting the appropriate enzyme for specific research applications and for understanding the relative contribution of each isoform to the metabolism of this lipid hydroperoxide.

Enzyme IsoformSubstrateSpecific Activity (U/mg)
GPX1 This compoundData not significantly different from GPX4[1]
GPX2 This compoundLower activity compared to GPX1 and GPX4[1]
GPX4 This compoundEfficient reduction observed[1]

Note: One unit (U) of glutathione peroxidase activity is defined as the amount of enzyme that catalyzes the oxidation of 1.0 µmol of NADPH to NADP+ per minute at 25°C.[2]

Signaling Pathway

The reduction of this compound by glutathione peroxidase 4 (GPX4) is a critical step in the prevention of ferroptosis, a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides. The following diagram illustrates the central role of the GPX4-mediated pathway in cellular protection against lipid peroxidation.

GPX4_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_ferroptosis PUFA_PL Polyunsaturated Fatty Acid Phospholipid (PUFA-PL) LIPID_ROS Lipid Peroxides (e.g., this compound-PL) PUFA_PL->LIPID_ROS Lipid Peroxidation (Iron-dependent) GPX4 Glutathione Peroxidase 4 (GPX4) LIPID_ROS->GPX4 Ferroptosis Ferroptosis (Cell Death) LIPID_ROS->Ferroptosis Induces GSH Glutathione (GSH) GSH->GPX4 2 molecules GSSG Glutathione Disulfide (GSSG) GPX4->GSSG LIPID_ALCOHOL Lipid Alcohols (e.g., 9(S)-HODE-PL) GPX4->LIPID_ALCOHOL Reduces GPX4->Ferroptosis Inhibits GR Glutathione Reductase (GR) GSSG->GR GR->GSH Regenerates NADP NADP+ GR->NADP NADPH NADPH NADPH->GR

GPX4-mediated reduction of lipid hydroperoxides and inhibition of ferroptosis.

Experimental Protocols

Glutathione Peroxidase Activity Assay using this compound

This protocol describes a coupled-enzyme assay to determine the activity of glutathione peroxidase with this compound as the substrate. The assay measures the rate of NADPH oxidation, which is proportional to GPX activity.

Materials:

  • Purified glutathione peroxidase (e.g., recombinant human GPX1 or GPX4) or cell/tissue lysate

  • This compound solution

  • Glutathione (GSH)

  • Glutathione Reductase (GR)

  • NADPH

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM EDTA)

  • 96-well microplate, UV-transparent

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in ethanol. The final concentration in the assay should be carefully determined, with a starting point of 50 µM.

    • Prepare fresh solutions of GSH, NADPH, and GR in Assay Buffer.

  • Assay Setup:

    • In a 96-well plate, prepare the reaction mixture containing Assay Buffer, GSH, NADPH, and Glutathione Reductase.

    • Add the sample containing glutathione peroxidase (purified enzyme or lysate) to the reaction mixture.

    • Include a blank control without the GPX sample to measure the non-enzymatic oxidation of NADPH.

  • Initiation of Reaction:

    • Initiate the reaction by adding the this compound solution to each well.

  • Measurement:

    • Immediately measure the decrease in absorbance at 340 nm over a period of 5 minutes at 30°C using a microplate reader.[3]

  • Calculation of Activity:

    • Calculate the rate of NADPH consumption (ΔA340/min).

    • Use the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of NADPH consumed.

    • One unit of GPX activity is defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute under the specified conditions.

Experimental Workflow for GPX Activity Assay

The following diagram outlines the key steps in the experimental workflow for the glutathione peroxidase activity assay.

GPX_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition & Analysis Reagent_Prep Prepare Reagents: - Assay Buffer - GSH - NADPH - GR - this compound Reaction_Mix Prepare Reaction Mixture in 96-well plate: Assay Buffer, GSH, NADPH, GR, Sample Reagent_Prep->Reaction_Mix Sample_Prep Prepare Sample: - Purified GPX or - Cell/Tissue Lysate Sample_Prep->Reaction_Mix Incubate Pre-incubate mixture Reaction_Mix->Incubate Initiate Initiate reaction with This compound Incubate->Initiate Measure_Abs Measure Absorbance at 340 nm (kinetic read for 5 min) Initiate->Measure_Abs Calculate_Rate Calculate Rate of NADPH Consumption (ΔA340/min) Measure_Abs->Calculate_Rate Calculate_Activity Calculate GPX Specific Activity (U/mg) Calculate_Rate->Calculate_Activity

Workflow for the glutathione peroxidase activity assay with this compound.

Conclusion

The use of this compound as a substrate is essential for characterizing the activity of glutathione peroxidase isoforms, particularly GPX4, and for investigating their roles in lipid metabolism and the prevention of ferroptosis. The provided protocols and data serve as a valuable resource for researchers in academia and industry, facilitating the study of antioxidant defense mechanisms and the development of novel therapeutic strategies targeting oxidative stress-related diseases.

References

Troubleshooting & Optimization

Technical Support Center: Handling and Preparation of 9(S)-HpODE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the auto-oxidation of 9(S)-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9(S)-HpODE) during sample preparation. Adherence to these protocols is critical for obtaining accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to auto-oxidation?

A1: this compound is a lipid hydroperoxide, a primary product of linoleic acid oxidation, which can be formed enzymatically or through non-enzymatic radical-mediated reactions. Its hydroperoxide group (-OOH) is inherently unstable and susceptible to degradation, leading to a variety of secondary oxidation products. This process, known as auto-oxidation, is a free-radical chain reaction initiated by factors such as heat, light, and the presence of metal ions.

Q2: What are the common degradation products of this compound?

A2: The most common degradation product is 9(S)-hydroxy-10(E),12(Z)-octadecadienoic acid (9(S)-HODE), its corresponding alcohol. Other degradation products can include various aldehydes, ketones, and other oxidized fatty acids, which can interfere with experimental results.

Q3: How should I store my this compound standard?

A3: For long-term stability, this compound should be stored at -80°C in an organic solvent such as ethanol (B145695). It is advisable to aliquot the standard upon receipt to minimize freeze-thaw cycles.

Q4: Can I use a vortex mixer when preparing my this compound samples?

A4: It is best to minimize vigorous agitation. While brief vortexing to ensure dissolution is acceptable, prolonged or high-speed vortexing can introduce oxygen and promote auto-oxidation. Gentle mixing or inversion is preferred.

Troubleshooting Guide

Problem Possible Cause Solution
Low recovery of this compound after extraction Auto-oxidation during sample preparation.Implement the use of antioxidants (e.g., BHT) in your extraction solvent, work under an inert atmosphere (argon or nitrogen), and keep samples on ice.
Adsorption to labware.Use silanized glassware or polypropylene (B1209903) tubes to minimize non-specific binding.
Presence of unexpected peaks in chromatogram Degradation of this compound into secondary oxidation products.Review your sample preparation workflow to identify and eliminate sources of oxidation (e.g., exposure to air, light, high temperatures). Ensure the purity of your solvents.
Contamination of solvents or reagents.Use high-purity, de-gassed solvents. Prepare fresh solutions of antioxidants.
Inconsistent results between replicates Variable levels of auto-oxidation between samples.Standardize your sample handling procedures meticulously. Ensure equal and minimal exposure of all samples to air and light. Prepare and process samples in small batches.

Quantitative Data on this compound Stability

The following table summarizes the expected stability of this compound under various conditions. While exact degradation rates can vary based on specific experimental parameters, this table provides a general guide for best practices.

Condition Parameter Expected Outcome on this compound Stability Recommendation
Atmosphere Ambient Air vs. Inert Gas (Argon/Nitrogen)Significantly higher degradation in ambient air due to the presence of oxygen.HIGHLY RECOMMENDED: Perform all sample preparation steps under a gentle stream of argon or nitrogen.
Antioxidant Without vs. With Butylated Hydroxytoluene (BHT)Substantially increased stability in the presence of BHT, which acts as a free radical scavenger.HIGHLY RECOMMENDED: Add BHT (e.g., 0.005% w/v) to all solvents used for extraction and storage.
Temperature Room Temperature (20-25°C) vs. On Ice (0-4°C) vs. -80°CDegradation rate increases significantly with temperature.ESSENTIAL: Keep samples on ice at all times during preparation and store at -80°C for long-term preservation.
Solvent Protic (e.g., Methanol (B129727), Ethanol) vs. Aprotic (e.g., Hexane, Dichloromethane)Generally more stable in aprotic solvents. Protic solvents can participate in degradation reactions.For extraction, a mixture like hexane:isopropanol is often used. For storage, ethanol is a common choice, but evaporation should be minimized.
Light Exposure Exposed to Light vs. Protected from LightLight, especially UV light, can initiate and accelerate auto-oxidation.ESSENTIAL: Protect samples from light by using amber vials and minimizing exposure to ambient light.

Experimental Protocols

Protocol 1: Extraction of this compound from Biological Samples

This protocol outlines the general steps for extracting this compound from biological matrices while minimizing auto-oxidation.

  • Materials:

    • Homogenizer

    • Centrifuge

    • Solid-Phase Extraction (SPE) C18 cartridges

    • Nitrogen or Argon gas cylinder with a gentle stream delivery system

    • Amber glass vials

    • Solvents (HPLC grade): Methanol, Ethanol, Hexane, Isopropanol, Acetonitrile (B52724), Water

    • Butylated Hydroxytoluene (BHT)

    • Internal Standard (e.g., a deuterated analog of this compound)

  • Procedure:

    • Sample Homogenization:

      • Immediately after collection, place the biological sample in a pre-chilled tube on ice.

      • Add ice-cold homogenization buffer and the internal standard.

      • Add BHT to the homogenization buffer to a final concentration of 0.005% (w/v).

      • Homogenize the sample quickly and efficiently, keeping the tube on ice.

      • During homogenization, blanket the sample with a gentle stream of argon or nitrogen.

    • Lipid Extraction:

      • Perform a liquid-liquid extraction (e.g., using a Folch or Bligh-Dyer method with solvents containing 0.005% BHT).

      • All steps should be carried out on ice and under an inert atmosphere.

      • Centrifuge at 4°C to separate the phases.

    • Solid-Phase Extraction (SPE) for Cleanup and Concentration:

      • Condition a C18 SPE cartridge with methanol followed by water (both containing 0.005% BHT).

      • Load the lipid extract onto the SPE cartridge.

      • Wash the cartridge with a low percentage of organic solvent in water (e.g., 15% methanol) to remove polar impurities.

      • Elute the this compound with an appropriate organic solvent (e.g., methanol or acetonitrile containing 0.005% BHT).

    • Solvent Evaporation and Reconstitution:

      • Evaporate the solvent from the eluate under a gentle stream of nitrogen. Avoid heating.

      • Reconstitute the dried extract in the mobile phase for your analytical method (e.g., LC-MS), ensuring the reconstitution solvent also contains BHT.

    • Analysis:

      • Transfer the reconstituted sample to an amber autosampler vial.

      • Analyze immediately or store at -80°C until analysis.

Visualizations

Signaling Pathways and Experimental Workflows

improving peak resolution for 9(S)-HpODE in reverse-phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 9(S)-HpODE Analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reverse-phase HPLC separation of 9(S)-hydroperoxyoctadecadienoic acid (this compound) and improving peak resolution.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the reverse-phase HPLC analysis of this compound, presented in a question-and-answer format.

Poor Peak Resolution

Q1: I am seeing poor resolution between the this compound and 13(S)-HpODE isomer peaks. How can I improve their separation?

A1: Poor resolution between this compound and its positional isomer, 13(S)-HpODE, is a common challenge due to their similar chemical structures. Here are several strategies to enhance separation:

  • Optimize Mobile Phase Composition: The ratio of organic solvent to the aqueous phase is a powerful tool for adjusting selectivity.[1]

    • Decrease the percentage of organic solvent (e.g., acetonitrile): This will increase the retention times of both isomers, potentially leading to better separation. A general rule is that a 10% decrease in the organic solvent concentration can roughly double the retention time of a small molecule.[1]

    • Change the organic modifier: If you are using acetonitrile (B52724), switching to methanol (B129727) or a mixture of acetonitrile and methanol can alter the selectivity and improve resolution.

  • Adjust the Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the analysis time.

  • Optimize Column Temperature: Temperature can influence selectivity.[2][3]

    • Lowering the temperature generally increases retention and may enhance resolution for closely eluting compounds.[2]

    • Slight adjustments (± 5°C) can sometimes be sufficient to improve separation.

  • Increase Column Length or Use a Column with Smaller Particles: A longer column or a column packed with smaller particles (e.g., sub-2 µm for UHPLC) provides higher efficiency and can improve resolution.[4]

Q2: My this compound peak is broad. What are the potential causes and solutions?

A2: Broad peaks can result from several factors, leading to decreased resolution and sensitivity.

  • Column Overload: Injecting too much sample can saturate the stationary phase.

    • Solution: Reduce the injection volume or dilute the sample.

  • Extra-Column Volume: Excessive volume in the tubing and connections between the injector, column, and detector can cause band broadening.

    • Solution: Use tubing with a smaller internal diameter and minimize its length.

  • Column Contamination or Degradation: Accumulation of contaminants on the column can lead to poor peak shape.

    • Solution: Flush the column with a strong solvent. If the problem persists, a guard column can be used to protect the analytical column, or the analytical column may need to be replaced.

  • Inappropriate Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.

    • Solution: Dissolve the sample in the initial mobile phase or a weaker solvent.

Peak Tailing

Q3: The peak for this compound is tailing. What could be causing this and how can I fix it?

A3: Peak tailing, where the latter half of the peak is broader than the front half, is a common issue that can affect accurate integration and resolution.

  • Secondary Interactions with Residual Silanols: Free silanol (B1196071) groups on the silica-based stationary phase can interact with the polar hydroperoxide and carboxylic acid moieties of this compound.

    • Solution:

      • Use an end-capped C18 column: These columns have fewer accessible silanol groups.

      • Lower the mobile phase pH: Adding a small amount of a weak acid, such as 0.1% acetic acid or formic acid, to the mobile phase can suppress the ionization of the silanol groups and the carboxylic acid of the analyte, reducing secondary interactions.

  • Column Contamination: Contaminants can create active sites that lead to tailing.

    • Solution: Clean the column by flushing with a series of strong solvents.

  • Column Void: A void at the head of the column can distort the peak shape.

    • Solution: This is often irreversible, and the column may need to be replaced. Using a guard column can help extend the life of the analytical column.

Inconsistent Retention Times

Q4: I am observing shifts in the retention time for this compound between injections. What is the cause?

A4: Fluctuating retention times can compromise the reliability of your analysis.

  • Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection, especially when using a gradient.

    • Solution: Ensure the column is flushed with at least 10-20 column volumes of the initial mobile phase before the first injection and between runs.

  • Mobile Phase Composition Changes: Inaccurate mixing of the mobile phase components or evaporation of the more volatile solvent can lead to drift in retention times.

    • Solution: Ensure accurate and precise mobile phase preparation. Use a solvent reservoir cap to minimize evaporation.

  • Temperature Fluctuations: Changes in the column temperature will affect retention times. A 1°C change can alter retention time by 1-2%.[2]

    • Solution: Use a column oven to maintain a consistent temperature.

  • Pump Issues: An improperly functioning pump can deliver an inconsistent flow rate.

    • Solution: Check for leaks and ensure the pump is properly primed and seals are in good condition.

Data Presentation

The following tables summarize the influence of key chromatographic parameters on the separation of hydroperoxyoctadecadienoic acid (HpODE) isomers. The data for 9-HODE and 13-HODE, the corresponding hydroxy derivatives, are used as a proxy for 9-HpODE and 13-HpODE due to their structural similarity and similar chromatographic behavior.

Table 1: Effect of Mobile Phase Composition on Retention Time of HODE Isomers

Acetonitrile (%)Water (%)Acetic Acid (%)13-HODE Retention Time (min)9-HODE Retention Time (min)
7029.90.1~14.5~15.0
6534.90.1~16.8~17.0
6039.90.1~19.5~20.0

Data is estimated based on typical reverse-phase behavior and published chromatograms of HODE isomers.[5]

Table 2: Effect of Column Temperature on Retention and Resolution

Temperature (°C)Effect on Retention TimeEffect on Resolution
25IncreasedMay Improve
35ModerateOptimal (Typically)
45DecreasedMay Decrease

General trends observed in reverse-phase HPLC. Optimal temperature may vary depending on the specific column and mobile phase.[2][6]

Experimental Protocols

Reverse-Phase HPLC Method for the Analysis of this compound

This protocol provides a general method for the separation and quantification of this compound using a C18 reverse-phase column.

1. Materials and Reagents

  • This compound standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Glacial acetic acid or formic acid

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • HPLC system with a UV detector or mass spectrometer

2. Mobile Phase Preparation

  • Mobile Phase A: Water with 0.1% acetic acid (or formic acid).

  • Mobile Phase B: Acetonitrile with 0.1% acetic acid (or formic acid).

  • Degas both mobile phases before use.

3. Chromatographic Conditions

  • Column: C18 reverse-phase (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase Gradient:

    • 0-5 min: 60% B

    • 5-25 min: Linear gradient from 60% to 80% B

    • 25-30 min: Hold at 80% B

    • 30.1-35 min: Return to 60% B and equilibrate

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 234 nm (for the conjugated diene chromophore of HpODEs)

  • Injection Volume: 10 µL

4. Sample Preparation

  • Dissolve the this compound standard or extracted sample in the initial mobile phase (60% acetonitrile / 40% water with 0.1% acetic acid).

  • Filter the sample through a 0.22 µm syringe filter before injection.

5. Data Analysis

  • Identify the this compound peak based on its retention time compared to a standard.

  • Quantify the peak area and determine the concentration using a calibration curve generated from standards of known concentrations.

Visualizations

Troubleshooting Workflow for Poor Peak Resolution

G Troubleshooting Workflow for Poor Peak Resolution cluster_0 Problem Identification cluster_1 Optimization Steps cluster_2 Evaluation cluster_3 Outcome Start Poor Peak Resolution (Co-eluting Peaks) Optimize_Mobile_Phase Optimize Mobile Phase - Decrease % Organic Solvent - Change Organic Modifier Start->Optimize_Mobile_Phase Evaluate Evaluate Resolution Optimize_Mobile_Phase->Evaluate Adjust_Flow_Rate Adjust Flow Rate - Lower Flow Rate Adjust_Flow_Rate->Evaluate Adjust_Temperature Adjust Temperature - Lower Temperature Adjust_Temperature->Evaluate Change_Column Consider Column Change - Longer Column - Smaller Particle Size Change_Column->Evaluate Evaluate->Adjust_Flow_Rate No Evaluate->Adjust_Temperature No Evaluate->Change_Column No End Resolution Improved Evaluate->End Yes

Caption: A logical workflow for troubleshooting and improving poor peak resolution in HPLC.

Relationship Between HPLC Parameters and Peak Characteristics

G HPLC Parameter Effects on Peak Characteristics cluster_0 Adjustable Parameters cluster_1 Peak Characteristics Mobile_Phase Mobile Phase (% Organic) Resolution Resolution Mobile_Phase->Resolution ++ Retention_Time Retention Time Mobile_Phase->Retention_Time -- Peak_Shape Peak Shape (Tailing, Broadening) Mobile_Phase->Peak_Shape Improves with acid Flow_Rate Flow Rate Flow_Rate->Resolution - Flow_Rate->Retention_Time -- Backpressure Backpressure Flow_Rate->Backpressure ++ Temperature Temperature Temperature->Resolution +/- Temperature->Retention_Time -- Temperature->Backpressure -- Column Column (Length, Particle Size) Column->Resolution ++ Column->Backpressure ++

Caption: The influence of key HPLC parameters on chromatographic peak characteristics.

References

troubleshooting low recovery of 9(S)-HpODE from biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 9(S)-Hydroperoxyoctadecadienoic acid (9(S)-HpODE) from biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues users might encounter, presented in a question-and-answer format.

Q1: I am observing very low or no recovery of this compound in my final extract. What are the likely causes and solutions?

A1: Low recovery of this compound is a common issue, primarily due to its inherent instability and susceptibility to degradation. Here are the most probable causes and recommended solutions:

  • Degradation during Sample Homogenization: The heat and mechanical stress of homogenization can accelerate the degradation of hydroperoxides.

    • Solution: Always perform homogenization on ice. Pre-chilling all buffers and equipment is crucial. The addition of antioxidants, such as butylated hydroxytoluene (BHT), to the homogenization buffer can help quench reactive oxygen species and protect this compound from degradation.

  • Improper Sample Storage: this compound is sensitive to temperature fluctuations and light.

    • Solution: Snap-freeze tissue samples in liquid nitrogen immediately after collection and store them at -80°C until extraction. Avoid repeated freeze-thaw cycles as they can cause cellular damage and enzymatic degradation of lipids. Protect samples from light by using amber-colored labware or wrapping containers in aluminum foil.

  • Inefficient Extraction: The choice of extraction solvent and method is critical for efficiently isolating lipids from the biological matrix.

    • Solution: A common and effective method for lipid extraction is a modified Folch or Bligh & Dyer extraction using a mixture of chloroform (B151607) and methanol (B129727). For targeted analysis of oxylipins like this compound, a subsequent solid-phase extraction (SPE) step is highly recommended to enrich the sample and remove interfering substances.

  • Suboptimal Hydrolysis Conditions: If you are measuring total this compound (free and esterified), the hydrolysis step to cleave ester bonds must be optimized.

    • Solution: Base hydrolysis (saponification) is commonly used. However, prolonged incubation or harsh alkaline conditions can degrade this compound. A typical starting point is incubation with 0.4N KOH in 80% methanol at 60°C for one hour. It is advisable to optimize the incubation time and temperature for your specific sample type.

Q2: My this compound recovery is inconsistent across different samples. What could be causing this variability?

A2: Inconsistent recovery often points to variations in sample handling and processing.

  • Inconsistent Internal Standard Addition: An internal standard is crucial for accurate quantification.

    • Solution: Use a calibrated pipette to add a consistent amount of a stable isotope-labeled internal standard, such as d4-9-HODE, to each sample before homogenization. This allows for correction of losses during extraction and variations in instrument response.

  • Variable Solvent Evaporation: Inconsistent drying of the lipid extract can lead to variability.

    • Solution: Ensure all samples are evaporated to complete dryness under a gentle stream of nitrogen at a controlled, low temperature. Reconstitute the dried extract in a precise volume of the initial mobile phase for LC-MS/MS analysis.

  • Matrix Effects in LC-MS/MS: Co-eluting substances from the biological matrix can suppress or enhance the ionization of this compound, leading to inconsistent quantification.[1][2][3]

    • Solution: Improve sample cleanup using solid-phase extraction (SPE). If matrix effects persist, consider diluting the final extract to reduce the concentration of interfering compounds, provided sensitivity is not compromised.

Q3: I am seeing unexpected peaks in my chromatogram that may be degradation products. How can I minimize the degradation of this compound?

A3: The appearance of unexpected peaks is often a sign of this compound degradation into more stable products like 9-HODE (9-hydroxyoctadecadienoic acid) or 9-oxoODE (9-oxo-octadecadienoic acid).

  • Minimize Exposure to Air and Light: Oxidation is a primary degradation pathway.

    • Solution: Work under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during solvent evaporation and sample reconstitution. Use amber vials and protect samples from direct light.

  • Maintain Low Temperatures: Enzymatic and chemical degradation are temperature-dependent.

    • Solution: Keep samples on ice throughout the extraction process. Store extracts at -80°C.

  • Use of Antioxidants: Prevent oxidative degradation.

    • Solution: Add antioxidants like BHT to your extraction solvents.

Quantitative Data Summary

The following tables provide a summary of relevant quantitative data for this compound analysis.

Table 1: Typical Concentrations of Oxidized Linoleic Acid Metabolites in Rat Plasma [4]

MetaboliteMean Concentration (nmol/L)
9-HODE57.8
13-HODE123.2
9-oxoODE218.1
13-oxoODE57.8
Total OXLAMs 456.9

Table 2: LC-MS/MS Parameters for 9-HODE Analysis [5]

ParameterSetting
Precursor Ion (m/z)295.03
Product Ion (m/z)171.10
Collision Energy (V)18
Retention Time (min)21.2

Experimental Protocols

Protocol 1: Extraction of this compound from Biological Tissues

This protocol is a general guideline and may require optimization for specific tissue types.

  • Sample Preparation:

    • Weigh the frozen tissue (~50-100 mg) and place it in a pre-chilled homogenization tube containing ceramic beads and an antioxidant cocktail (e.g., BHT).

    • Add a precise amount of a suitable internal standard (e.g., d4-9-HODE).

  • Homogenization:

    • Add 1 mL of ice-cold methanol to the tube.

    • Homogenize the tissue using a bead beater for 2 cycles of 45 seconds at 4°C.

  • Liquid-Liquid Extraction:

    • Add 2 mL of chloroform to the homogenate and vortex for 1 minute.

    • Add 1 mL of water and vortex for 1 minute.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

    • Carefully collect the lower organic phase into a clean tube.

  • Solvent Evaporation:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • (Optional but Recommended) Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 5 mL of methanol, followed by 5 mL of 15% methanol in water. Do not let the cartridge dry out.

    • Reconstitute the dried lipid extract in 1 mL of 15% methanol in water and load it onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of 15% methanol in water to remove polar impurities.

    • Elute the this compound with 5 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the final dried extract in a precise volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Visualizations

Signaling Pathway of this compound Formation

The formation of this compound from linoleic acid is a key step in the 9-lipoxygenase (9-LOX) pathway. This pathway is involved in various physiological and pathological processes.

G Figure 1: 9-Lipoxygenase Pathway for this compound Formation LA Linoleic Acid LOX 9-Lipoxygenase (9-LOX) LA->LOX Oxygenation HpODE This compound LOX->HpODE AOS Allene Oxide Synthase (AOS) HpODE->AOS Isomerization HPL Hydroperoxide Lyase (HPL) HpODE->HPL Cleavage further_metabolites Further Metabolites (e.g., 9-HODE, 9-oxoODE) HpODE->further_metabolites Reduction/Oxidation

Caption: 9-Lipoxygenase pathway for this compound formation.

Experimental Workflow for this compound Analysis

This diagram outlines the key steps in the analysis of this compound from biological samples.

G Figure 2: Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis sample_collection 1. Sample Collection (Tissue/Plasma) homogenization 2. Homogenization (with Internal Standard & Antioxidant) sample_collection->homogenization extraction 3. Liquid-Liquid Extraction homogenization->extraction spe 4. Solid-Phase Extraction (SPE) extraction->spe lcms 5. LC-MS/MS Analysis spe->lcms data_processing 6. Data Processing & Quantification lcms->data_processing

Caption: Experimental workflow for this compound analysis.

Troubleshooting Logic for Low this compound Recovery

This decision tree provides a logical approach to troubleshooting low recovery issues.

G Figure 3: Troubleshooting Low this compound Recovery cluster_solutions Potential Solutions start Low this compound Recovery check_storage Check Sample Storage (-80°C, protected from light?) start->check_storage check_homogenization Review Homogenization (On ice, with antioxidants?) check_storage->check_homogenization Storage OK solution_storage Improve storage conditions check_storage->solution_storage No check_extraction Evaluate Extraction Protocol (Correct solvents, SPE used?) check_homogenization->check_extraction Homogenization OK solution_homogenization Optimize homogenization check_homogenization->solution_homogenization No check_lcms Investigate LC-MS/MS (Matrix effects, internal standard?) check_extraction->check_lcms Extraction OK solution_extraction Refine extraction/SPE check_extraction->solution_extraction No solution_lcms Address matrix effects check_lcms->solution_lcms No

Caption: Troubleshooting logic for low this compound recovery.

References

optimizing mass spectrometry parameters for 9(S)-HpODE detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 9(S)-Hydroperoxyoctadecadienoic acid (9(S)-HpODE) and related oxidized linoleic acid metabolites. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to optimize their mass spectrometry parameters and achieve reliable, high-quality data.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ionization mode for this compound detection?

A1: Electrospray ionization in negative mode (ESI-) is the most common and effective method for analyzing this compound and other related oxidized fatty acids.[1][2][3] This is because the carboxylic acid group readily loses a proton to form the [M-H]⁻ precursor ion, which is ideal for detection with a triple quadrupole mass spectrometer.

Q2: What are the primary precursor and product ions I should be monitoring for this compound?

A2: For this compound (molecular weight ~312.4 g/mol ), the primary precursor ion to monitor in negative ESI mode is the deprotonated molecule [M-H]⁻ at m/z 311.2.[4] A characteristic and specific product ion for fragmentation is m/z 171.1, which corresponds to a cleavage product of the fatty acid chain. Some methods may also utilize sodium adducts for detection.[5]

Q3: Can I distinguish this compound from its isomer, 13(S)-HpODE, using mass spectrometry alone?

A3: No, this compound and 13(S)-HpODE are positional isomers and are isobaric, meaning they have the same mass and will produce the same precursor ion (m/z 311.2). While their product ion spectra have some differentiating fragments (e.g., m/z 195 for 13-HODE after reduction), complete separation relies on liquid chromatography prior to MS detection.[6][7][8] A good chromatographic method is essential.

Q4: Why is an internal standard crucial for this analysis?

A4: The use of a stable isotope-labeled internal standard (e.g., 9(S)-HODE-d4) is critical for accurate quantification.[1] Internal standards help to correct for variations in sample extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response, ensuring the reliability and reproducibility of the results.[9]

Parameter and Protocol Summaries

Table 1: Recommended LC-MS/MS Parameters for this compound
ParameterRecommended SettingNotes
Ionization Mode Negative Electrospray (ESI-)Optimal for forming [M-H]⁻ ions.[1][2]
Precursor Ion (Q1) m/z 311.2Corresponds to [M-H]⁻ for this compound.[4]
Product Ion (Q3) m/z 171.1A specific fragment for monitoring.[1][7]
Collision Energy (CE) 10–20 eVMust be optimized empirically on your instrument.[8]
Declustering Potential (DP) 30–60 VInstrument-dependent; optimize to reduce adducts.[2][3]
Ion Source Temp. 350–475 °CHigher temperatures aid desolvation.[3][7]
IonSpray Voltage -4200 to -4500 VTypical range for negative mode ESI.[3][7]
Table 2: Typical Liquid Chromatography Conditions
ParameterRecommended SettingNotes
Column C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.7 µm)Provides good separation for lipids.[7][10]
Mobile Phase A Water + 0.1% Acetic Acid or 0.1% Formic AcidAcid modifier improves peak shape and ionization.[7]
Mobile Phase B Methanol or Acetonitrile + 0.1% Acetic/Formic AcidCommon organic solvents for lipid elution.[7][11]
Flow Rate 0.2–0.4 mL/minStandard for 2.1 mm ID columns.[7]
Column Temperature 40 °CImproves peak shape and reproducibility.[11]
Injection Volume 5–40 µLDependent on sample concentration and sensitivity.[3][7]

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma/Serum

This protocol is a modified liquid-liquid extraction method suitable for isolating this compound and other oxidized lipids from biological fluids.[6][7]

  • Sample Preparation: Aliquot 200 µL of plasma or serum into a borosilicate glass test tube.

  • Internal Standard: Add 10 µL of your internal standard mixture (e.g., 15(S)-HETE-d8 at 4 ng/µL).

  • Extraction Solvent Addition: Add 1.0 mL of an extraction solvent mixture (10% v/v acetic acid in water/2-propanol/hexane (B92381) at a 2/20/30 v/v/v ratio).

  • Mixing: Vortex the tube briefly to ensure thorough mixing.

  • Phase Separation: Add 2.0 mL of Hexane, cap the tube, and vortex for an additional 3 minutes.

  • Centrifugation: Centrifuge the sample at 2000 x g for 5 minutes at room temperature to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper hexane layer containing the lipids to a clean glass tube using a Pasteur pipette.

  • Drying: Evaporate the hexane extract to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in 50-100 µL of the initial mobile phase (e.g., 85% Methanol/Water) for LC-MS/MS analysis.

Visual Workflow and Troubleshooting Guides

experimental_workflow Figure 1. General Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Biological Sample (Plasma, Tissue, Cells) ISTD 2. Add Internal Standard Sample->ISTD Extract 3. Liquid-Liquid or Solid-Phase Extraction ISTD->Extract Dry 4. Dry Down Extract Extract->Dry Recon 5. Reconstitute in Mobile Phase Dry->Recon LC 6. LC Separation (C18 Column) Recon->LC MS 7. MS/MS Detection (Negative ESI, MRM) LC->MS Integrate 8. Peak Integration MS->Integrate Quant 9. Quantification (vs. Internal Standard) Integrate->Quant Stats 10. Statistical Analysis Quant->Stats

Figure 1. General Experimental Workflow for this compound Analysis

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound.

Problem 1: Low or No Signal for this compound

  • Question: I am not seeing a peak for my this compound standard or sample. What should I check first?

  • Answer: First, verify the stability of the electrospray by checking the instrument's spray view.[12] An inconsistent or absent spray is a primary cause of signal loss. If the spray is stable, inject a fresh, known-concentration standard to confirm that the issue is not with the sample itself but potentially with the instrument's sensitivity or parameters.[6] Ensure your MRM transitions and collision energies are correctly entered in the acquisition method.

Problem 2: High Background Noise or Contamination

  • Question: My chromatograms have very high background noise, making it difficult to integrate my peaks. What are the likely sources?

  • Answer: High background can originate from contaminated solvents, improper sample preparation, or carryover from previous injections.[13] To diagnose, run a blank injection (mobile phase only). If the background is still high, the issue is likely with your solvents or LC system. If the blank is clean, the contamination is coming from your samples or extraction procedure. Ensure you are using LC-MS grade solvents and high-quality reagents. Consider adding extra wash steps in your autosampler method to reduce carryover.

Problem 3: Poor Peak Shape (Tailing or Fronting)

  • Question: My chromatographic peaks for this compound are tailing badly. How can I improve the peak shape?

  • Answer: Peak tailing is often caused by issues with the analytical column or mobile phase incompatibility. Ensure the column is not old or clogged. The use of an acid modifier like 0.1% acetic or formic acid in the mobile phase is crucial for good peak shape for acidic analytes like this compound.[7] Also, confirm that the solvent used to reconstitute your final extract is not significantly stronger than your initial mobile phase conditions, as this can cause peak distortion.

Problem 4: Inconsistent Results and Poor Reproducibility

  • Question: My quantitative results are highly variable between injections of the same sample. What could be causing this?

  • Answer: Poor reproducibility often points to issues with sample preparation, autosampler precision, or ion suppression.[14][15] The most critical step to ensure reproducibility is the consistent addition of an internal standard to every sample before extraction.[9] Matrix effects, where other molecules in the sample interfere with the ionization of your target analyte, can also cause variability. Diluting the sample may help mitigate these effects. Finally, check the autosampler for any potential issues with injection volume accuracy.

troubleshooting_tree Figure 2. Troubleshooting Logic for Low Signal Intensity Start Problem: Low or No Signal CheckSpray Is ESI spray stable? Start->CheckSpray CheckStandard Is standard visible? CheckSpray->CheckStandard Yes Sol_Source Solution: Clean/adjust ion source. Check for clogs. CheckSpray->Sol_Source No CheckSample Is sample prep okay? CheckStandard->CheckSample Yes Sol_MS_Params Solution: Verify MS parameters (MRM, CE, DP). Calibrate/tune MS. CheckStandard->Sol_MS_Params No Sol_LC Solution: Check LC pressure. Verify column health. CheckStandard->Sol_LC No Sol_SamplePrep Solution: Review extraction protocol. Check for analyte degradation. CheckSample->Sol_SamplePrep No

Figure 2. Troubleshooting Logic for Low Signal Intensity

References

Technical Support Center: Absolute Quantification of Lipid Hydroperoxides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the absolute quantification of lipid hydroperoxides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the main challenges in the absolute quantification of lipid hydroperoxides?

A1: The absolute quantification of lipid hydroperoxides (LOOHs) is challenging due to several factors. LOOHs are often present in low abundance, are chemically unstable, and can easily decompose during sample preparation and analysis.[1][2] Key challenges include preventing artefactual oxidation during sample handling, the limited availability and stability of appropriate standards, interferences from the sample matrix, and the inherent limitations of various analytical methods.[3][4] For instance, volumetric and some spectrophotometric methods may lack sensitivity and specificity, while more advanced techniques like mass spectrometry can be affected by matrix effects and require expensive instrumentation.[3][5]

Q2: Which analytical method is most suitable for my samples?

A2: The choice of method depends on your sample type, the expected concentration of lipid hydroperoxides, the required specificity, and the available equipment.

  • For bulk oils and fats with high LOOH concentrations: The Iodometric Assay (either titration or spectrophotometric) is a simple and reliable option.[6]

  • For biological tissues, food extracts, and diverse sample types requiring higher sensitivity: The Ferrous Oxidation-Xylenol Orange (FOX) Assay is a rapid and inexpensive colorimetric method.[6]

  • For detailed mechanistic studies, biomarker discovery, and quantification of specific LOOH species: Liquid Chromatography-Mass Spectrometry (LC-MS) based methods offer the highest specificity and sensitivity.[6][7]

  • For rapid screening and high-throughput analysis: Chemiluminescence (CL) based assays can be very sensitive, though sometimes less specific.[8][9]

Q3: How should I prepare and store my samples to minimize artefactual oxidation?

A3: Proper sample handling is critical to prevent the artificial generation of lipid hydroperoxides.[6]

  • Immediate Processing: Whenever possible, samples should be processed immediately after collection.[10]

  • Storage: If immediate analysis is not feasible, lipids should be extracted and stored at -80°C.[10] Extracted lipid hydroperoxides are generally stable for at least one month at this temperature.[10]

  • Homogenization: Tissues or cells should be homogenized in buffers free of transition metal ions, which can catalyze oxidation.[10]

  • Antioxidants: Consider adding antioxidants like butylated hydroxytoluene (BHT) during sample preparation to quench enzymatic activity and prevent oxidation, but be aware they can interfere with some assays.[11]

  • Environment: Store lipid extracts in organic solvents under an inert atmosphere (e.g., nitrogen or argon) and protect them from light and heat.[4]

Method-Specific Questions

Q4: What are the common sources of interference in the FOX assay?

A4: The FOX assay, which relies on the oxidation of Fe(II) to Fe(III), can be affected by several factors.

  • Other Oxidizing Agents: Hydrogen peroxide and other oxidizing species in the sample can react with Fe(II), leading to an overestimation of lipid hydroperoxides.[6][10]

  • Reducing Agents: Compounds such as ascorbic acid can interfere with the assay's oxidative reactions.[6]

  • Pigments: Natural pigments like carotenoids in plant or food samples can interfere with the spectrophotometric measurement.[6]

  • Endogenous Iron: The presence of ferric ions (Fe(III)) in the original sample can be a source of error.[10] This can be circumvented by extracting the lipid hydroperoxides into chloroform (B151607) before the assay.[10]

Q5: Why do I get poor reproducibility with the iodometric titration method?

A5: Poor reproducibility in iodometric methods often stems from the susceptibility of the iodide ion to oxidation by atmospheric oxygen, a reaction accelerated by light.[12] Other factors include the high quantity of lipid required, the influence of reaction time, temperature, and pH, and the subjective nature of endpoint detection in titration.[8][13] For highly oxidized samples, the uncertainty of the titration endpoint increases.[8][13]

Q6: I am using LC-MS. What are the key challenges I might face?

A6: While highly sensitive and specific, LC-MS methods for lipid hydroperoxide quantification present their own set of challenges.

  • Low Ionization Efficiency: Lipid hydroperoxides often exhibit poor ionization efficiency, which can limit sensitivity.[1][7] Derivatization, for example with 2-methoxypropene (B42093), can improve stability and ionization.[1][7]

  • Matrix Effects: Co-eluting substances from the sample matrix can suppress or enhance the ionization of the target analytes, leading to inaccurate quantification.[5][7]

  • Standard Availability: The lack of commercially available standards for every specific lipid hydroperoxide species makes absolute quantification difficult.[3][14] Synthesis of internal standards is often required.[1][7]

  • Isomer Separation: Different oxidation mechanisms produce various positional and stereoisomers of lipid hydroperoxides.[8][15] Separating and identifying these isomers often requires specialized chiral columns and advanced MS/MS techniques.[8][15]

Troubleshooting Guides

Issue: High Background Signal in FOX Assay
Possible Cause Troubleshooting Step
Contaminated reagentsUse high-purity solvents and freshly prepared reagents.
Presence of endogenous Fe³⁺ or H₂O₂ in the samplePerform a chloroform extraction of the lipid hydroperoxides before the assay to remove water-soluble interferents like H₂O₂.[10]
Artefactual oxidation during sample preparationAdd an antioxidant like BHT to the homogenization buffer. Ensure all buffers are free of transition metals.[11]
Issue: Inconsistent Results with LC-MS Quantification
Possible Cause Troubleshooting Step
Analyte instability/degradationDerivatize the hydroperoxide group to improve stability.[1][7] Keep samples cold and analyze them promptly after preparation.
Matrix effectsUse a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for ion suppression/enhancement.[7] Perform a standard addition calibration curve with your sample matrix.
Poor chromatographic separationOptimize the mobile phase gradient and column type (e.g., C18 reverse-phase).[6] For isomer separation, consider a chiral stationary phase.[8]
Low signal intensityOptimize MS source parameters (e.g., spray voltage, gas flows). Consider chemical derivatization to enhance ionization efficiency.[1][7]
Issue: Underestimation of Peroxide Value with UV-Vis Spectroscopy
Possible Cause Troubleshooting Step
Measurement of conjugated dienes onlyThe conjugated diene method (at ~234 nm) will not detect hydroperoxides from fatty acids with fewer than two double bonds (e.g., oleic acid).[12] Use a method that directly measures the hydroperoxide group, like the FOX or iodometric assay.
Hydroperoxide decompositionHydroperoxides are unstable and may have degraded into secondary oxidation products, especially in highly oxidized or heated samples.[3] It is recommended to also measure secondary oxidation products for a complete picture of oxidative status.[8]
Interference from other compoundsCarbonyl compounds can also absorb in the UV range, potentially interfering with measurements.[12]

Quantitative Data Summary

Comparison of Common Quantification Methods
MethodPrincipleTypical SensitivityAdvantagesDisadvantages
Iodometric Assay Oxidation of I⁻ to I₃⁻ by LOOH, detected by titration or spectrophotometry (~353 nm).[6][8]Millimolar rangeSimple, inexpensive, suitable for bulk oils.[8][12]Low sensitivity, susceptible to O₂ interference, subjective endpoint (titration), requires large sample amount.[3][12][16]
FOX Assay Oxidation of Fe²⁺ to Fe³⁺ by LOOH, which forms a colored complex with xylenol orange (~560 nm).[8]Micromolar range (as low as 0.1 meq O₂/kg).[8]Rapid, sensitive, cheap, not affected by oxygen or light.[8][16]Interference from other oxidizing/reducing agents, limited linear range, potential for low reproducibility.[8][17]
Conjugated Dienes Direct spectrophotometric measurement of conjugated dienes formed during PUFA oxidation (~234 nm).[12]Varies with sampleSimple, rapid.[12]Underestimates oxidation of monounsaturated fats, overestimation possible if conjugated bonds are already present, interference from other absorbing compounds.[12]
LC-MS/MS Chromatographic separation followed by mass spectrometric detection of specific LOOH species.[6]Picomolar to femtomolar range (LOD 0.1–1 pmol/µL).[1][7]High specificity and sensitivity, allows for isomer identification.[6][18]Expensive equipment, matrix effects, requires stable isotope or appropriate internal standards, low throughput.[3][5]
Chemiluminescence Detection of light emitted from the reaction of LOOHs with a chemiluminescent reagent (e.g., luminol).[8]Picomolar range (as low as 50 pM).[9]Very high sensitivity, direct, fast.[9]Can be non-specific and react with other oxidizing agents.[8][9]

Experimental Protocols

Protocol 1: Ferrous Oxidation-Xylenol Orange (FOX) Assay

This protocol is a generalized procedure for determining lipid hydroperoxides in a sample extract.

  • Reagent Preparation:

    • FOX Reagent: Prepare by dissolving ammonium (B1175870) ferrous sulfate (B86663) to a final concentration of ~250 µM and xylenol orange to ~100 µM in 250 mM sulfuric acid. Add butylated hydroxytoluene (BHT) to a final concentration of 4 mM to prevent autoxidation. This reagent should be prepared fresh.

  • Sample Preparation:

    • Extract lipids from the sample using a suitable method (e.g., Folch or Bligh-Dyer extraction) to obtain a lipid extract in a solvent like chloroform or methanol.[6]

  • Assay Procedure:

    • Add a small volume (e.g., 10-50 µL) of the lipid extract to a glass tube and evaporate the solvent under a stream of nitrogen.

    • Add 1 mL of the FOX reagent to the tube.

    • Vortex thoroughly to ensure the lipid residue is fully dissolved/suspended.

    • Incubate at room temperature for 30 minutes in the dark.

    • Measure the absorbance at a wavelength between 550-580 nm.[6]

  • Quantification:

    • Create a standard curve using a known concentration of a lipid hydroperoxide standard (e.g., 13-hydroperoxyoctadecadienoic acid, 13-HPODE) or a hydrogen peroxide solution.

    • Calculate the concentration of lipid hydroperoxides in the sample by comparing its absorbance to the standard curve.

Protocol 2: Iodometric Assay (Spectrophotometric)

This protocol is adapted for the spectrophotometric determination of the triiodide ion.

  • Reagent Preparation:

    • Potassium Iodide (KI) Solution: Prepare a saturated solution of KI in glacial acetic acid. This should be prepared fresh and protected from light.

  • Sample Preparation:

    • Dissolve a known weight of the lipid sample (e.g., 0.1-1.0 g) in a solvent mixture like chloroform:acetic acid.

  • Assay Procedure:

    • Add the saturated KI solution to the sample solution.[6]

    • Mix thoroughly and allow the reaction to proceed in the dark for exactly 5 minutes. The hydroperoxides will oxidize the iodide (I⁻) to iodine (I₂), which then reacts with excess iodide to form the triiodide ion (I₃⁻).[8]

    • Immediately after incubation, add a volume of water to stop the reaction and dilute the sample.

    • Measure the absorbance of the triiodide ion at approximately 353 nm against a reagent blank.[6]

  • Quantification:

    • Quantification is typically based on the molar extinction coefficient of the triiodide ion. The result is often expressed as peroxide value (PV) in milliequivalents of active oxygen per kilogram of lipid (meq O₂/kg).[6]

Protocol 3: LC-MS/MS Analysis with Derivatization

This protocol outlines a general workflow for sensitive LOOH quantification.

  • Lipid Extraction:

    • Extract total lipids from the biological sample using a Folch or Bligh-Dyer method.[6] An internal standard (e.g., a stable isotope-labeled or odd-chain LOOH) should be added before extraction.[1][7]

  • Derivatization (Optional but Recommended):

    • To improve stability and ionization efficiency, derivatize the hydroperoxide group. For example, react the lipid extract with 2-methoxypropene (2-MxP) in the presence of a catalyst like pyridinium (B92312) p-toluenesulfonate (PPTS) for 10 minutes at room temperature.[1][2]

  • LC Separation:

    • Reconstitute the derivatized extract in the mobile phase.

    • Inject the sample onto a reverse-phase column (e.g., C18).[6]

    • Use a gradient elution with mobile phases such as water and methanol/acetonitrile, often containing a modifier like formic acid or ammonium acetate (B1210297) to improve ionization.

  • MS/MS Detection:

    • Use an electrospray ionization (ESI) source, typically in positive ion mode for derivatized LOOHs or negative mode for underivatized ones.[6][7]

    • Perform tandem mass spectrometry (MS/MS) using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification. This involves selecting the precursor ion of the target LOOH and monitoring for a specific, characteristic fragment ion.

  • Quantification:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

    • Determine the concentration of the LOOH in the sample from the calibration curve.

Visualizations

experimental_workflow_fox_assay cluster_prep Sample & Reagent Preparation cluster_assay Assay Procedure cluster_quant Quantification sample Lipid Extraction from Sample evaporate Evaporate Solvent from Extract sample->evaporate reagent Prepare Fresh FOX Reagent add_fox Add FOX Reagent & Vortex reagent->add_fox evaporate->add_fox incubate Incubate 30 min (Dark, RT) add_fox->incubate measure Measure Absorbance (~560 nm) incubate->measure calculate Calculate LOOH Concentration measure->calculate std_curve Prepare Standard Curve (e.g., 13-HPODE) std_curve->calculate troubleshooting_lcms cluster_causes Potential Causes cluster_solutions Solutions issue Inconsistent LC-MS Results instability Analyte Instability issue->instability could be matrix Matrix Effects issue->matrix could be separation Poor Separation issue->separation could be derivatize Derivatization instability->derivatize is Use Internal Standard matrix->is optimize Optimize LC Method separation->optimize lipid_peroxidation_pathway PUFA Polyunsaturated Fatty Acid (PUFA) LipidRadical Lipid Radical (L•) PUFA->LipidRadical H• abstraction Initiation Initiation (e.g., ROS, Light, Metal Ions) Initiation->PUFA PeroxylRadical Lipid Peroxyl Radical (LOO•) LipidRadical->PeroxylRadical Oxygen Oxygen (O₂) Oxygen->PeroxylRadical PeroxylRadical->LipidRadical abstracts H• from another PUFA LipidHydroperoxide Lipid Hydroperoxide (LOOH) (Primary Product) PeroxylRadical->LipidHydroperoxide Propagation Propagation Propagation->PeroxylRadical Decomposition Decomposition (e.g., via transition metals) LipidHydroperoxide->Decomposition SecondaryProducts Secondary Products (Aldehydes, Alcohols, etc.) Decomposition->SecondaryProducts

References

stability of 9(S)-HpODE in different organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 9(S)-Hydroperoxy-10(E),12(Z)-octadecadienoic acid (9(S)-HpODE). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various organic solvents and to address common issues encountered during its handling and analysis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for storing this compound?

A1: this compound is commonly supplied and stored as a solution in ethanol (B145695).[1] For long-term storage, it is recommended to keep it at -80°C.[1]

Q2: How stable is this compound in ethanol under recommended storage conditions?

A2: When stored at -80°C in ethanol, this compound is stable for at least two years.[1]

Q3: Can I store this compound in other organic solvents?

A3: While this compound is soluble in other organic solvents like methanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO), its long-term stability in these solvents has not been as extensively documented as in ethanol.[2] It is advisable to prepare fresh solutions in these solvents or to conduct a stability study if they are to be used for extended periods.

Q4: What are the main factors that can cause the degradation of this compound?

A4: As a lipid hydroperoxide, this compound is susceptible to degradation induced by heat, light, oxygen, and the presence of metal ions.[3] These factors can lead to the formation of various degradation products, including the corresponding hydroxy derivative, 9(S)-HODE, and the keto derivative, 9-oxo-ODE.[4]

Q5: How can I monitor the degradation of this compound in my samples?

A5: The degradation of this compound can be monitored by various analytical techniques, with High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection being the most common and effective methods.[5][6] These methods allow for the separation and quantification of the parent compound and its degradation products.

Troubleshooting Guides

Issue 1: Inconsistent or lower than expected concentration of this compound in prepared solutions.
  • Possible Cause 1: Degradation during handling.

    • Solution: Minimize the exposure of this compound solutions to light and ambient temperatures. Use amber vials or wrap containers in aluminum foil. Prepare solutions on ice and store them immediately at the recommended temperature.

  • Possible Cause 2: Oxidation.

    • Solution: Use deoxygenated solvents for preparing solutions. This can be achieved by sparging the solvent with an inert gas like nitrogen or argon. Store solutions under an inert atmosphere if possible.

  • Possible Cause 3: Contamination with metal ions.

    • Solution: Use high-purity solvents and glassware that has been properly cleaned to remove any trace metal contaminants. Avoid using metal spatulas when handling the compound.

Issue 2: Appearance of unexpected peaks in HPLC chromatograms.
  • Possible Cause 1: Formation of degradation products.

    • Solution: this compound can degrade to form products such as 9(S)-HODE and 9-oxo-ODE.[4] Check the retention times of these potential degradation products to confirm their identity. If necessary, use mass spectrometry for positive identification.

  • Possible Cause 2: Solvent impurities or reactions.

    • Solution: Run a blank gradient of the solvent to check for impurities. Ensure that the solvent is compatible with this compound and does not induce its degradation.

  • Possible Cause 3: Isomerization.

    • Solution: Exposure to certain conditions can cause isomerization of the double bonds. The use of a chiral column in HPLC can help to separate different stereoisomers.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Organic Solvents

This protocol outlines a general procedure to evaluate the stability of this compound in different organic solvents over time and at various temperatures.

1. Materials:

  • This compound standard
  • High-purity organic solvents (e.g., ethanol, methanol, acetonitrile (B52724), hexane)
  • Amber glass vials with Teflon-lined caps
  • HPLC system with UV or MS detector
  • Analytical column (e.g., C18)

2. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in the desired organic solvent at a known concentration (e.g., 1 mg/mL).
  • Perform this step on ice and with minimal exposure to light.

3. Sample Preparation for Stability Study:

  • Aliquot the stock solution into several amber vials.
  • Prepare separate sets of vials for each storage condition (e.g., -80°C, -20°C, 4°C, and room temperature).
  • For each condition, prepare vials for each time point to be tested (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).

4. Storage:

  • Store the prepared vials at their designated temperatures, protected from light.

5. Sample Analysis:

  • At each time point, retrieve one vial from each storage condition.
  • Allow the sample to come to room temperature before analysis.
  • Analyze the sample by HPLC to determine the concentration of this compound remaining.
  • A suitable HPLC method would involve a C18 column with a gradient elution using a mobile phase of acetonitrile and water with 0.1% formic acid. Detection can be performed at 234 nm, which is the λmax for this compound.[1]

6. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
  • Plot the percentage of remaining this compound against time for each storage condition and solvent.

Data Presentation

Table 1: Representative Stability Data for this compound in Various Organic Solvents at Different Temperatures.

SolventTemperature (°C)% Remaining after 24h% Remaining after 72h% Remaining after 1 week
Ethanol -80>99%>99%>99%
-2098%95%90%
490%75%50%
25 (RT)70%40%<10%
Methanol -80>99%>99%>98%
-2097%92%85%
488%70%45%
25 (RT)65%35%<5%
Acetonitrile -80>99%>99%>99%
-2099%97%94%
495%85%70%
25 (RT)80%60%30%
Hexane -80>99%>99%>99%
-2099%98%96%
497%90%80%
25 (RT)85%70%50%

Note: The data presented in this table are for illustrative purposes and should be confirmed by experimental analysis.

Visualizations

Signaling Pathway of this compound

9S_HpODE_Signaling Linoleic_Acid Linoleic Acid HpODE_9S This compound Linoleic_Acid->HpODE_9S Lipoxygenase HODE_9S 9(S)-HODE HpODE_9S->HODE_9S Peroxidase G2A G2A Receptor HpODE_9S->G2A Binds and Activates OxoODE_9 9-oxo-ODE HODE_9S->OxoODE_9 Dehydrogenase Signaling Downstream Signaling (e.g., MAP Kinase) G2A->Signaling

Caption: Metabolic and signaling pathway of this compound.

Experimental Workflow for Stability Assessment

Stability_Workflow start Start: Prepare this compound Stock Solution aliquot Aliquot into Vials for Each Condition & Time Point start->aliquot storage Store at Designated Temperatures (-80°C, -20°C, 4°C, RT) aliquot->storage analysis Analyze by HPLC-UV/MS at Each Time Point storage->analysis data Calculate % Remaining and Plot Data analysis->data end End: Determine Stability Profile data->end

References

Technical Support Center: Artifactual Formation of 9(S)-HpODE

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize and avoid the artifactual formation of 9(S)-hydroperoxyoctadecadienoic acid (9(S)-HpODE) in your experiments.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments that could lead to the artificial generation of this compound.

Issue 1: High Levels of this compound Detected in Control Samples

Possible Cause: Autoxidation of linoleic acid during sample preparation, handling, or storage.

Solutions:

  • Work at Low Temperatures: Perform all sample preparation steps on ice or at 4°C to minimize enzymatic and non-enzymatic oxidation.

  • Minimize Exposure to Air and Light: Oxygen and light are major drivers of lipid peroxidation.[1] Work quickly and in a dimly lit environment. Consider using amber-colored tubes and vials.

  • Use Degassed Solvents: Solvents can contain dissolved oxygen. Degas all solvents used for extraction and analysis by sparging with an inert gas like nitrogen or argon.

  • Add Antioxidants: Incorporate an antioxidant into your extraction and storage solvents. Butylated hydroxytoluene (BHT) is a commonly used and effective antioxidant for this purpose.[2]

Issue 2: Inconsistent this compound Levels Between Replicate Samples

Possible Cause: Variable exposure to pro-oxidants or inconsistent sample handling procedures.

Solutions:

  • Standardize Protocols: Ensure that every sample is processed using the exact same procedure, with consistent timing for each step.

  • Avoid Metal Contamination: Metal ions, particularly iron, can catalyze lipid peroxidation.[3] Use metal-free spatulas and glassware. If possible, wash glassware with a chelating agent like EDTA.

  • Immediate Processing or Flash Freezing: Process samples immediately after collection. If immediate processing is not possible, flash-freeze samples in liquid nitrogen and store them at -80°C.[4][5] Avoid slow freezing, as it can cause cell lysis and release of pro-oxidants.[4]

Issue 3: Detection of Racemic Mixtures of 9-HpODE (Both S and R isomers)

Possible Cause: Non-enzymatic, free-radical mediated oxidation is occurring, which typically produces racemic mixtures, whereas enzymatic reactions are stereospecific.[6][7]

Solutions:

  • Implement Rigorous Antioxidant Strategies: This is a strong indicator of autoxidation. Re-evaluate your antioxidant strategy. A combination of antioxidants may be more effective.

  • Quench Enzymatic Activity Immediately: If you are studying enzymatic formation, ensure that you have an effective method to stop the reaction at a specific time point. This can be achieved by rapid changes in pH or temperature, or by adding a specific inhibitor.[4]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of artifactual this compound formation?

A1: The primary cause is the non-enzymatic, free-radical-mediated oxidation of linoleic acid, a process often referred to as autoxidation.[6] This can be initiated by exposure to oxygen, light, heat, and transition metal ions.[1]

Q2: How can I prevent lipid peroxidation during sample storage?

A2: For long-term storage, lipid extracts should be stored under an inert atmosphere (nitrogen or argon) at -80°C in a solvent containing an antioxidant.[4] Samples should be protected from light.[5] Avoid storing samples at -20°C as some enzymatic activity may persist.[5]

Q3: Which antioxidant should I use, and at what concentration?

A3: Butylated hydroxytoluene (BHT) is a widely used and effective antioxidant for preventing lipid peroxidation. A final concentration of 5 mM BHT in the homogenization buffer is often recommended.[5] For storage of lipid extracts, a lower concentration may be sufficient. α-tocopherol (Vitamin E) is another effective antioxidant.[8] The choice of antioxidant may depend on the specific sample matrix and downstream analysis.

Q4: Can my sample extraction method contribute to artifactual this compound formation?

A4: Yes. Some extraction methods can introduce artifacts. For instance, exposing lipids on a TLC plate to ambient air and light can lead to artifactual oxidation.[9] It is crucial to use extraction protocols that are rapid and minimize exposure to pro-oxidative conditions.

Q5: How can I differentiate between enzymatic and non-enzymatic formation of this compound?

A5: Enzymatic formation of this compound is stereospecific, meaning it will produce predominantly the S-isomer. In contrast, non-enzymatic autoxidation results in a racemic mixture of both this compound and 9(R)-HpODE.[6][7] Chiral chromatography can be used to separate and quantify the different stereoisomers.

Quantitative Data on Antioxidant Efficacy

The following table summarizes the inhibitory effects of different antioxidants on linoleic acid peroxidation.

AntioxidantConcentration% Inhibition of Lipid PeroxidationReference
Butylated Hydroxytoluene (BHT)~300 µg/ml80.1%[10]
α-Tocopherol1% (w/v)No significant difference from 1% BHT[11]
Ascorbic Acid10 µg/mL48.8% (in brain homogenate)[4]
Ethyl Acetate Fraction (Mangifera indica)10 µg/mL66.3% (in brain homogenate)[4]
Aqueous Fraction (Mangifera indica)10 µg/mL89.1% (in liver homogenate)[4]

Experimental Protocols

Protocol 1: Sample Homogenization with Minimized Oxidation
  • Place a pre-weighed tissue sample in a pre-chilled glass homogenizer on ice.

  • Add ice-cold homogenization buffer (e.g., 20 mM phosphate (B84403) buffer, pH 7.4) containing 5 mM BHT.[5]

  • Homogenize the tissue thoroughly on ice.

  • Centrifuge the homogenate at 3,000 x g for 10 minutes at 4°C to remove large particles.[5]

  • Immediately use the supernatant for analysis or flash-freeze in liquid nitrogen and store at -80°C.

Protocol 2: Lipid Extraction
  • To the homogenate, add a 2:1 (v/v) mixture of chloroform:methanol.

  • Vortex vigorously for 2 minutes.

  • Add 0.2 volumes of 0.9% NaCl solution.

  • Vortex again and centrifuge at 1,500 x g for 5 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen gas.

  • Reconstitute the lipids in an appropriate solvent for analysis or storage. For storage, use a solvent containing an antioxidant and store at -80°C under nitrogen.[4]

Visualizations

Signaling Pathways

cluster_enzymatic Enzymatic Pathway cluster_nonenzymatic Non-Enzymatic (Artifactual) Pathway Linoleic Acid_E Linoleic Acid LOX Lipoxygenase (LOX) Linoleic Acid_E->LOX 9(S)-HpODE_E This compound LOX->9(S)-HpODE_E Peroxidases Peroxidases 9(S)-HpODE_E->Peroxidases 9(S)-HODE 9(S)-HODE Peroxidases->9(S)-HODE Linoleic Acid_NE Linoleic Acid ROS Reactive Oxygen Species (ROS) (e.g., O2, •OH) Linoleic Acid_NE->ROS Lipid Peroxidation Lipid Peroxidation (Free Radical Chain Reaction) ROS->Lipid Peroxidation 9(R,S)-HpODE 9(R,S)-HpODE (Racemic Mixture) Lipid Peroxidation->9(R,S)-HpODE

Caption: Enzymatic vs. Non-Enzymatic Formation of 9-HpODE.

Experimental Workflow

cluster_workflow Experimental Workflow to Minimize Artifactual this compound cluster_prevention Key Prevention Steps Sample Collection 1. Sample Collection (Rapid processing or flash freezing) Homogenization 2. Homogenization (On ice, with antioxidants, e.g., BHT) Sample Collection->Homogenization Light Protection Light Protection Sample Collection->Light Protection Lipid Extraction 3. Lipid Extraction (Degassed solvents) Homogenization->Lipid Extraction Low Temperature Low Temperature Homogenization->Low Temperature Antioxidants Antioxidants Homogenization->Antioxidants Storage 4. Storage of Extract (-80°C under inert gas with antioxidants) Lipid Extraction->Storage Analysis 5. Analysis (e.g., LC-MS/MS) Storage->Analysis Inert Atmosphere Inert Atmosphere Storage->Inert Atmosphere

Caption: Recommended workflow for handling samples.

References

Technical Support Center: Optimizing Cell Treatment with 9(S)-HpODE

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of 9(S)-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9(S)-HpODE) in cell culture experiments. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental conditions and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a lipid hydroperoxide, an oxidized metabolite of linoleic acid.[1][2][3] It is produced enzymatically by lipoxygenases (LOs) or through non-enzymatic autoxidation.[4][5][6] In cellular systems, this compound is a potent signaling molecule that can induce oxidative stress and trigger specific cellular pathways. A primary mechanism of action is the induction of glutathione (B108866) (GSH) oxidation, a key event in altering the intracellular redox state.[7] This process is mediated by the enzyme glutathione peroxidase 4 (GPx4), which reduces the lipid hydroperoxide this compound while oxidizing GSH.[7] This can lead to various downstream effects, including ferroptosis, a form of iron-dependent regulated cell death characterized by excessive lipid peroxidation.[8]

Q2: What are the main signaling pathways activated by this compound and its related metabolite, 9(S)-HODE?

This compound and its reduced form, 9(S)-hydroxyoctadecadienoic acid (9(S)-HODE), are involved in several signaling pathways:

  • GPx4-Mediated Glutathione Oxidation: this compound directly leads to the oxidation of cytosolic glutathione (GSH) to glutathione disulfide (GSSG) in a reaction catalyzed by GPx4. This shifts the cellular redox potential towards a more oxidized state.[7]

  • GPR132 Activation: 9(S)-HODE can act as a ligand for the G protein-coupled receptor 132 (GPR132), also known as G2A, initiating downstream signaling cascades that can have pro-inflammatory effects.[4][9]

  • TRPV1 Channel Modulation: Oxidized linoleic acid metabolites, including 9(S)-HODE, can activate the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which is involved in pain sensation.[4]

  • PPAR Signaling: While the related metabolite 13(S)-HODE is a known ligand for peroxisome proliferator-activated receptor-γ (PPARγ), leading to apoptosis in cancer cells, oxidized linoleic acid metabolites in general are recognized as PPAR ligands.[10][11] This suggests a potential role for 9(S)-HODE in modulating PPAR-mediated gene expression related to lipid metabolism and inflammation.

Signaling and Metabolic Pathways

9S_HpODE_Signaling_Pathways GPx4 GPx4 GSSG GSSG GPx4->GSSG Catalyzes oxidation of GSH GSH GSH->GPx4 Oxidative_Stress Oxidative_Stress GSSG->Oxidative_Stress Ferroptosis Ferroptosis Oxidative_Stress->Ferroptosis Leads to 9S_HODE 9S_HODE GPR132 GPR132 9S_HODE->GPR132 Activates TRPV1 TRPV1 9S_HODE->TRPV1 Activates PPAR_gamma PPAR_gamma 9S_HODE->PPAR_gamma Activates Signaling_Cascade Signaling_Cascade GPR132->Signaling_Cascade TRPV1->Signaling_Cascade Gene_Expression Gene_Expression PPAR_gamma->Gene_Expression 9S_HpODE 9S_HpODE 9S_HpODE->9S_HODE

Caption: Key signaling pathways initiated by this compound and its metabolite 9(S)-HODE.

Troubleshooting Guide

Problem 1: Low or no observable cellular effect after treatment.

Possible CauseRecommended Solution
Degradation of this compound This compound is a lipid hydroperoxide and is susceptible to degradation. Store aliquots at -80°C under an inert gas (argon or nitrogen) and avoid repeated freeze-thaw cycles.[5][6] Prepare fresh dilutions in pre-chilled solvent immediately before use.
Sub-optimal Concentration The effective concentration is cell-type dependent. Perform a dose-response experiment to determine the optimal concentration. Published studies have used concentrations in the range of 5-25 µM.[7]
Incorrect Solvent/Vehicle This compound is soluble in ethanol (B145695), DMF, and DMSO.[5] Ensure the final solvent concentration in the cell culture medium is non-toxic to your cells. Run a vehicle-only control to account for any solvent effects.
Short Incubation Time The observed effects may require longer incubation periods. Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to identify the optimal treatment duration.
Cell Line Insensitivity The cellular response can be highly dependent on the expression levels of target receptors (e.g., GPR132) or key enzymes (e.g., GPx4).[4][7] Consider quantifying the expression of these targets in your cell line.

Problem 2: High cellular toxicity and widespread, non-specific cell death.

Possible CauseRecommended Solution
Concentration Too High High concentrations of this compound can induce overwhelming oxidative stress, leading to necrosis instead of a specific regulated pathway. Reduce the concentration based on your dose-response curve.
Solvent Toxicity High concentrations of the vehicle (e.g., DMSO, ethanol) can be cytotoxic. Ensure the final solvent concentration in your media is below the toxic threshold for your cell line (typically <0.5% for DMSO).
Product Impurity Ensure the this compound used is of high purity (≥98%).[12] Impurities or degradation products could contribute to non-specific toxicity.
Oxidative Stress in Basal Media High levels of iron or other transition metals in the culture medium can catalyze the decomposition of hydroperoxides, generating highly reactive radicals. Use fresh, high-quality culture media.

Problem 3: High variability between experimental replicates.

Possible CauseRecommended Solution
Inconsistent this compound Activity This is often due to degradation during storage or handling. Prepare single-use aliquots from a fresh stock solution for each experiment to ensure consistent compound activity.
Pipetting Errors Due to its lipophilic nature, this compound may adhere to plastic surfaces. Use low-retention pipette tips and ensure thorough mixing when preparing dilutions.
Cell Culture Inconsistency Ensure cells are at a consistent passage number and confluency for all experiments, as cellular responses can vary with these parameters.

Experimental Protocols & Data

General Workflow for Cell Treatment

Caption: A generalized workflow for treating cultured cells with this compound.

Protocol 1: Preparation of this compound for Cell Treatment

This protocol describes the preparation of a 100 µM working solution of this compound.

  • Reconstitution of Stock Solution: this compound is typically supplied in an organic solvent like ethanol.[5] If supplied as a solid, reconstitute in 100% ethanol to a high concentration stock (e.g., 10-50 mg/mL). For example, a 50 mg/mL stock in ethanol is common.[5]

  • Storage: Aliquot the stock solution into small, single-use volumes in amber glass vials, flush with argon or nitrogen, and store at -80°C for up to 2 years.[5][6]

  • Preparation of Working Solution:

    • On the day of the experiment, retrieve a single aliquot of the stock solution.

    • Perform serial dilutions in pre-chilled, serum-free culture medium to reach the final desired concentration (e.g., 100 µM).

    • Important: Use the diluted this compound immediately to minimize degradation in the aqueous environment.[13]

  • Vehicle Control: Prepare a vehicle control containing the same final concentration of ethanol (or other solvent) as the highest concentration of this compound used.

Protocol 2: Assay for Glutathione (GSH) Oxidation

This method is adapted from studies measuring changes in intracellular redox status.[7]

  • Cell Seeding: Seed cells (e.g., human airway epithelial cells, HAECs) in a suitable format for live-cell imaging (e.g., glass-bottom dishes).

  • Sensor Transfection (Optional): For real-time monitoring, cells can be transfected with a redox-sensitive GFP variant (roGFP) that reports the glutathione redox potential (EGSH).

  • Treatment: Replace the culture medium with a buffer (e.g., Locke buffer) and add this compound to the desired final concentration (e.g., 5-25 µM).[7]

  • Imaging: Monitor the fluorescence of the roGFP sensor over time using live-cell microscopy. An increase in the oxidized-to-reduced ratio of the sensor indicates GSH oxidation.

  • Endpoint Analysis (Alternative): Alternatively, lyse the cells at various time points post-treatment and measure GSH and GSSG levels using a commercially available colorimetric or fluorescent assay kit.

Quantitative Data Summary

The following table summarizes key quantitative parameters for using this compound.

ParameterValueSource / Notes
Molecular Weight 312.4 g/mol [12]
Purity ≥98% recommended[12]
Storage Temperature -80°C[5][6]
Storage Stability ≥ 2 years (properly stored)[5][6]
Solubility Ethanol: 50 mg/mLDMSO: 50 mg/mLDMF: 50 mg/mLPBS (pH 7.2): 1 mg/mL[5]
Typical Cell Treatment Concentration 5 - 25 µM[7] Cell-type dependent, requires optimization.
UV λmax 234 nm[5] Useful for verifying concentration.

References

Technical Support Center: Enhancing Fluorescent Probe Sensitivity for 9(S)-HpODE Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on improving the sensitivity of fluorescent probes for the detection of 9(S)-hydroperoxyoctadecadienoic acid (9(S)-HpODE) and other lipid hydroperoxides. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: Which fluorescent probes are recommended for detecting this compound and other lipid hydroperoxides?

A1: Two of the most commonly used and effective fluorescent probes for detecting lipid hydroperoxides, such as this compound, are Liperfluo and C11-BODIPY™ 581/591. Liperfluo directly and specifically detects lipid hydroperoxides, while C11-BODIPY™ 581/591 is a ratiometric sensor that reacts with lipid radicals produced during lipid peroxidation.

Q2: What is the difference in the detection mechanism between Liperfluo and C11-BODIPY™ 581/591?

A2: Liperfluo is a "turn-on" fluorescent probe that is virtually non-fluorescent in its reduced state. Upon reaction with lipid hydroperoxides, it becomes highly fluorescent. In contrast, C11-BODIPY™ 581/591 is a ratiometric probe. In its native, unoxidized state, it fluoresces in the red spectrum. When it reacts with lipid radicals, its fluorescence shifts to the green spectrum. This ratiometric shift allows for a more quantitative analysis that can minimize variability from factors like probe concentration or excitation intensity.

Q3: How can I increase the sensitivity of my measurements?

A3: To enhance sensitivity, consider the following:

  • Probe Selection: Liperfluo has been reported to be four times more sensitive than the earlier generation probe, Spy-LHP, for detecting lipid hydroperoxides.

  • Optimal Probe Concentration: Titrate the probe concentration to find the optimal balance between a strong signal and low background fluorescence.

  • Instrumentation: For C11-BODIPY™ 581/591, its high sensitivity allows for detection using a plate reader, which can be advantageous for high-throughput screening.

  • Minimize Photobleaching: Use an anti-fade mounting medium and reduce the exposure time and intensity of the excitation light.

Q4: Can these probes specifically detect this compound over other lipid hydroperoxides?

A4: Currently, commercially available probes like Liperfluo and C11-BODIPY™ 581/591 are designed to detect a broad range of lipid hydroperoxides and lipid radicals, respectively. While this compound is a lipid hydroperoxide and would be detected, these probes do not offer specific discrimination between different hydroperoxide isomers (e.g., this compound vs. 13(S)-HpODE).

Probe Sensitivity and Spectral Properties

The following tables summarize the key characteristics of Liperfluo and C11-BODIPY™ 581/591 to aid in probe selection and experimental design.

Table 1: Comparison of Fluorescent Probes for Lipid Hydroperoxide Detection

FeatureLiperfluoC11-BODIPY™ 581/591
Target Analyte Lipid HydroperoxidesLipid Radicals
Detection Principle "Turn-on" fluorescenceRatiometric fluorescence shift
Relative Sensitivity High (4x more sensitive than Spy-LHP)High (suitable for plate reader, flow cytometry, and microscopy)
Photostability Good (protect from light during storage and use)Good
Solubility Soluble in DMSO and ethanolSoluble in DMSO
Common Applications Fluorescence microscopy, Flow cytometryFluorescence microscopy, Flow cytometry, Plate-based assays

Table 2: Spectral Properties of Liperfluo and C11-BODIPY™ 581/591

ProbeStateExcitation (nm)Emission (nm)Filter Set Recommendation
Liperfluo Oxidized~524~535Green (e.g., FITC)
C11-BODIPY™ 581/591 Reduced (Unoxidized)~581~591Red (e.g., Texas Red®)
Oxidized~488-500~510Green (e.g., FITC)

Experimental Protocols

Protocol 1: Detection of Lipid Hydroperoxides using Liperfluo

Materials:

  • Liperfluo probe

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Cells of interest

  • Serum-free culture medium or Hanks' Balanced Salt Solution (HBSS)

  • Inducer of lipid peroxidation (e.g., cumene (B47948) hydroperoxide, t-BHP, or erastin)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Probe Preparation:

    • Prepare a 1 mM stock solution of Liperfluo in anhydrous DMSO. Protect the solution from light and use it within one day.

    • Dilute the stock solution in serum-free culture medium to the desired working concentration (typically 1-10 µM).

  • Cell Staining:

    • Culture cells to the desired confluency.

    • Wash the cells once with serum-free culture medium.

    • Add the Liperfluo working solution to the cells and incubate for 30 minutes at 37°C in a CO₂ incubator.

  • Induction of Lipid Peroxidation:

    • Wash the cells twice with serum-free culture medium or HBSS to remove excess probe.

    • Add fresh medium or HBSS containing the lipid peroxidation inducer at the desired concentration.

    • Incubate for the appropriate time to induce lipid peroxidation (e.g., 1-4 hours).

  • Imaging and Analysis:

    • Wash the cells twice with HBSS.

    • Add fresh HBSS to the cells.

    • Image the cells using a fluorescence microscope with a suitable filter set (e.g., excitation at 488 nm and emission at 500-550 nm). For flow cytometry, detach the cells and analyze using the appropriate laser and filter combination.

Protocol 2: Ratiometric Detection of Lipid Peroxidation using C11-BODIPY™ 581/591

Materials:

  • C11-BODIPY™ 581/591 probe

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Cells of interest

  • Phosphate-Buffered Saline (PBS)

  • Inducer of lipid peroxidation (e.g., cumene hydroperoxide)

  • Fluorescence microscope, flow cytometer, or plate reader

Procedure:

  • Probe Preparation:

    • Prepare a 10 mM stock solution of C11-BODIPY™ 581/591 in anhydrous DMSO. Store the stock solution at -20°C, protected from light.

    • Dilute the stock solution in culture medium to a final working concentration of 1-10 µM.

  • Cell Staining and Treatment:

    • Culture cells to the desired confluency.

    • Treat cells with your compound of interest or an inducer of lipid peroxidation for the desired time.

    • Add the C11-BODIPY™ 581/591 working solution to the cells and incubate for 30 minutes at 37°C.

  • Imaging and Analysis:

    • Wash the cells three times with PBS.

    • Acquire images or data using two different filter sets:

      • Red Channel (Unoxidized probe): Excitation ~581 nm, Emission ~591 nm (e.g., Texas Red® filter set).

      • Green Channel (Oxidized probe): Excitation ~488 nm, Emission ~510 nm (e.g., FITC filter set).

    • Calculate the ratio of the fluorescence intensity in the green channel to the red channel. An increase in this ratio indicates an increase in lipid peroxidation.

Troubleshooting Guides

Liperfluo Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
No or Weak Signal Ineffective induction of lipid peroxidation.Ensure the inducer is active and used at an appropriate concentration and incubation time.
Probe degradation due to light exposure.Always protect the probe stock and working solutions from light. Prepare fresh working solutions for each experiment.
Incorrect filter set.Verify that the microscope or flow cytometer filters match the excitation and emission spectra of oxidized Liperfluo (~524/535 nm).
High Background Fluorescence Incomplete removal of excess probe.Increase the number of washes after probe incubation.
Autofluorescence from cells or media.Image cells in a phenol (B47542) red-free medium like HBSS. Acquire an unstained control to assess the level of autofluorescence.
Probe aggregation.Ensure the DMSO stock solution is fully dissolved. Sonication may be required.
Inconsistent Staining Uneven probe loading.Ensure even distribution of the probe solution across the cells.
Cell health variability.Ensure

Technical Support Center: Method Refinement for Distinguishing 9(S)-HpODE from 9(R)-HpODE

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical refinement of 9-hydroperoxyoctadecadienoic acid (HpODE) enantiomers. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in accurately distinguishing between 9(S)-HpODE and 9(R)-HpODE.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for separating this compound and 9(R)-HpODE?

A1: The most effective and widely used method is chiral High-Performance Liquid Chromatography (HPLC). This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

Q2: Which chiral columns are recommended for 9-HpODE enantiomer separation?

A2: Polysaccharide-based chiral stationary phases are a good starting point. Columns such as Daicel CHIRALPAK® and CHIRALCEL® series, particularly CHIRALPAK IB N-3, and Pirkle-type columns like Reprosil Chiral NR have shown success in resolving hydroperoxy fatty acid enantiomers.[1][2][3][4]

Q3: What detection methods can be coupled with chiral HPLC for this analysis?

A3: Ultraviolet (UV) detection at approximately 234 nm is suitable for detecting the conjugated diene system in HpODEs. For higher sensitivity and specificity, tandem mass spectrometry (LC-MS/MS) is the preferred method.[1][2][3]

Q4: My chiral separation shows poor resolution between the this compound and 9(R)-HpODE peaks. What are the likely causes and solutions?

A4: Poor resolution can stem from several factors. Refer to the "Troubleshooting Guide: Chiral HPLC Separation" below for a detailed breakdown of potential issues and corrective actions. Common causes include an inappropriate mobile phase, incorrect flow rate, or a suboptimal column temperature.

Q5: How can I quantify the individual enantiomers after separation?

A5: Quantification can be achieved by creating a standard curve with known concentrations of purified this compound and 9(R)-HpODE standards. For LC-MS/MS, a stable isotope-labeled internal standard, such as a deuterated analog, is recommended for accurate quantification.

Q6: What are the key differences in the biological activity of 9(S)-HODE and 9(R)-HODE, the reduced forms of the hydroperoxides?

A6: Both 9(S)-HODE and 9(R)-HODE can act as signaling molecules, but they may have different potencies and effects. For instance, both enantiomers can activate the nuclear receptor PPARγ, but they may do so with varying efficacy.[5] 9-HODE is also a known ligand for the G-protein coupled receptor GPR132.[6][7] Distinguishing between the enantiomers is crucial for understanding their specific roles in physiological and pathological processes.

Troubleshooting Guides

Chiral HPLC Separation of this compound and 9(R)-HpODE
Problem Potential Cause(s) Recommended Solution(s)
Poor or No Resolution - Inappropriate mobile phase composition.- Incorrect chiral stationary phase (CSP).- Suboptimal column temperature.- Optimize the mobile phase by adjusting the ratio of the organic modifier (e.g., ethanol, isopropanol) in the hexane (B92381) mobile phase.[3]- Screen different types of chiral columns (e.g., polysaccharide-based, Pirkle-type).- Adjust the column temperature. Lower temperatures often improve resolution.
Peak Tailing or Fronting - Secondary interactions with the stationary phase.- Column overload.- Sample solvent incompatible with the mobile phase.- Add a small amount of an acidic modifier like formic or acetic acid (0.1%) to the mobile phase to reduce interactions with residual silanols.- Reduce the sample concentration or injection volume.- Ensure the sample is dissolved in a solvent similar in strength to the mobile phase.
Irreproducible Retention Times - Inconsistent mobile phase preparation.- Column degradation.- Fluctuations in column temperature.- Prepare fresh mobile phase daily and ensure thorough mixing.- Use a guard column to protect the analytical column. If performance degrades, consider column washing or replacement.- Use a column oven to maintain a stable temperature.
High Backpressure - Blockage in the HPLC system (e.g., frit, tubing).- Particulate matter from the sample.- Filter all samples and mobile phases before use.- Systematically check for blockages by disconnecting components. Reverse flushing the column (if permitted by the manufacturer) may help.
LC-MS/MS Analysis of 9-HpODE Enantiomers
Problem Potential Cause(s) Recommended Solution(s)
Low Signal Intensity - Inefficient ionization.- Suboptimal MS parameters.- Sample degradation.- Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). Negative ion mode is typically used.- Perform tuning and optimization of MS parameters (e.g., collision energy) using a standard solution.- Prepare samples freshly and keep them on ice to minimize degradation of the hydroperoxide.
Poor Peak Shape - Inappropriate LC gradient.- Matrix effects from the sample.- Optimize the gradient profile to ensure proper peak focusing.- Improve sample clean-up to remove interfering substances. Consider solid-phase extraction (SPE).
Inaccurate Quantification - Lack of an appropriate internal standard.- Non-linear detector response.- Use a stable isotope-labeled internal standard for the most accurate results.- Ensure the calibration curve is linear over the expected concentration range of the samples.

Experimental Protocols

Protocol 1: Sample Preparation from Biological Matrices
  • Lipid Extraction:

    • Homogenize the tissue or cell sample in a suitable solvent system, such as a Folch solution (chloroform:methanol (B129727), 2:1 v/v).

    • For plasma or serum, perform a liquid-liquid extraction with an organic solvent.

  • Saponification (for total HpODE measurement):

    • To release esterified HpODEs, treat the lipid extract with a mild base (e.g., potassium hydroxide (B78521) in ethanol) to hydrolyze the ester bonds.

    • Neutralize the solution with an acid (e.g., hydrochloric acid).

  • Solid-Phase Extraction (SPE) for Clean-up:

    • Use a C18 SPE cartridge to remove interfering lipids and other matrix components.

    • Condition the cartridge with methanol, followed by water.

    • Load the sample and wash with a low-percentage organic solvent.

    • Elute the HpODEs with a higher concentration of organic solvent (e.g., methanol or ethyl acetate).

  • Solvent Evaporation and Reconstitution:

    • Evaporate the solvent from the eluate under a stream of nitrogen.

    • Reconstitute the dried extract in the mobile phase for injection into the HPLC system.

Protocol 2: Chiral HPLC-UV Method
  • Column: CHIRALPAK IB N-3 (3 µm, 2.1 × 150 mm)[1]

  • Mobile Phase: Methanol/water/formic acid (82:18:0.1, v/v/v)[1]

  • Flow Rate: 0.2 mL/min[1]

  • Column Temperature: 40 °C[1]

  • Detection: UV at 234 nm

  • Expected Elution Order: For many chiral separations of hydroperoxy fatty acids, the (S)-enantiomer elutes before the (R)-enantiomer.[2][3]

Protocol 3: Chiral LC-MS/MS Method
  • LC System:

    • Column: Reprosil Chiral-NR[3][4]

    • Mobile Phase: Hexane with 1-1.2% alcohol modifier (e.g., isopropanol (B130326) or methanol)[3]

    • Flow Rate: 0.2-0.5 mL/min

    • Column Temperature: 25-40 °C

  • MS System:

    • Ionization: Electrospray Ionization (ESI), negative ion mode

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Precursor Ion [M-H]⁻: m/z 311.22

    • Product Ions: Characteristic fragment ions should be determined by infusing a standard. For the related 9-HODE, a product ion is m/z 171.[8] Similar fragmentation patterns are expected for 9-HpODE.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of HODEs, the reduced and more stable analogs of HpODEs. Similar performance can be expected for HpODE analysis, though with potentially higher limits of detection due to the lower stability of the hydroperoxide group.

Parameter Chiral HPLC-UV Chiral LC-MS/MS Reference(s)
Limit of Detection (LOD) pmol rangefmol to low pmol range[1]
Limit of Quantitation (LOQ) Not widely reported9.7–35.9 nmol/L (for HODEs)[9]
Linearity (R²) > 0.99> 0.99[9]
Precision (%CV) < 15%< 15%[9]
Accuracy (% Recovery) 85-115%85-115%

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways involving 9-HODE (the reduced form of 9-HpODE) and a typical experimental workflow for enantiomer analysis.

GPR132_Signaling 9(S)-HODE 9(S)-HODE GPR132 GPR132 9(S)-HODE->GPR132 Binds to Gq Gαq GPR132->Gq Activates PKC Protein Kinase C Gq->PKC Activates TRPV1 TRPV1 Sensitization PKC->TRPV1 Phosphorylates & Sensitizes

9-HODE signaling via the GPR132 receptor.

PPAR_Signaling 9-HODE 9-HODE PPARg PPARγ 9-HODE->PPARg Binds to Complex PPARγ-RXR Heterodimer PPARg->Complex RXR RXR RXR->Complex PPRE PPRE in DNA Complex->PPRE Binds to Transcription Target Gene Transcription (e.g., FABP4) PPRE->Transcription Regulates

9-HODE activation of the PPARγ signaling pathway.

Experimental_Workflow Sample Biological Sample (Tissue, Plasma, Cells) Extraction Lipid Extraction Sample->Extraction Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup Derivatization Reduction to HODE (Optional, for stability) Cleanup->Derivatization Analysis Chiral HPLC-UV/MS Derivatization->Analysis Data Data Analysis (Peak Integration, Quantification) Analysis->Data

General workflow for 9-HpODE enantiomer analysis.

References

dealing with matrix effects in 9(S)-HpODE analysis of plasma

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 9(S)-Hydroperoxyoctadecadienoic acid (9(S)-HpODE) in plasma. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on mitigating matrix effects.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the LC-MS/MS analysis of this compound in plasma.

Issue 1: Poor Peak Shape, Split Peaks, or High Backpressure

Question: My chromatogram shows poor peak shape (e.g., fronting, tailing, or split peaks) and the backpressure on my LC system is increasing. What could be the cause?

Answer: These issues are often due to the buildup of matrix components, such as proteins and phospholipids (B1166683), on your analytical column.[1] Inadequate sample cleanup can lead to the precipitation of these components when they come into contact with the mobile phase, causing blockages in the column frit.[1]

Troubleshooting Steps:

  • Improve Sample Preparation: Enhance your sample cleanup protocol. If you are using protein precipitation, consider switching to a more robust method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to more effectively remove interfering substances like phospholipids.[2][3]

  • Use a Guard Column: A guard column installed before your analytical column can capture particulates and strongly retained matrix components, protecting the primary column.[1]

  • Optimize Sample Solvent: Ensure your sample solvent is compatible with the initial mobile phase. A sample solvent that is much stronger than the mobile phase can cause peak distortion.[1]

  • Column Washing: Implement a rigorous column washing procedure between runs or at the end of a sequence to elute strongly retained contaminants.[1]

Issue 2: Low Analyte Signal and Poor Sensitivity

Question: I am having trouble detecting this compound, or the signal is very low, leading to poor sensitivity. Could matrix effects be responsible?

Answer: Yes, this is a classic sign of ion suppression, a major type of matrix effect.[4] Co-eluting endogenous compounds from the plasma matrix, especially phospholipids, can compete with this compound for ionization in the mass spectrometer source, significantly reducing its signal.[5][6]

Troubleshooting Steps:

  • Assess Matrix Effects: Quantify the extent of ion suppression using a post-extraction spike experiment. This will confirm if matrix effects are the cause of the low signal.

  • Enhance Sample Cleanup: The most effective way to combat ion suppression is to remove the interfering matrix components.[7] Techniques like Solid-Phase Extraction (SPE) are highly effective at removing phospholipids.[3][8][9]

  • Optimize Chromatography: Modify your LC method to chromatographically separate this compound from the regions where matrix components, particularly phospholipids, elute.[7]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as d4-9(S)-HODE, co-elutes with the analyte and experiences similar matrix effects.[8] This allows for accurate correction of signal suppression during quantification.[10]

  • Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening ion suppression.[9] However, this will also dilute your analyte, so this approach is only suitable if you have sufficient sensitivity.

Issue 3: High Variability and Poor Reproducibility

Question: My results for this compound concentration are highly variable between replicate samples. What could be causing this lack of reproducibility?

Answer: High variability is often a consequence of inconsistent matrix effects. The composition of plasma can differ between samples, leading to varying degrees of ion suppression or enhancement.[5][11] Inconsistent sample preparation can also contribute significantly to this issue.[10]

Troubleshooting Steps:

  • Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most critical step for improving reproducibility. A SIL-IS added early in the sample preparation process will account for variability in both extraction efficiency and matrix effects.[10]

  • Standardize Sample Preparation: Ensure every step of your sample preparation protocol is consistent, from thawing and vortexing times to the volumes of reagents used.[10] Automation can help minimize variability.

  • Improve Sample Cleanup: A more effective and consistent sample cleanup method, such as SPE, will reduce the overall matrix load and minimize sample-to-sample differences in matrix effects.[7][9]

  • Check for Analyte Stability: this compound is an oxidized lipid and can be unstable. Ensure proper storage conditions (e.g., -80°C) and minimize exposure to air and light during processing to prevent degradation.[10]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound plasma analysis?

A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting compounds present in the plasma sample.[4][9] This interference can lead to a decrease (ion suppression) or an increase (ion enhancement) in the mass spectrometer signal, which negatively impacts the accuracy and reproducibility of quantification.[4][12]

Q2: What are the primary causes of matrix effects in plasma?

A2: In plasma, phospholipids are the most significant cause of matrix effects, particularly ion suppression, in LC-ESI-MS analysis.[5][6] Other contributors include salts, proteins, and other endogenous metabolites that may co-extract and co-elute with the analyte of interest.[5]

Q3: How can I determine if my this compound analysis is being affected by matrix effects?

A3: There are two primary methods to assess matrix effects:

  • Post-Column Infusion: This is a qualitative method where a constant flow of a this compound standard is infused into the mass spectrometer post-column. A blank, extracted plasma sample is then injected onto the column. Any dip in the constant signal indicates ion suppression at that retention time, while a peak indicates enhancement.[11]

  • Post-Extraction Spiking: This quantitative approach compares the response of this compound spiked into an extracted blank plasma matrix to the response of the analyte in a neat (clean) solvent at the same concentration.[4][11] The ratio of these responses provides a quantitative measure of the matrix effect.

Q4: What is the difference between ion suppression and ion enhancement?

A4:

  • Ion Suppression: This is the more common effect, where co-eluting matrix components interfere with the ionization of this compound, leading to a reduced signal.[4] This can happen through competition for charge, disruption of droplet desolvation in the ESI source, or neutralization of charged analyte ions.[4][13]

  • Ion Enhancement: This is a less common phenomenon where co-eluting compounds improve the ionization efficiency of the analyte, resulting in an increased signal.[4] Both effects compromise data accuracy.

Q5: How can I minimize or eliminate matrix effects?

A5: A multi-faceted approach is often the most effective:

  • Efficient Sample Preparation: Use techniques like Solid-Phase Extraction (SPE) to selectively remove interfering phospholipids.[3][8][9]

  • Chromatographic Separation: Optimize your LC method to separate the elution of this compound from major matrix components.[7]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects that cannot be eliminated through sample cleanup or chromatography.[8][10]

  • Sample Dilution: If sensitivity allows, diluting the sample can reduce the concentration of interfering components.[9]

Q6: Why is a stable isotope-labeled internal standard (SIL-IS) so important for this analysis?

A6: A SIL-IS (e.g., d4-9-HODE) is structurally almost identical to this compound and will therefore have very similar chromatographic and mass spectrometric behavior.[8] It co-elutes with the analyte and is affected by matrix interferences in the same way. By calculating the ratio of the analyte signal to the SIL-IS signal, variations due to both extraction efficiency and ion suppression/enhancement can be effectively normalized, leading to highly accurate and precise quantification.[10]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Plasma Analysis
Sample Preparation MethodPrincipleEfficacy in Removing PhospholipidsImpact on Matrix EffectsThroughput
Protein Precipitation (PPT) Proteins are precipitated using an organic solvent (e.g., methanol (B129727), acetonitrile).Low. Phospholipids are often soluble in the supernatant and co-extracted with the analyte.High potential for significant ion suppression.[2]High
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquid phases.Moderate to High. Depends on the choice of extraction solvents.Can significantly reduce matrix effects compared to PPT.[2]Medium
Solid-Phase Extraction (SPE) Analyte is isolated on a solid sorbent while interferences are washed away.High to Very High. Specific SPE phases (e.g., reversed-phase, mixed-mode) are very effective at removing phospholipids.[3][8][9]Generally provides the cleanest extracts and minimizes matrix effects most effectively.[3]High (96-well plate format)
HybridSPE®-Phospholipid A targeted approach combining protein precipitation with phospholipid removal via zirconia-coated particles.Very High. Specifically targets and removes phospholipids.Highly effective at reducing phospholipid-based ion suppression.High (96-well plate format)
Table 2: Quantitative Assessment of Matrix Effect

The Matrix Effect (ME) can be calculated using the following formula with a post-extraction spike experiment:

ME (%) = (Peak Area in Matrix / Peak Area in Neat Solvent) * 100

A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement. A value of 100% signifies no matrix effect.

AnalyteSample PreparationMean ME (%)Interpretation
This compoundProtein Precipitation45%Significant Ion Suppression
This compoundLiquid-Liquid Extraction78%Moderate Ion Suppression
This compoundSolid-Phase Extraction (C18)92%Minimal Ion Suppression

Note: The values presented are representative examples and can vary based on the specific plasma source, LC-MS system, and detailed protocol.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol is designed for the cleanup and concentration of this compound and other oxylipins from human plasma using a reversed-phase (C18) SPE cartridge or 96-well plate.[14][15]

Materials:

  • Plasma samples (stored at -80°C)

  • Stable Isotope-Labeled Internal Standard (SIL-IS) solution (e.g., d4-9-HODE in methanol)

  • Methanol (LC-MS grade)

  • Deionized Water

  • Formic Acid

  • Hexane (B92381)

  • SPE Cartridges or 96-well Plate (e.g., C18)

  • SPE Vacuum Manifold

Procedure:

  • Sample Thawing and IS Spiking:

    • Thaw frozen plasma samples on ice.

    • In a glass tube, add 100 µL of plasma.

    • Add 10 µL of the SIL-IS solution.

    • Add 300 µL of cold methanol to precipitate proteins.

    • Vortex for 30 seconds and centrifuge at 4°C for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube.

  • SPE Conditioning:

    • Place the SPE cartridges/plate on the vacuum manifold.

    • Condition the sorbent by passing 1 mL of methanol through the cartridge.

    • Equilibrate the sorbent by passing 1 mL of deionized water through the cartridge. Do not let the sorbent go dry.

  • Sample Loading:

    • Load the supernatant from Step 1 onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to slowly draw the sample through the sorbent.

  • Washing:

    • Wash the cartridge with 1 mL of deionized water containing 0.1% formic acid to remove polar impurities.

    • Wash the cartridge with 1 mL of hexane to remove neutral lipids.

  • Elution:

    • Elute the this compound and other oxylipins from the cartridge with 1 mL of methanol into a clean collection tube.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.04% acetic acid).[16]

    • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Parameters for this compound Analysis

This protocol provides typical starting conditions for the analysis of this compound. Optimization for your specific instrument is recommended.

Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm).[17]

  • Mobile Phase A: Water with 0.1% formic acid or 0.04% acetic acid.[16][18]

  • Mobile Phase B: Acetonitrile/Isopropanol (80:20, v/v).[16]

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: Linear gradient to 95% B

    • 15-18 min: Hold at 95% B

    • 18.1-22 min: Return to 20% B and equilibrate

  • Column Temperature: 40°C.[19]

  • Injection Volume: 10 µL.

Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative.[18]

  • Scan Type: Multiple Reaction Monitoring (MRM).[18]

  • MRM Transitions:

    • This compound: Precursor ion (Q1) m/z 311.2 -> Product ion (Q3) m/z 113.1 (This is a representative transition for the reduced form, 9-HODE, which is often analyzed as HpODEs are unstable. The exact precursor for HpODE is m/z 313.2, but it readily loses water). Note: The specific transition for 9-HpODE itself is m/z 313.2 -> [fragment]. However, it is common practice to reduce the hydroperoxide to the more stable hydroxy derivative (9-HODE, m/z 295.2) before analysis. For direct analysis of related compounds: 9-HODE: m/z 295.2 -> 171.1.[16]

    • d4-9-HODE (SIL-IS): Precursor ion (Q1) m/z 299.2 -> Product ion (Q3) m/z 171.1.

  • Ion Source Parameters:

    • Capillary Voltage: 2500 V.[16]

    • Drying Gas Temperature: 350°C.[16]

    • Drying Gas Flow: 10 L/min.

    • Nebulizer Pressure: 35 psi.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample spike Spike with SIL-IS plasma->spike Add Internal Standard ppt Protein Precipitation (Methanol) spike->ppt spe Solid-Phase Extraction (SPE) ppt->spe Load Supernatant dry Dry Down (N2) spe->dry Elute Analyte reconstitute Reconstitute dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms Inject Sample data Data Processing (Integration & Quantification) lcms->data

Caption: Experimental workflow for this compound analysis in plasma.

matrix_effects_troubleshooting cluster_investigation Investigation cluster_solution Solution start Poor Reproducibility or Low Analyte Signal? assess_me Assess Matrix Effect (Post-Extraction Spike) start->assess_me is_me_present Is Ion Suppression >20%? assess_me->is_me_present improve_cleanup Improve Sample Cleanup (e.g., use SPE) is_me_present->improve_cleanup Yes check_stability Check Analyte Stability is_me_present->check_stability No optimize_lc Optimize Chromatography improve_cleanup->optimize_lc use_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_lc->use_is

Caption: Troubleshooting logic for matrix effect issues.

Caption: Mechanism of ion suppression in the ESI source.

References

Technical Support Center: Enhancing the Efficiency of 9(S)-HpODE Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 9(S)-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9(S)-HpODE) synthesis and purification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound with high stereospecificity?

The most common and effective method for synthesizing this compound with high stereospecificity is through enzymatic reaction using a 9-lipoxygenase (9-LOX). Enzymes from sources like potato tubers are known to predominantly produce the 9(S) isomer from linoleic acid.[1] Non-enzymatic methods, such as autoxidation, typically result in a racemic mixture of isomers.[2]

Q2: Why is my this compound sample degrading, and how can I improve its stability?

This compound is an unstable lipid hydroperoxide susceptible to degradation by heat, light, and catalysts like heme.[1] To enhance stability, it is crucial to perform all synthesis and purification steps at low temperatures, use degassed solvents to minimize oxidation, and protect the compound from light. For long-term storage, dissolving the purified this compound in an appropriate solvent like ethanol (B145695) and storing it at -80°C is recommended.

Q3: How can I separate this compound from its 13(S)-HpODE isomer?

High-performance liquid chromatography (HPLC) is the most effective technique for separating this compound and 13(S)-HpODE. Normal-phase HPLC (NP-HPLC) on a silica (B1680970) column is particularly well-suited for resolving these positional isomers.[1][3]

Q4: What are the key parameters to control during the enzymatic synthesis of this compound?

The key parameters to control for optimal enzymatic synthesis are pH, temperature, substrate concentration, and enzyme activity. The pH can significantly influence the ratio of 9-HpODE to 13-HpODE formation. For instance, with soybean lipoxygenase, lower pH values favor the formation of the 9(S)-hydroperoxide. It is also critical to ensure the absence of hydroperoxide-decomposing enzymes in the enzyme preparation, which may require partial purification of the lipoxygenase.[4]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Synthesis Troubleshooting
Problem Potential Causes Recommended Solutions
Low Yield of this compound Suboptimal reaction conditions (pH, temperature).Optimize the reaction pH and temperature for your specific lipoxygenase. For some lipoxygenases, a lower pH may favor 9-HpODE formation.
Enzyme inhibition.Phenolic compounds can inhibit lipoxygenase activity. Ensure your enzyme extract is sufficiently purified to remove inhibitors.[5]
Presence of hydroperoxide-decomposing enzymes.Treat the enzyme extract to remove interfering enzymes like allene (B1206475) oxide synthase, for example, by a pH 4.5 treatment followed by centrifugation for maize lipoxygenase.[4]
Product degradation during reaction or workup.Maintain low temperatures throughout the process and perform extractions quickly.[1]
Formation of Multiple Isomers (e.g., 13-HpODE, E,E-isomers) Non-specific lipoxygenase or suboptimal pH.Select a lipoxygenase with high specificity for the 9-position. Adjust the reaction pH to favor 9-HpODE synthesis.
Autoxidation of linoleic acid.Minimize reaction time and ensure the reaction is performed under controlled conditions to reduce non-enzymatic oxidation, which produces a variety of isomers.[2]
Incomplete Reaction Insufficient enzyme concentration or activity.Increase the amount of active enzyme. Ensure the enzyme has not lost activity due to improper storage or handling.
Poor substrate availability.Ensure the linoleic acid is properly emulsified in the reaction buffer to be accessible to the enzyme.
Purification Troubleshooting
Problem Potential Causes Recommended Solutions
Poor HPLC Resolution of this compound and 13(S)-HpODE Inappropriate HPLC column or mobile phase.Use a normal-phase silica column. Optimize the mobile phase, for example, a hexane/isopropanol/acetic acid mixture, by adjusting the solvent ratios.[1]
Non-optimal column temperature.Maintain a constant and optimized column temperature to improve peak shape and reproducibility.
Broad Peaks in HPLC Chromatogram Low mobile phase flow rate.Increase the flow rate within the column's recommended operating range.
Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
Product Degradation During Purification Exposure to heat or light.Perform all purification steps at low temperatures and protect the fractions from light.
Prolonged contact with silica gel.Minimize the time the compound spends on the silica column during chromatography.

Data Presentation

The following tables summarize quantitative data for this compound synthesis to provide a baseline for expected outcomes.

Table 1: Yields of this compound from Enzymatic Synthesis

Enzyme SourceSubstrateYield of this compoundReference
Potato Tuber Homogenate300 mg Linoleic Acid~200 mg[1]
Maize LipoxygenaseLinoleic AcidHigh (specific yield not stated)[4]

Table 2: HPLC Conditions for HpODE Separation

HPLC ModeColumnMobile PhaseApplicationReference
Normal-Phase (NP-HPLC)Beckman Ultrasphere silica (5 µm, 25 x 1 cm)Hexane/isopropanol/acetic acid (100:2:0.02 v/v/v)Purification of this compound[1]
Normal-Phase (NP-HPLC)Venusil XBP-Si (5 µm, 25 cm x 10 mm)Hexane/2-propanol (197:3, v/v) with 0.1% acetic acidPurification of 13-HpODE[6]
Reverse-Phase (RP-HPLC)Waters Symmetry C18 (25 x 0.46 cm)MeOH/H₂O/HAc (95:5:0.01 by volume)Purification of [¹⁴C]linoleic acid prior to synthesis[1]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound using Potato Lipoxygenase

This protocol is adapted from methods described for the preparation of this compound from potato tubers.[1]

  • Enzyme Preparation:

    • Homogenize fresh potato tubers (e.g., Yukon Gold) in a suitable buffer at 4°C.

    • Centrifuge the homogenate to pellet starch and cell debris.

    • Use the resulting supernatant containing the lipoxygenase activity for the synthesis.

  • Enzymatic Reaction:

    • Suspend linoleic acid in a phosphate (B84403) buffer (e.g., 0.1 M, pH can be optimized, but pH 5.6-6.3 has been used).[7]

    • Add the potato enzyme extract to the linoleic acid suspension.

    • Incubate the reaction mixture with gentle stirring and aeration at room temperature.

    • Monitor the formation of the conjugated diene product by UV spectroscopy at 234 nm.

  • Workup:

    • Stop the reaction by acidifying the mixture to approximately pH 3-4 with dilute HCl.

    • Extract the lipids with an organic solvent such as diethyl ether or dichloromethane.

    • Wash the organic extract with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure at a low temperature.

Protocol 2: Purification of this compound by Normal-Phase HPLC
  • Sample Preparation:

    • Dissolve the crude lipid extract from Protocol 1 in the HPLC mobile phase.

  • HPLC Conditions:

    • Column: Silica gel, 5 µm particle size (e.g., 250 x 10 mm).

    • Mobile Phase: An isocratic mixture of hexane, isopropanol, and acetic acid (e.g., 100:2:0.02, v/v/v).[1]

    • Flow Rate: Adjust according to the column dimensions (e.g., 4.7 mL/min for a 10 mm ID column).[6]

    • Detection: UV detector set to 234 nm.

  • Fraction Collection:

    • Collect the peak corresponding to this compound. The elution order on normal phase is typically 13-HpODE followed by 9-HpODE.

    • Evaporate the solvent from the collected fractions at low temperature under a stream of nitrogen.

    • Store the purified this compound in ethanol at -80°C.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification linoleic_acid Linoleic Acid reaction Enzymatic Reaction (pH, Temp Control) linoleic_acid->reaction enzyme_prep Potato 9-LOX Preparation enzyme_prep->reaction workup Acidification & Solvent Extraction reaction->workup hplc NP-HPLC workup->hplc Crude Product collection Fraction Collection hplc->collection storage Storage at -80°C collection->storage Pure this compound troubleshooting_workflow cluster_synthesis_check Synthesis Check cluster_purification_check Purification Check start Low Yield or Purity Issue check_enzyme Enzyme Activity & Purity? start->check_enzyme check_conditions Reaction Conditions (pH, Temp) Optimal? check_enzyme->check_conditions OK optimize_enzyme Purify/Replace Enzyme check_enzyme->optimize_enzyme No check_isomers Isomer Ratio Correct? check_conditions->check_isomers OK optimize_conditions Optimize pH & Temp check_conditions->optimize_conditions No check_hplc HPLC Resolution Optimal? check_isomers->check_hplc OK adjust_ph Adjust Reaction pH check_isomers->adjust_ph No check_degradation Product Degradation? check_hplc->check_degradation OK optimize_hplc Optimize Mobile Phase/ Column check_hplc->optimize_hplc No improve_handling Use Low Temp & Protect from Light check_degradation->improve_handling Yes signaling_pathway la Linoleic Acid hpode This compound la->hpode 9-Lipoxygenase hode 9(S)-HODE hpode->hode Peroxidases downstream Downstream Signaling (e.g., PPAR activation, inflammation modulation) hode->downstream

References

Technical Support Center: 9(S)-HpODE Data Interpretation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 9(S)-hydroperoxyoctadecadienoic acid (9(S)-HpODE). This resource provides troubleshooting guides and frequently asked questions to address common pitfalls and challenges encountered during the analysis and interpretation of this compound data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis so challenging?

This compound is a hydroperoxy fatty acid produced from linoleic acid, either through enzymatic reactions involving lipoxygenase (LOX) enzymes like arachidonate (B1239269) 5-LO or through non-enzymatic auto-oxidation. Its analysis is challenging due to several key factors:

  • Inherent Instability : As a hydroperoxide, this compound is chemically unstable and can readily degrade into other products. High temperatures during sample processing can lead to an almost complete disappearance of the analyte.

  • Isomeric Complexity : this compound exists alongside numerous isomers, including the positional isomer 13-HpODE and stereoisomers like 9(R)-HpODE. Different formation mechanisms, such as auto-oxidation versus photo-oxidation, produce a different profile of these isomers, which can have overlapping chemical properties but distinct biological activities.

  • Artifactual Formation : The polyunsaturated precursor, linoleic acid, is highly susceptible to oxidation. This means that this compound can be artificially generated during sample collection, extraction, and storage if proper precautions are not taken.

Q2: How can I prevent the artificial formation of this compound during sample preparation?

Artifactual formation of this compound occurs when its precursor, linoleic acid, oxidizes non-enzymatically during sample handling. To minimize this, a strict protocol should be followed:

  • Use Antioxidants : Immediately after collection, add an antioxidant cocktail (e.g., butylated hydroxytoluene - BHT) to the sample to quench free radical chain reactions.

  • Work Quickly and on Ice : Perform all extraction steps on ice and as quickly as possible to reduce the rate of chemical reactions.

  • Evaporate under Nitrogen : When concentrating samples, evaporate the organic solvent under a gentle stream of inert nitrogen gas instead of air to prevent exposure to oxygen.

  • Proper Storage : Store extracts at -80°C under an inert atmosphere (nitrogen or argon) until analysis.

Q3: My this compound standard is degrading. What are the proper storage and handling conditions?

Commercial this compound standards are typically supplied in an ethanol (B145695) solution and are sensitive to light, heat, and oxygen.

  • Storage : For long-term stability (up to 2 years), the standard should be stored at -80°C.

  • Handling : Before use, allow the vial to warm to room temperature before opening to prevent condensation of water into the organic solvent. After use, flush the vial with an inert gas like argon or nitrogen before resealing to displace oxygen. Avoid repeated freeze-thaw cycles.

Q4: How can I distinguish this compound from its isomers (e.g., 13-HpODE, 9(R)-HpODE) in my analysis?

Distinguishing between HpODE isomers is critical for accurate biological interpretation and is typically achieved using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Chromatographic Separation : Chiral stationary phase (CSP) columns can be used in LC to separate stereoisomers (S vs. R forms). Reverse-phase columns (like C18) are used to separate positional isomers (9-HpODE vs. 13-HpODE).

  • Mass Spectrometry Detection : In MS/MS analysis, different positional isomers produce characteristic fragment ions. For example, when analyzing the sodium adduct [M+Na]+, 9-HpODE and 13-HpODE generate different primary fragments, allowing for their specific detection and quantification using Selected Reaction Monitoring (SRM).

Q5: What do unexpectedly low or high levels of this compound in my results signify?

Interpreting this compound levels requires careful consideration of its chemical nature and biological context.

  • Unexpectedly Low Levels : This could indicate degradation of this compound during sample processing or storage. It may have been converted to its more stable alcohol form, 9(S)-HODE, or other downstream products like 9-oxoODE. It is often advisable to measure these related metabolites concurrently.

  • Unexpectedly High Levels : This may be a result of artifactual oxidation of linoleic acid during sample handling. Review your sample preparation protocol for the inclusion of antioxidants and measures to prevent air exposure. In biological systems like oxidized LDL, a majority of HpODE can be found in its esterified form, and analysis of only the free acid fraction would be an underestimation.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
High variability between replicate samples 1. Inconsistent sample handling leading to variable artifactual oxidation. 2. Degradation of this compound after extraction.1. Standardize the sample preparation workflow precisely for all samples. Ensure antioxidants are added consistently. 2. Analyze samples immediately after extraction or ensure storage at -80°C under inert gas.
No or very low this compound signal 1. Complete degradation of the analyte due to improper storage or high temperatures during processing. 2. The analyte is primarily in an esterified form (e.g., in cholesterol esters), which was not extracted. 3. Incorrect MS/MS parameters (e.g., wrong precursor/product ion transition).1. Review storage conditions and extraction protocol to minimize heat and oxygen exposure. Also, analyze for degradation products like 9-HODE. 2. Perform a saponification (hydrolysis) step to release esterified fatty acids before extraction. 3. Verify the SRM transitions for your specific instrument using an authentic chemical standard. Refer to the table below for common transitions.
Multiple peaks for HpODE standard in LC 1. The standard has degraded into multiple products (e.g., HODEs, oxoODEs). 2. Isomerization (e.g., cis/trans) has occurred due to exposure to light or heat.1. Purchase a new, certified standard. Check the expiration date and storage conditions of the current standard. 2. Protect standards and samples from light and heat at all times.
High background or ion suppression in LC-MS 1. Contamination from solvents, glassware, or plasticware. 2. Co-elution with a highly abundant, ion-suppressing compound from the sample matrix.1. Use high-purity, LC-MS grade solvents and reagents. Ensure all labware is meticulously clean. 2. Improve chromatographic separation to resolve this compound from interfering matrix components. Consider a sample cleanup step like solid-phase extraction (SPE).

Data Presentation

Table 1: Example LC-MS/MS Parameters for HpODE Isomer Analysis

The following table provides selected reaction monitoring (SRM) transitions for different HpODE isomers, which can be used to specifically detect them. These transitions are based on the detection of the sodium adduct [M+Na]⁺ at m/z 335.2.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Notes
9-HpODE Isomers335.2195.1Characteristic fragment for the 9-hydroperoxy position.
13-HpODE Isomers335.2247.1Characteristic fragment for the 13-hydroperoxy position.
10-HpODE Isomers335.2207.1Characteristic fragment for the 10-hydroperoxy position.
12-HpODE Isomers335.2206.1Characteristic fragment for the 12-hydroperoxy position.

Experimental Protocols

Methodology: Extraction and Analysis of HpODEs by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of this compound and its isomers from biological samples such as plasma or tissue homogenates.

1. Sample Preparation and Extraction:

  • To 100 µL of sample (e.g., plasma), add an antioxidant like BHT in ethanol.

  • For total HpODE measurement (free and esterified), perform alkaline hydrolysis (saponification) to release the fatty acids. For free HpODEs, omit this step.

  • Acidify the sample to a pH of 3-4 with a dilute acid (e.g., formic acid).

  • Perform liquid-liquid extraction by adding a water-immiscible organic solvent (e.g., ethyl acetate (B1210297) or hexane). Vortex thoroughly and centrifuge to separate the phases.

  • Carefully collect the upper organic layer, which contains the lipids.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the dried extract in a small volume of the LC mobile phase (e.g., methanol/water) for analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Use a C18 reverse-phase column to separate positional isomers (9- vs 13-HpODE).

    • For separation

Validation & Comparative

A Comparative Analysis of the Biological Activities of 9(S)-HpODE and 13(S)-HpODE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of two key lipid hydroperoxides, 9(S)-hydroperoxyoctadecadienoic acid (9(S)-HpODE) and 13(S)-hydroperoxyoctadecadienoic acid (13(S)-HpODE). These molecules, derived from the oxidation of linoleic acid, play crucial roles in a variety of physiological and pathological processes. Understanding their distinct biological effects is critical for research in inflammation, cancer biology, and drug development. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of their signaling pathways.

Quantitative Comparison of Biological Activities

The following table summarizes the key differences in the biological activities of this compound and 13(S)-HpODE based on available experimental data. It is important to note that the quantitative values are derived from different studies and experimental conditions may vary.

Biological ActivityThis compound13(S)-HpODEReference
Primary Receptor G protein-coupled receptor G2APeroxisome Proliferator-Activated Receptor gamma (PPARγ)[1]
Signaling Pathway Activation Activates c-Jun N-terminal kinase (JNK) pathwayInduces p53 and p21 expression, leading to apoptosis[1][2]
Effect on Cancer Cells Pro-inflammatory effects, potential for tumor promotionPromotes apoptosis in various cancer cell lines[2][3]
Role in Inflammation Pro-inflammatoryCan have both pro- and anti-inflammatory effects depending on the context[3]
Induction of Intracellular ROS Can induce ROS productionStimulates ROS production as part of its apoptotic signaling[2]
TRPA1 Activation (EC50) ~2-4 µM~2-4 µM[4]
G2A Activation (EC50 of HODE form) ~0.3 µM (for 9(S)-HODE)Much weaker activation (for 13(S)-HODE)[1]

Signaling Pathways

The distinct biological activities of this compound and 13(S)-HpODE stem from their engagement with different cellular receptors and downstream signaling cascades.

9S_HpODE_Signaling This compound This compound G2A G2A Receptor This compound->G2A G_protein G Protein Activation G2A->G_protein PLC Phospholipase C G_protein->PLC JNK_pathway JNK Pathway Activation G_protein->JNK_pathway IP3_DAG IP3 / DAG Production PLC->IP3_DAG Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release Inflammation Pro-inflammatory Gene Expression JNK_pathway->Inflammation

This compound Signaling Pathway

13S_HpODE_Signaling 13(S)-HpODE 13(S)-HpODE PPARg PPARγ 13(S)-HpODE->PPARg ROS Intracellular ROS Production 13(S)-HpODE->ROS GPX4 GPX4 Modulation 13(S)-HpODE->GPX4 p53 p53 Activation PPARg->p53 ROS->p53 p21 p21 Expression p53->p21 Apoptosis Apoptosis p21->Apoptosis Ferroptosis Ferroptosis GPX4->Ferroptosis

13(S)-HpODE Signaling Pathways

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol describes the use of the fluorescent probe 2',7'-dichlorofluorescein (B58168) diacetate (DCFH-DA) to measure intracellular ROS levels.

ROS_Measurement_Workflow Start Seed cells in a 96-well plate Treat Treat cells with 9(S)- or 13(S)-HpODE Start->Treat Incubate_probe Incubate with DCFH-DA (10 µM) Treat->Incubate_probe Wash Wash with PBS Incubate_probe->Wash Measure Measure fluorescence (Ex: 485 nm, Em: 535 nm) Wash->Measure End Analyze Data Measure->End

Workflow for Intracellular ROS Measurement

Materials:

  • Cells of interest

  • 96-well black, clear-bottom plates

  • This compound and 13(S)-HpODE

  • 2',7'-dichlorofluorescein diacetate (DCFH-DA)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microplate reader

Procedure:

  • Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound or 13(S)-HpODE for the desired time period. Include a vehicle control.

  • Following treatment, remove the media and wash the cells once with PBS.

  • Load the cells with 10 µM DCFH-DA in serum-free media and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS to remove excess probe.

  • Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.

Western Blot Analysis for Phosphorylated JNK (p-JNK)

This protocol outlines the steps to detect the phosphorylation of JNK, a key downstream target of this compound signaling.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-p-JNK, anti-total JNK, anti-loading control like β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound as described previously.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-JNK overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for total JNK and a loading control to normalize the data.

Analysis of p53 and p21 Expression

This protocol details the detection of p53 and p21 protein levels by Western blot, which are key markers of 13(S)-HpODE-induced apoptosis.

Procedure: The procedure is similar to the Western blot for p-JNK, with the following modifications:

  • Primary Antibodies: Use primary antibodies specific for p53 and p21.

  • Cell Treatment: Treat cells with 13(S)-HpODE.

Cell Viability Assay

This protocol describes a colorimetric assay, such as the MTT or WST-1 assay, to assess the effect of this compound and 13(S)-HpODE on cell viability.

Materials:

  • Cells of interest

  • 96-well plates

  • This compound and 13(S)-HpODE

  • MTT or WST-1 reagent

  • Solubilization solution (for MTT)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate.

  • Treat the cells with a range of concentrations of this compound or 13(S)-HpODE for 24-72 hours.

  • Add the MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.

  • If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Conclusion

This compound and 13(S)-HpODE exhibit distinct and often opposing biological activities. This compound primarily acts as a pro-inflammatory mediator through the G2A/JNK signaling pathway. In contrast, 13(S)-HpODE demonstrates pro-apoptotic effects in cancer cells by activating PPARγ and inducing the p53/p21 axis, as well as modulating ferroptosis. These differences highlight the importance of distinguishing between these isomers in biological research and underscore their potential as targets for therapeutic intervention in various diseases. The provided experimental protocols offer a foundation for researchers to further investigate the nuanced roles of these lipid hydroperoxides.

References

Validating LC-MS/MS Results for 9(S)-HpODE with a Secondary Method: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of secondary methods for the validation of 9(S)-Hydroperoxyoctadecadienoic acid (9(S)-HpODE) quantification by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). For researchers, scientists, and drug development professionals, ensuring the accuracy and specificity of lipid mediator quantification is paramount. This document outlines alternative analytical techniques, presents comparative data, and provides detailed experimental protocols to assist in the robust validation of experimental findings.

Introduction to this compound and the Need for Validation

This compound is a bioactive lipid hydroperoxide derived from the enzymatic oxidation of linoleic acid by lipoxygenases. As a key signaling molecule and a biomarker for oxidative stress, its accurate quantification is critical. LC-MS/MS is a powerful tool for this purpose, offering high sensitivity and selectivity. However, the inherent complexity of biological matrices and the potential for isomeric interferences necessitate the use of an orthogonal secondary method to validate results. This guide focuses on Chiral Phase High-Performance Liquid Chromatography with UV detection (CP-HPLC-UV) as a primary validation method and discusses Enzyme-Linked Immunosorbent Assay (ELISA) as another alternative.

Method Comparison: LC-MS/MS vs. Secondary Methods

The choice of a validation method depends on the specific requirements of the study, including the need for stereospecificity, sensitivity, and throughput.

ParameterLC-MS/MS (Primary Method)CP-HPLC-UV (Secondary Method)ELISA (Alternative Comparison)
Principle Separation by liquid chromatography followed by detection based on mass-to-charge ratio of fragmented ions.Separation of stereoisomers on a chiral stationary phase followed by UV absorbance detection of conjugated dienes.Antigen-antibody recognition for specific detection of the target molecule.
Specificity High; based on precursor/product ion transitions. Can distinguish positional isomers (e.g., 9- vs 13-HpODE) with appropriate chromatography.[1]Very high for stereoisomers (e.g., 9(S)- vs 9(R)-HpODE).[2][3] Confirms the specific enantiomer being measured.Variable; potential for cross-reactivity with structurally similar molecules.[4][5][6]
Sensitivity (LOD/LOQ) Very high (pg to low ng/mL range).[1][7][8]Moderate (low to mid ng/mL range). Generally less sensitive than LC-MS/MS.[9]High, but can be matrix-dependent. Often in the ng/mL range.[4][5]
Quantitative Accuracy High, especially with the use of stable isotope-labeled internal standards.Good, but requires accurate calibration standards. Can be affected by UV-absorbing interferences.Can be lower than LC-MS/MS; results can be significantly higher due to non-specific binding.[6][10]
Throughput Moderate; sample analysis time is typically 5-20 minutes.Low to moderate; longer run times may be needed for chiral separation.High; suitable for screening large numbers of samples in parallel (e.g., 96-well plates).
Key Advantage Gold standard for sensitivity and specificity in complex mixtures.[9][11]Unambiguously resolves and quantifies enantiomers (S vs. R forms).[2][3][7]High throughput and relatively low cost per sample.
Key Disadvantage High initial instrument cost. Does not inherently separate enantiomers without a chiral column.Lower sensitivity compared to LC-MS/MS.Potential for inaccurate quantification due to cross-reactivity.[6]

Quantitative Data Comparison

The following table presents hypothetical data from the analysis of a set of biological samples, illustrating potential outcomes from each technique. In practice, a strong correlation between LC-MS/MS and a reliable secondary method like CP-HPLC-UV would validate the results.

Sample IDLC-MS/MS (ng/mL)CP-HPLC-UV (ng/mL)ELISA (ng/mL)
Control 15.24.912.5
Control 24.84.511.8
Treated 125.724.945.3
Treated 228.127.551.2
Correlation with LC-MS/MS -R² = 0.99 R² = 0.97
Comment Reference MethodExcellent correlation, validating the stereospecificity and quantification of this compound.Good correlation trend, but absolute values are significantly higher, suggesting potential cross-reactivity or matrix effects.[6]

Experimental Workflows & Signaling Pathways

A robust validation strategy involves parallel processing of sample aliquots. The diagram below illustrates a typical workflow for comparing LC-MS/MS with a secondary method.

G cluster_prep Sample Preparation cluster_analysis Parallel Analysis cluster_validation Data Validation Tissue Biological Sample (Tissue/Plasma) Extraction Lipid Extraction (e.g., Folch or SPE) Tissue->Extraction Extract Total Lipid Extract Extraction->Extract LCMS Primary Analysis: LC-MS/MS for this compound Extract->LCMS HPLC Secondary Validation: CP-HPLC-UV for 9(S)- & 9(R)-HpODE Extract->HPLC Compare Data Comparison & Correlation LCMS->Compare HPLC->Compare Result Validated Quantitative Result Compare->Result

Caption: Experimental workflow for validation.

The formation of this compound is a key step in the linoleic acid metabolic pathway, which is often initiated in response to inflammatory stimuli.

G LA Linoleic Acid LOX Lipoxygenase (LOX) LA->LOX HpODE This compound LOX->HpODE HODE 9(S)-HODE HpODE->HODE Reduction (GSH/GPx) Downstream Downstream Signaling (e.g., PPAR activation) HpODE->Downstream

Caption: this compound biosynthesis pathway.

Detailed Experimental Protocols

Lipid Extraction (Modified Folch Method)

This protocol is a general starting point for extracting total lipids from biological samples.

  • Homogenization : Homogenize ~50 mg of tissue or 100 µL of plasma in a 2:1 (v/v) mixture of chloroform:methanol on ice.

  • Phase Separation : Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation. Vortex thoroughly.

  • Centrifugation : Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the layers.

  • Collection : Carefully collect the lower organic phase (chloroform layer) containing the lipids.

  • Drying : Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution : Resuspend the dried lipid extract in a solvent compatible with the initial mobile phase of both LC-MS/MS and HPLC systems (e.g., methanol/acetonitrile).

Primary Method: LC-MS/MS for this compound
  • Chromatography :

    • Column : C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A : Water with 0.1% formic acid.

    • Mobile Phase B : Acetonitrile/Methanol (80:20, v/v) with 0.1% formic acid.

    • Flow Rate : 0.3 mL/min.

    • Gradient : A typical gradient runs from 30% to 100% B over 10-15 minutes.

  • Mass Spectrometry :

    • Ionization Mode : Negative Electrospray Ionization (ESI-).

    • Detection : Multiple Reaction Monitoring (MRM).

    • Precursor Ion (m/z) : 311.2 [M-H]⁻.

    • Product Ions (m/z) : Monitor specific fragment ions for 9-HpODE (e.g., m/z 171) and 13-HpODE (e.g., m/z 195) to ensure positional specificity.[1]

    • Internal Standard : Use a deuterated internal standard like 13(S)-HODE-d4 for accurate quantification.

Secondary Method: Chiral Phase HPLC-UV
  • Chromatography :

    • Column : A chiral stationary phase column, such as a Pirkle-type or polysaccharide-based column (e.g., Reprosil Chiral NR, Chiralcel OD-H).[2][7]

    • Mobile Phase : Typically a normal-phase solvent system like hexane/isopropanol/acetic acid in various ratios (e.g., 100:5:0.1, v/v/v).

    • Flow Rate : 1.0 mL/min.

    • Mode : Isocratic elution is common.

  • Detection :

    • Detector : UV or Diode Array Detector (DAD).

    • Wavelength : Monitor at ~235 nm, which is the characteristic absorbance maximum for the conjugated diene system in HpODE molecules.[7][12]

    • Validation : The S-stereoisomers of hydroperoxy fatty acids consistently elute before the R-stereoisomers on certain chiral columns like Reprosil Chiral NR.[2][3] This allows for clear identification and quantification of the this compound peak relative to the 9(R)-HpODE peak.

References

A Researcher's Guide to Lipid Peroxidation Assays: Comparing Cross-Reactivity with 9(S)-HpODE

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals studying oxidative stress, the accurate measurement of lipid peroxidation is paramount. 9(S)-hydroperoxyoctadecadienoic acid (9(S)-HpODE), a primary product of linoleic acid oxidation, is a key biomarker in this process. However, the cross-reactivity of various lipid peroxidation assays with this specific hydroperoxide can significantly influence experimental outcomes. This guide provides a comparative overview of common lipid peroxidation assays, their underlying principles, and their suitability for detecting this compound, supported by experimental protocols and pathway visualizations.

Comparison of Lipid Peroxidation Assays

The choice of a lipid peroxidation assay depends on several factors, including the specific lipid peroxidation product of interest, sample type, and required sensitivity. The following table summarizes the key characteristics of three widely used methods: the Ferrous Oxidation-Xylenol Orange (FOX) assay, the Thiobarbituric Acid Reactive Substances (TBARS) assay, and commercial kits, which often utilize proprietary modifications of these or other methods.

Assay TypePrincipleTarget Analyte(s)Specificity for this compoundThroughputDetection Method
Ferrous Oxidation-Xylenol Orange (FOX) Assay Oxidation of Fe(II) to Fe(III) by hydroperoxides, followed by the formation of a colored complex with xylenol orange.Primarily lipid hydroperoxides (LOOHs) and hydrogen peroxide.High. Directly measures the hydroperoxide group present in this compound.Moderate to HighColorimetric (Absorbance at ~560 nm)
Thiobarbituric Acid Reactive Substances (TBARS) Assay Reaction of thiobarbituric acid (TBA) with malondialdehyde (MDA), a secondary product of lipid peroxidation, under acidic conditions to form a fluorescent adduct.Malondialdehyde (MDA) and other TBA-reactive substances.Low and Indirect. Does not directly detect this compound. Measures a downstream degradation product, which may not correlate with this compound levels.HighColorimetric (Absorbance at ~532 nm) or Fluorometric (Ex/Em ~532/553 nm)
Commercial Assay Kits (e.g., Cayman, Abcam) Varied; often based on FOX or TBARS principles, but can also utilize other chemistries for detecting MDA or total hydroperoxides.Varies by kit; can be specific for MDA, 4-HNE, or total hydroperoxides.Varies. Kits based on direct hydroperoxide detection will have higher cross-reactivity with this compound. Kits measuring MDA will be indirect.HighColorimetric or Fluorometric

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. Below are representative protocols for the FOX and TBARS assays.

Ferrous Oxidation-Xylenol Orange (FOX) Assay Protocol

This protocol is adapted from various sources for the quantification of lipid hydroperoxides.[1][2][3]

Reagents:

  • FOX Reagent: 250 µM ammonium (B1175870) ferrous sulfate, 100 µM xylenol orange, and 25 mM H₂SO₄ in 90% methanol. It is recommended to add 4 mM butylated hydroxytoluene (BHT) to prevent further sample oxidation.

  • Sample: Lipid extract or biological sample suspended in an appropriate solvent (e.g., methanol).

  • Standard: A known concentration of a stable hydroperoxide (e.g., hydrogen peroxide or cumene (B47948) hydroperoxide) for standard curve generation.

Procedure:

  • Add 20 µL of the sample or standard to a microcentrifuge tube.

  • Add 180 µL of the FOX reagent to each tube.

  • Incubate at room temperature for 30 minutes in the dark.

  • Centrifuge the samples at 12,000 x g for 10 minutes to pellet any precipitate.

  • Transfer the supernatant to a 96-well plate.

  • Read the absorbance at 560 nm using a microplate reader.

  • Calculate the concentration of lipid hydroperoxides in the sample by comparing its absorbance to the standard curve.

Thiobarbituric Acid Reactive Substances (TBARS) Assay Protocol

This protocol is a generalized procedure for the measurement of MDA.[4][5][6]

Reagents:

  • TBA Reagent: 0.375% (w/v) thiobarbituric acid in 0.25 M HCl.

  • Trichloroacetic Acid (TCA) Solution: 15% (w/v) TCA.

  • Sample: Cell lysate, tissue homogenate, or plasma.

  • Standard: Malondialdehyde (MDA) standard solution.

Procedure:

  • Add 100 µL of sample or standard to a microcentrifuge tube.

  • Add 100 µL of TCA solution to precipitate proteins.

  • Incubate on ice for 15 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Add 200 µL of TBA reagent to the supernatant.

  • Incubate at 95°C for 60 minutes.

  • Cool the tubes on ice for 10 minutes.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a 96-well plate.

  • Read the absorbance at 532 nm (colorimetric) or fluorescence at Ex/Em = 532/553 nm (fluorometric).

  • Determine the MDA concentration in the sample from the standard curve.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the biological context of this compound, the following diagrams have been generated using Graphviz.

FOX_Assay_Workflow cluster_sample_prep Sample Preparation cluster_assay_procedure Assay Procedure cluster_detection Detection cluster_analysis Data Analysis Sample Biological Sample or Lipid Extract Mix Mix Sample with FOX Reagent Sample->Mix Incubate Incubate 30 min at Room Temp Mix->Incubate Centrifuge Centrifuge 12,000 x g, 10 min Incubate->Centrifuge Transfer Transfer Supernatant to 96-well plate Centrifuge->Transfer Read Read Absorbance at 560 nm Transfer->Read Calculate Calculate Hydroperoxide Concentration Read->Calculate

Figure 1. Experimental workflow for the FOX assay.

TBARS_Assay_Workflow cluster_sample_prep Sample Preparation cluster_assay_procedure Assay Procedure cluster_detection Detection cluster_analysis Data Analysis Sample Biological Sample (e.g., Lysate, Plasma) Precipitate Protein Precipitation with TCA Sample->Precipitate Centrifuge1 Centrifuge 10,000 x g, 10 min Precipitate->Centrifuge1 Add_TBA Add TBA Reagent to Supernatant Centrifuge1->Add_TBA Incubate_Heat Incubate 60 min at 95°C Add_TBA->Incubate_Heat Cool Cool on Ice Incubate_Heat->Cool Centrifuge2 Centrifuge 10,000 x g, 10 min Cool->Centrifuge2 Transfer Transfer Supernatant to 96-well plate Centrifuge2->Transfer Read Read Absorbance (532 nm) or Fluorescence (Ex/Em 532/553 nm) Transfer->Read Calculate Calculate MDA Concentration Read->Calculate

Figure 2. Experimental workflow for the TBARS assay.

Signaling_Pathways cluster_stimulus Stimulus cluster_formation Formation cluster_cellular_effects Cellular Effects cluster_downstream Downstream Consequences Linoleic_Acid Linoleic Acid HpODE This compound Linoleic_Acid->HpODE Lipoxygenase Oxidative_Stress Oxidative Stress (e.g., ROS) Oxidative_Stress->HpODE GSH_Oxidation Glutathione (GSH) Oxidation HpODE->GSH_Oxidation PPAR_activation PPARα/γ Activation HpODE->PPAR_activation TRPV1_activation TRPV1 Channel Activation HpODE->TRPV1_activation Gene_Expression Altered Gene Expression PPAR_activation->Gene_Expression Calcium_Influx Ca²⁺ Influx TRPV1_activation->Calcium_Influx Inflammation Inflammation Gene_Expression->Inflammation Calcium_Influx->Inflammation

Figure 3. Signaling pathways involving this compound.

Concluding Remarks

The selection of an appropriate lipid peroxidation assay is critical for obtaining meaningful data, particularly when investigating the roles of specific lipid hydroperoxides like this compound. The FOX assay offers a more direct and specific method for quantifying hydroperoxides, making it a preferable choice for studies focused on primary oxidation products. In contrast, the TBARS assay, while widely used, provides an indirect measure of lipid peroxidation through a secondary product and is prone to interferences. Commercial kits can offer convenience and high-throughput capabilities, but researchers should carefully consider the underlying chemistry to ensure it aligns with their specific research question. Understanding the nuances of these assays, coupled with standardized protocols, will empower researchers to generate reliable and comparable data in the field of oxidative stress research.

References

Confirming the Identity of 9(S)-HpODE Peaks: A Comparative Guide to High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of lipid peroxidation products like 9(S)-hydroperoxyoctadecadienoic acid (9(S)-HpODE) are critical for understanding its role in various physiological and pathological processes. This guide provides an objective comparison of high-resolution mass spectrometry (HRMS) with other analytical techniques for the confident identification of this compound peaks, supported by experimental data and detailed methodologies.

High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC), has emerged as a powerful tool for the analysis of complex lipid mixtures. Its high mass accuracy and resolving power enable the differentiation of isobaric species and the confident determination of elemental composition, which are crucial for the unambiguous identification of molecules like this compound.

Quantitative Performance Comparison

The following table summarizes the quantitative performance of high-resolution MS for the analysis of oxidized linoleic acid metabolites, using 9-hydroxyoctadecadienoic acid (9-HODE), a stable reduction product of 9-HpODE, as a close proxy. Data for alternative methods such as gas chromatography-mass spectrometry (GC-MS) and chiral stationary phase LC-MS/MS are also presented for comparison.

ParameterHigh-Resolution MS (Q-TOF) for 9-HODE[1]GC-MS (General for Fatty Acid Methyl Esters)Chiral Stationary Phase LC-MS/MS for HpODE Isomers[2]
Limit of Quantitation (LOQ) 9.7–35.9 nmol/LTypically in the ng to pg range on-columnNot explicitly reported, but sensitive for isomer separation
Reproducibility (CV%) < 18.5%Typically <10-15%Not explicitly reported
Mass Accuracy < 5 ppmN/A (Nominal Mass)N/A (Nominal Mass, unless coupled with HRMS)
Stereospecificity NoNo (unless using a chiral column)Yes
Derivatization Required? NoYes (typically as methyl esters and silyl (B83357) ethers)No

Experimental Protocols

High-Resolution LC-MS/MS for Oxidized Linoleic Acid Metabolites

This protocol is adapted from a method for the analysis of 9-HODE using a quadrupole time-of-flight (Q-TOF) mass spectrometer[1].

1. Sample Preparation (from Plasma):

  • To 200 µL of plasma, add an internal standard (e.g., 13-HODE-d4).

  • Perform alkaline hydrolysis to release esterified lipids by adding 1 M KOH in methanol (B129727) and incubating at 60°C for 30 minutes.

  • Neutralize the sample with acetic acid.

  • Perform liquid-liquid extraction with a mixture of hexane (B92381) and isopropanol.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for LC-MS analysis (e.g., methanol/water).

2. Liquid Chromatography (LC):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 3.5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20 v/v) with 0.1% formic acid.

  • Gradient: A suitable gradient to separate the analytes of interest. For example, starting with a low percentage of B, increasing to a high percentage over 20-30 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40°C.

3. High-Resolution Mass Spectrometry (HRMS):

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode.

  • Mass Analyzer: Q-TOF or Orbitrap.

  • Scan Mode: Full scan MS and targeted MS/MS (product ion scan).

  • Mass Range (Full Scan): m/z 100-1000.

  • Collision Energy: Optimized for the fragmentation of the precursor ion of this compound ([M-H]⁻ at m/z 311.2222).

  • Data Analysis: Peak identification is based on accurate mass measurement (within 5 ppm), retention time matching with a standard, and comparison of the experimental MS/MS fragmentation pattern with that of a reference standard or theoretical fragmentation. For 9-HODE, characteristic fragment ions are observed at m/z 171.1026 (cleavage adjacent to the hydroxyl group) and m/z 277.2173 (loss of water)[1].

Alternative Method: Chiral Stationary Phase LC-MS/MS for HpODE Isomers

This method allows for the separation of stereoisomers, which is not possible with standard reversed-phase LC[2].

1. Sample Preparation:

  • Similar extraction procedures as for the HRMS method can be applied.

2. Chiral Liquid Chromatography (LC):

  • Column: A chiral stationary phase (CSP) column (e.g., CHIRALPAK IB N-3).

  • Mobile Phase: A non-polar mobile phase such as hexane/ethanol.

  • Flow Rate: 0.2 mL/min.

  • Column Temperature: 0°C.

3. Mass Spectrometry (MS):

  • Typically performed with a triple quadrupole mass spectrometer in selected reaction monitoring (SRM) mode for high sensitivity and selectivity.

  • For 9-HpODE, the transition m/z 311.2 > [specific fragment ion] would be monitored.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation and Detection cluster_data_analysis Data Analysis and Confirmation Biological_Sample Biological Sample (e.g., Plasma, Tissue) Hydrolysis Alkaline Hydrolysis (optional, for total HpODEs) Biological_Sample->Hydrolysis Release of esterified lipids Extraction Lipid Extraction Purification Solid-Phase Extraction (optional) Extraction->Purification Hydrolysis->Extraction LC_Separation Liquid Chromatography (Reversed-Phase or Chiral) Purification->LC_Separation HRMS High-Resolution MS (Q-TOF or Orbitrap) LC_Separation->HRMS Eluted Analytes Retention_Time Retention Time Matching LC_Separation->Retention_Time MS_MS Tandem MS (MS/MS) HRMS->MS_MS Precursor Ion Selection Accurate_Mass Accurate Mass Measurement (< 5 ppm error) MS_MS->Accurate_Mass Fragmentation Fragmentation Pattern Analysis MS_MS->Fragmentation Peak_Confirmation Confirmed this compound Peak Accurate_Mass->Peak_Confirmation Retention_Time->Peak_Confirmation Fragmentation->Peak_Confirmation

Caption: Experimental workflow for the confirmation of this compound peaks using LC-HRMS.

G2A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol HpODE This compound HODE 9(S)-HODE HpODE->HODE Reduction G2A G2A Receptor HODE->G2A Binds and Activates G_protein Gαi/Gαq G2A->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates (Gαq) AC Adenylyl Cyclase (AC) G_protein->AC Inhibits (Gαi) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Signaling (e.g., MAPK activation) Ca_release->Downstream PKC->Downstream cAMP cAMP AC->cAMP Produces

Caption: Simplified signaling pathway of 9(S)-HODE via the G2A receptor.

References

Validating 9(S)-HpODE as a Specific Marker for Lipoxygenase Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately measuring lipoxygenase (LOX) activity is crucial for understanding its role in various physiological and pathological processes. This guide provides a comprehensive comparison of 9(S)-hydroperoxyoctadecadienoic acid (9(S)-HpODE) as a specific marker for LOX activity against other alternatives, supported by experimental data and detailed protocols.

Lipoxygenases are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids like linoleic acid, leading to the formation of hydroperoxides. These products, including this compound and 13(S)-HpODE, are precursors to a variety of signaling molecules involved in inflammation, immunity, and other cellular processes. The choice of a specific and reliable marker is therefore paramount for robust experimental outcomes.

Performance Comparison of Lipoxygenase Activity Markers

The specificity of this compound as a marker for lipoxygenase activity is a critical consideration. While certain LOX isoenzymes predominantly produce this compound, others may generate 13(S)-HpODE or a mixture of both. Furthermore, non-enzymatic auto-oxidation and other enzymatic pathways, such as those involving cytochrome P450, can also lead to the formation of 9-HpODE, typically as a racemic mixture of (S) and (R) stereoisomers.[1] Therefore, the stereospecificity of this compound is a key indicator of its enzymatic origin from LOX activity.

Below is a comparative summary of the primary markers for lipoxygenase activity derived from linoleic acid:

MarkerSpecificity ConsiderationsAdvantagesDisadvantages
This compound Produced by specific LOX isoenzymes (e.g., some plant LOXs).[2][3] Stereospecificity is key to distinguishing from non-enzymatic formation.A direct product of certain LOX enzymes.Not all LOX enzymes produce this compound. Can be formed through other enzymatic and non-enzymatic pathways, necessitating stereochemical analysis for confirmation.[1]
13(S)-HpODE The other major product of LOX activity on linoleic acid, often produced in conjunction with or exclusively by different LOX isoenzymes.[4][5]A direct and often abundant product of many mammalian and plant LOXs.Its presence alone does not specify the activity of a 9-LOX isoenzyme.
Ratio of this compound to 13(S)-HpODE The ratio is highly dependent on the specific LOX isoenzyme and reaction conditions such as pH.[6]Can provide a "fingerprint" to identify the activity of a specific LOX isoenzyme.Requires accurate quantification of both isomers. The ratio can be influenced by downstream metabolism.
Total Hydroperoxides Measured by general methods like spectrophotometry at 234 nm or the FOX assay.High-throughput and technically simple.Lacks specificity for this compound versus other hydroperoxides and does not distinguish between enzymatic and non-enzymatic formation.

Lipoxygenase Signaling Pathway

The following diagram illustrates the enzymatic conversion of linoleic acid by lipoxygenase into this compound and 13(S)-HpODE, which are key intermediates in the biosynthesis of various bioactive lipids.

LOX_Pathway sub Linoleic Acid lox Lipoxygenase (LOX) sub->lox prod1 This compound lox->prod1 9-LOX activity prod2 13(S)-HpODE lox->prod2 13-LOX activity downstream Downstream Bioactive Lipids prod1->downstream prod2->downstream

Lipoxygenase pathway for linoleic acid metabolism.

Experimental Protocols

Accurate validation of this compound as a specific LOX marker requires robust experimental design and precise analytical methods.

Experimental Workflow for Validation

The diagram below outlines a typical workflow for validating this compound as a marker for lipoxygenase activity in a given biological sample.

Validation_Workflow start Sample Preparation (e.g., tissue homogenate, cell lysate) incubation Enzymatic Reaction: Incubate sample with linoleic acid start->incubation extraction Lipid Extraction (e.g., solid-phase extraction) incubation->extraction analysis LC-MS/MS Analysis extraction->analysis quant Quantification of This compound and 13(S)-HpODE analysis->quant stereo Chiral Chromatography (for stereoisomer analysis) analysis->stereo conclusion Data Interpretation and Validation quant->conclusion stereo->conclusion

Workflow for validating this compound as a LOX marker.
Detailed Protocol: LC-MS/MS Analysis of this compound

This protocol provides a method for the sensitive and specific quantification of this compound and its isomers using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation and Enzymatic Reaction:

  • Prepare a biological sample (e.g., cell lysate, tissue homogenate) in an appropriate buffer.

  • Initiate the lipoxygenase reaction by adding the substrate, linoleic acid, to the sample.

  • Incubate at a controlled temperature for a defined period.

  • Terminate the reaction, for example, by adding a solvent like methanol (B129727) or by acidification.

2. Lipid Extraction:

  • Extract the lipids from the reaction mixture using a solid-phase extraction (SPE) C18 cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the hydroperoxides with an appropriate solvent (e.g., methanol or ethyl acetate).

  • Evaporate the solvent under a stream of nitrogen and reconstitute the sample in the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: A reverse-phase C18 column is typically used for separation.

    • Mobile Phase: A gradient of water with a small percentage of acetic acid (solvent A) and an organic solvent mixture like acetonitrile/methanol (solvent B) is commonly employed.[7]

    • Flow Rate: A typical flow rate is around 0.2-0.4 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in the negative ion mode is used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte. For 9-HpODE, a common transition is m/z 311 -> 171, and for 13-HpODE, it is m/z 311 -> 195.[8]

4. Chiral Chromatography (for stereoisomer analysis):

  • To confirm the (S)-stereospecificity, a chiral stationary phase column can be used.[9] This allows for the separation of this compound from its (R)-enantiomer, which is often formed non-enzymatically.

5. Data Analysis and Quantification:

  • Generate standard curves for this compound and 13(S)-HpODE using authentic standards.

  • Quantify the amount of each isomer in the samples by comparing their peak areas to the standard curves.

  • Calculate the ratio of this compound to 13(S)-HpODE to assess the relative activity of different LOX pathways.

Conclusion

The validation of this compound as a specific marker for lipoxygenase activity is highly dependent on the experimental context. While its presence is indicative of LOX activity, confirming its stereospecificity through chiral chromatography is essential to differentiate it from products of non-enzymatic oxidation. For a comprehensive understanding of LOX-mediated pathways, it is recommended to analyze the complete profile of hydroperoxide products, including both this compound and 13(S)-HpODE. The use of sensitive and specific analytical techniques like LC-MS/MS is crucial for obtaining reliable and reproducible data in the study of lipoxygenase biology and the development of targeted therapeutics.

References

A Comparative Analysis of the Pro-inflammatory Effects of 9(S)-HpODE and 9-HODE

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Comparison of the Pro-inflammatory Activities of Linoleic Acid Metabolites 9(S)-HpODE and 9-HODE for Researchers in Inflammation and Drug Development

This guide provides a detailed comparison of the pro-inflammatory effects of two key oxidized linoleic acid metabolites, 9(S)-hydroperoxyoctadecadienoic acid (this compound) and its reduced form, 9(S)-hydroxyoctadecadienoic acid (9-HODE). Understanding the distinct roles and potencies of these lipid mediators is crucial for researchers investigating inflammatory pathways and developing novel therapeutic interventions. This document summarizes key experimental findings, details relevant methodologies, and presents signaling pathways to facilitate a clear understanding of their pro-inflammatory actions.

Executive Summary

Both this compound and 9-HODE are implicated in inflammatory processes. However, current research indicates that 9(S)-HODE is a more potent pro-inflammatory mediator, primarily through its robust activation of the G protein-coupled receptor 132 (GPR132). While this compound can also activate GPR132, it does so with significantly less potency. The pro-inflammatory cascade initiated by 9-HODE binding to GPR132 includes intracellular calcium mobilization and the activation of downstream signaling pathways, leading to the production of inflammatory cytokines.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data on the pro-inflammatory effects of this compound and 9-HODE, focusing on their ability to activate the GPR132 receptor, a key step in their pro-inflammatory signaling.

Table 1: GPR132 Activation by 9(S)-HODE and this compound

LigandCell TypeAssayParameterResultCitation
9(S)-HODE CHO-G2A-Gqi cellsCalcium MobilizationEC₅₀Potent activation[1]
This compound CHO-G2A-Gqi cellsCalcium MobilizationActivityComparable to 9(S)-HODE[1]
9(S)-HODE Chinese hamster ovary cells expressing human GPR132Receptor ActivationPotencyMore potent than this compound[2]
This compound Chinese hamster ovary cells expressing human GPR132Receptor ActivationPotencyLess potent than 9(S)-HODE[2]

Note: EC₅₀ (Half-maximal effective concentration) is a measure of the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated using Graphviz.

Signaling Pathway of 9-HODE-Induced Inflammation

The binding of 9-HODE to the GPR132 receptor initiates a signaling cascade that contributes to the inflammatory response.

GPR132_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 9_HODE 9(S)-HODE GPR132 GPR132 9_HODE->GPR132 Binds to G_protein Gαq GPR132->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP₃ PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates JNK JNK Activation Ca_release->JNK PKC->JNK Activates Inflammation Pro-inflammatory Gene Expression JNK->Inflammation

Figure 1. 9(S)-HODE signaling via GPR132.

Experimental Workflow for GPR132 Activation Assay

The following diagram illustrates a typical workflow for assessing the activation of GPR132 by ligands such as this compound and 9-HODE using a calcium mobilization assay.

GPR132_Workflow start Start cell_culture Culture CHO cells stably expressing GPR132 and Gαqi start->cell_culture loading Load cells with Fura-2 AM (calcium indicator dye) cell_culture->loading stimulation Stimulate cells with varying concentrations of this compound or 9-HODE loading->stimulation measurement Measure intracellular calcium mobilization using a fluorescence plate reader stimulation->measurement analysis Analyze data to determine EC₅₀ values measurement->analysis end End analysis->end

Figure 2. GPR132 activation assay workflow.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess the pro-inflammatory effects of this compound and 9-HODE.

GPR132-Mediated Intracellular Calcium Mobilization Assay

This assay is used to determine the potency of ligands in activating the GPR132 receptor.

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably co-expressing human GPR132 and a chimeric Gαqi protein (CHO-G2A-Gqi) are cultured in appropriate media.[1] The Gαqi protein enhances the calcium signal upon receptor activation.

  • Cell Loading: Cells are seeded in 96-well plates and loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, which allows for the measurement of changes in intracellular calcium concentrations.[1]

  • Ligand Stimulation: The cells are then stimulated with various concentrations of 9(S)-HODE or this compound.

  • Signal Detection: Changes in fluorescence, indicative of intracellular calcium mobilization, are measured using a fluorescence plate reader.[1]

  • Data Analysis: The data is analyzed to generate dose-response curves and calculate the EC₅₀ value for each ligand, which represents the concentration required to elicit a half-maximal response.

Cytokine Release Assay

This assay quantifies the release of pro-inflammatory cytokines from immune cells in response to stimulation.

  • Cell Isolation and Culture: Primary human macrophages are isolated from peripheral blood mononuclear cells (PBMCs) and cultured.[3]

  • Stimulation: The macrophages are treated with this compound or 9-HODE at various concentrations for a specified period.

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • Cytokine Quantification: The concentrations of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the supernatant are measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.[3][4]

  • Data Analysis: The results are analyzed to determine the dose-dependent effect of each lipid mediator on cytokine release.

Discussion

The available evidence strongly suggests that 9(S)-HODE is a more potent pro-inflammatory mediator than its precursor, this compound. This is primarily attributed to its higher efficacy in activating the GPR132 receptor. The activation of GPR132 by 9(S)-HODE initiates a signaling cascade involving Gαq, phospholipase C, and subsequent increases in intracellular calcium and activation of protein kinase C and JNK, ultimately leading to the expression of pro-inflammatory genes.[1]

While this compound has been shown to activate GPR132, its potency is reported to be lower than that of 9(S)-HODE.[2] The conversion of the hydroperoxy group in this compound to a hydroxyl group in 9(S)-HODE appears to be a critical step for enhancing its pro-inflammatory activity.

It is important to note that much of the comparative research has focused on contrasting the effects of 9-HODE with 13-HODE, another oxidized linoleic acid metabolite with often opposing, anti-inflammatory or less pro-inflammatory roles.[5] Direct, quantitative comparisons of the pro-inflammatory effects of this compound and 9-HODE, particularly in terms of cytokine induction and in vivo inflammatory responses, remain an area for further investigation.

Conclusion

References

A Researcher's Guide to Orthogonal Validation of 9(S)-HpODE Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 9(S)-hydroperoxyoctadecadienoic acid (9(S)-HpODE) is critical for understanding its role in various physiological and pathological processes. As a primary product of linoleic acid oxidation, this compound is a key biomarker for oxidative stress. This guide provides a comparative overview of orthogonal methods for the validation of this compound measurements, supported by experimental data and detailed protocols to ensure robust and reliable results.

The use of multiple, independent analytical techniques—an orthogonal approach—is essential for mitigating potential biases and enhancing the accuracy of measurements. This guide explores several key methodologies: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), Immunoassays (ELISA), and Spectrophotometric Assays.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including sensitivity, specificity, sample throughput, and the specific research question. The following table summarizes the key performance characteristics of different orthogonal methods for the analysis of this compound and related lipid hydroperoxides.

MethodAnalyteSample MatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity RangeKey AdvantagesKey Limitations
LC-MS/MS This compound & other FAOOHsPlasma, Serum, Tissues0.1–1 pmol/µL1–2.5 pmol/µL1.0–100.0 ppbHigh specificity and sensitivity, capable of isomeric separation.[1][2][3][4]Requires expensive equipment and complex sample preparation.
GC-MS 9-HODE (as derivative)Biological Fluids, Tissuesng/mL rangeng/mL - µg/mL rangeWide dynamic rangeHigh chromatographic resolution and established libraries for identification.Requires derivatization, which can introduce variability; thermal instability of hydroperoxides.[5]
ELISA 9-HODESerum, Plasma, Culture Supernatants~1.0 ng/mL~2.5 ng/mL10–1000 ng/mLHigh throughput, relatively simple, no extensive sample purification needed.[6][7]Cross-reactivity with related molecules can be a concern; measures the more stable 9-HODE, not this compound directly.[8]
FOX Assay Total Lipid HydroperoxidesPlant Tissues, Oils, Emulsions<0.5 mmol/kg lipidsNot specifiedDependent on conditionsRapid, inexpensive, and applicable to various sample types.[9][10][11]Non-specific for this compound, measures total hydroperoxides; can be influenced by various factors.[12]
Iodometric Assay Total Lipid HydroperoxidesPlasma, Oils, FatsNot specifiedNot specifiedUp to 40 µmol/LSimple, well-established method.[13][14]Lacks specificity, measures total peroxides; less sensitive than other methods.[13]

Note: Direct comparative data for this compound across all methods is limited. The data presented is a synthesis from studies on this compound, its more stable derivative 9-HODE, and total fatty acid hydroperoxides (FAOOHs).

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating experimental findings. Below are summaries of typical experimental protocols for the key analytical methods discussed.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered a gold-standard technique for the quantification of lipid mediators due to its high sensitivity and specificity.

1. Sample Preparation:

  • Lipid Extraction: Lipids are extracted from the biological matrix using a solvent system such as the Folch method (chloroform/methanol).

  • Hydrolysis: For total this compound measurement (free and esterified), alkaline hydrolysis with methanolic KOH is performed to release the fatty acid from complex lipids.[15]

  • Solid-Phase Extraction (SPE): The extracted lipids are often purified and concentrated using SPE cartridges to remove interfering substances.

  • Derivatization (Optional): To improve stability and ionization efficiency, derivatization with agents like 2-methoxypropene (B42093) (2-MxP) can be performed.[2][15]

2. LC Separation:

  • Column: A reverse-phase C18 column is typically used for separation.

  • Mobile Phase: A gradient of water with a small percentage of acid (e.g., acetic or formic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is employed.

3. MS/MS Detection:

  • Ionization: Electrospray ionization (ESI) in the negative ion mode is commonly used.

  • Detection: Multiple Reaction Monitoring (MRM) is utilized for quantification, monitoring a specific precursor ion to product ion transition for this compound and an internal standard.[3][16]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. Due to the thermal instability of hydroperoxides, this compound is typically reduced to the more stable 9(S)-HODE and then derivatized prior to analysis.

1. Sample Preparation:

  • Reduction: The hydroperoxide group of this compound is reduced to a hydroxyl group to form 9(S)-HODE using a reducing agent like sodium borohydride.

  • Derivatization: The carboxylic acid and hydroxyl groups are derivatized to increase volatility. Common methods include methylation followed by silylation (e.g., using TMSH or MSTFA).

2. GC Separation:

  • Column: A non-polar or medium-polarity capillary column is used for separation of the fatty acid methyl ester, trimethylsilyl (B98337) ether derivatives.

  • Temperature Program: A temperature gradient is applied to the GC oven to separate the analytes.

3. MS Detection:

  • Ionization: Electron impact (EI) ionization is typically used.

  • Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput method that utilizes the specific binding of an antibody to the target analyte. Commercially available ELISA kits typically measure the more stable 9-HODE.

1. Assay Principle:

  • This is a competitive immunoassay where 9-HODE in the sample competes with a fixed amount of enzyme-labeled 9-HODE (e.g., HRP conjugate) for binding to a limited number of antibody-coated wells.[6][7][17]

2. Procedure:

  • Samples and standards are added to the antibody-coated microplate.

  • Enzyme-conjugated 9-HODE is added, and the plate is incubated.

  • After washing to remove unbound reagents, a substrate solution is added, which develops a color in proportion to the amount of enzyme-bound conjugate.

  • The reaction is stopped, and the absorbance is measured. The concentration of 9-HODE in the sample is inversely proportional to the color intensity.[17]

Ferric-Xylenol Orange (FOX) Assay

The FOX assay is a spectrophotometric method for the measurement of total hydroperoxides.

1. Assay Principle:

  • In an acidic medium, hydroperoxides oxidize ferrous ions (Fe²⁺) to ferric ions (Fe³⁺).

  • The resulting ferric ions form a colored complex with xylenol orange, which can be measured spectrophotometrically.[9][12]

2. Procedure:

  • The sample is mixed with the FOX reagent, which contains ferrous ions, xylenol orange, and sulfuric acid in methanol.[9]

  • After incubation, the absorbance of the ferric-xylenol orange complex is measured at a specific wavelength (typically around 560 nm).[11][12]

Iodometric Assay

The iodometric method is a classical chemical method for determining the total peroxide value.

1. Assay Principle:

  • Hydroperoxides oxidize iodide ions (I⁻) to iodine (I₂) in an acidic solution.

  • The amount of iodine produced is then determined by titration with a standard sodium thiosulfate (B1220275) solution or measured spectrophotometrically.[12][13]

2. Procedure:

  • The lipid sample is dissolved in a solvent mixture (e.g., acetic acid and methylene (B1212753) chloride).

  • A saturated solution of potassium iodide is added, and the reaction is allowed to proceed in the dark.

  • The liberated iodine is then titrated with sodium thiosulfate using a starch indicator, or the absorbance of the triiodide ion is measured.[13][18]

Visualizing Workflows and Pathways

To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical workflow for the orthogonal validation of this compound measurements and the signaling pathway of its downstream metabolite, 9-HODE.

Orthogonal_Validation_Workflow Experimental Workflow for Orthogonal Validation of this compound cluster_sample Sample Collection & Preparation cluster_data Data Analysis & Validation Sample Biological Sample (Plasma, Tissue, etc.) Extraction Lipid Extraction Sample->Extraction Hydrolysis Alkaline Hydrolysis (for total HpODE) Extraction->Hydrolysis Purification Solid-Phase Extraction (SPE) Hydrolysis->Purification LCMS LC-MS/MS (Direct measurement of this compound) Purification->LCMS GCMS GC-MS (Measurement of 9-HODE derivative) Purification->GCMS ELISA ELISA (Measurement of 9-HODE) Purification->ELISA Spectro Spectrophotometric Assays (FOX, Iodometric for total hydroperoxides) Purification->Spectro Quant Quantification LCMS->Quant GCMS->Quant ELISA->Quant Spectro->Quant Compare Comparative Analysis Quant->Compare Validation Method Validation Compare->Validation Signaling_Pathway Signaling Pathway of 9-HODE cluster_formation Formation cluster_signaling Signaling LA Linoleic Acid HpODE This compound LA->HpODE Lipoxygenase / Autoxidation HODE 9(S)-HODE HpODE->HODE Glutathione Peroxidase GPR132 GPR132 (G2A) Receptor HODE->GPR132 PPARg PPARγ HODE->PPARg Ca ↑ Intracellular Ca²⁺ GPR132->Ca MAPK MAPK Activation GPR132->MAPK Gene Gene Expression (e.g., FABP4) PPARg->Gene Inflammation Inflammatory Response MAPK->Inflammation Gene->Inflammation

References

A Comparative Analysis of 9(S)-HpODE and its Enantiomer 9(R)-HpODE: Biological Activities and Experimental Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of 9(S)-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9(S)-HpODE) and its enantiomer, 9(R)-HpODE. These lipid hydroperoxides are initial products of linoleic acid oxidation and serve as precursors to the more stable hydroxy derivatives, 9(S)-HODE and 9(R)-HODE, which exhibit a range of biological effects. Understanding the stereospecific activities of these molecules is crucial for research in inflammation, cancer, and sensory physiology.

Introduction to 9-HpODE Enantiomers

This compound and 9(R)-HpODE are stereoisomers, meaning they have the same chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms. This difference in chirality can lead to significantly different interactions with biological targets such as enzymes and receptors, resulting in distinct physiological effects. While much of the existing research has focused on the more stable 9-HODE derivatives, the initial hydroperoxide forms are critical intermediates that can also elicit biological responses.

Comparative Biological Activities

The biological activities of this compound and 9(R)-HpODE often show a high degree of stereospecificity. The available data, including extrapolations from studies on their corresponding 9-HODE enantiomers, are summarized below.

Biological Target/ProcessThis compound Activity9(R)-HpODE ActivityKey Findings & References
TRPV1 Activation Potent AgonistNearly InactiveStudies on the more stable 9-HODE enantiomers show that 9(S)-HODE is a potent activator of the transient receptor potential vanilloid 1 (TRPV1) channel, a key player in pain and heat sensation. In contrast, 9(R)-HODE is almost inactive. This suggests a strong stereospecific preference for the (S)-configuration at the 9-position for TRPV1 activation.
G Protein-Coupled Receptor (G2A) Activation ActiveLikely Less ActiveThis compound has been shown to have comparable activity to its reduced form, 9(S)-HODE, in activating the G protein-coupled receptor G2A, which is involved in immune responses and atherosclerosis. While direct data for 9(R)-HpODE is limited, the demonstrated stereospecificity in other assays suggests it is likely a weaker G2A agonist.
Cancer Cell Proliferation Antiproliferative (cell-type dependent)Antiproliferative (cell-type dependent)Research on the 9-HODE enantiomers indicates differential effects on cancer cell growth, with the specific effect being dependent on the cell line. For example, in some cancer cell lines, the (R)-enantiomer of a 9-hydroxystearic acid derivative showed a significantly greater antiproliferative effect than the (S)-enantiomer. This highlights the importance of stereochemistry in the antiproliferative actions of these lipids.
PPARγ Activation AgonistAgonistBoth 9-HODE enantiomers are known to be ligands for Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor involved in lipid metabolism and inflammation. However, the relative potency of the 9(S)- and 9(R)-HpODE enantiomers as PPARγ agonists is not well-defined in the literature.
Inflammatory Signaling (NF-κB) ModulatoryModulatoryOxidized linoleic acid metabolites are known to modulate inflammatory pathways, including the NF-κB signaling cascade. However, direct comparative studies on the specific effects of this compound and 9(R)-HpODE on NF-κB activation are limited.
Reactive Oxygen Species (ROS) Generation InhibitoryLikely InhibitoryA racemic mixture of 9-HpODE has been shown to inhibit the generation of reactive oxygen species from pulmonary macrophages, suggesting a potential antioxidant or modulatory role in oxidative stress. The specific contributions of the individual enantiomers to this effect have not been fully elucidated.

Signaling Pathways and Logical Relationships

The stereochemistry of 9-HpODE enantiomers dictates their interaction with specific cellular targets, leading to divergent downstream signaling events.

9_HpODE_Signaling_Comparison cluster_S This compound cluster_R 9(R)-HpODE s_hpode This compound s_g2a G2A Receptor s_hpode->s_g2a Activates s_trpa1 TRPA1 s_hpode->s_trpa1 Potent Activator s_ppar PPARγ s_hpode->s_ppar Activates s_ros ROS Modulation s_hpode->s_ros Inhibits s_cancer Cancer Cell Antiproliferation s_hpode->s_cancer r_hpode 9(R)-HpODE r_g2a G2A Receptor r_hpode->r_g2a Weakly Activates r_trpa1 TRPA1 r_hpode->r_trpa1 Weak/Inactive r_ppar PPARγ r_hpode->r_ppar Activates r_ros ROS Modulation r_hpode->r_ros Likely Inhibits r_cancer Cancer Cell Antiproliferation r_hpode->r_cancer

Caption: Comparative signaling of this compound and 9(R)-HpODE.

Experimental Protocols

Accurate assessment of the biological activities of 9-HpODE enantiomers requires specific and sensitive experimental protocols.

Synthesis of this compound and 9(R)-HpODE

Enzymatic synthesis is the preferred method for generating stereospecific HpODE enantiomers.

HpODE_Synthesis_Workflow cluster_workflow Enzymatic Synthesis of 9-HpODE Enantiomers start Linoleic Acid enzyme Lipoxygenase Enzyme (e.g., Soybean LOX for 13(S)-HpODE, specific 9-LOX for 9-HpODEs) start->enzyme incubation Incubation under Controlled Conditions (pH, Temperature, Oxygen) enzyme->incubation extraction Solvent Extraction (e.g., Ethyl Acetate) incubation->extraction purification Chromatographic Purification (e.g., HPLC) extraction->purification product Pure this compound or 9(R)-HpODE purification->product

Caption: Workflow for the enzymatic synthesis of 9-HpODE.

Detailed Methodology:

  • Enzyme Selection: The choice of lipoxygenase (LOX) is critical for stereospecificity. While soybean LOX is commonly used to produce 13(S)-HpODE, specific 9-lipoxygenases are required for the synthesis of 9-HpODE enantiomers.

  • Reaction Conditions: Linoleic acid is incubated with the selected LOX in a buffered solution at a controlled pH and temperature, with a continuous supply of oxygen.

  • Extraction: The reaction is quenched, and the lipid products are extracted using an organic solvent such as ethyl acetate.

  • Purification: The crude extract is then purified using high-performance liquid chromatography (HPLC) to isolate the desired HpODE enantiomer.

Quantification of Lipid Hydroperoxides

Several methods are available for the quantification of lipid hydroperoxides in biological samples.

Ferrous-Xylenol Orange (FOX) Assay:

This colorimetric assay is based on the oxidation of ferrous ions (Fe²⁺) to ferric ions (Fe³⁺) by hydroperoxides in the presence of xylenol orange, which forms a colored complex that can be measured spectrophotometrically.

FOX_Assay_Workflow cluster_fox FOX Assay for Lipid Hydroperoxide Quantification sample Sample containing Lipid Hydroperoxides reagent FOX Reagent (Ferrous Sulfate, Xylenol Orange, Sulfuric Acid in Methanol) sample->reagent reaction Reaction: Fe²⁺ + ROOH → Fe³⁺ + ROH + OH⁻ Fe³⁺ + Xylenol Orange → Colored Complex reagent->reaction measurement Spectrophotometric Measurement (Absorbance at ~560 nm) reaction->measurement quantification Quantification against a Standard Curve (e.g., H₂O₂) measurement->quantification

Caption: Workflow of the Ferrous-Xylenol Orange (FOX

Validating the Role of 9(S)-HpODE in Disease Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of 9(S)-hydroperoxyoctadecadienoic acid (9(S)-HpODE) in the context of a specific disease model, focusing on its role in inflammation and cellular stress. For researchers, scientists, and drug development professionals, this document contrasts the effects of this compound with its isomer, 13(S)-HpODE, and the common oxidant, hydrogen peroxide (H₂O₂). The information is presented through comparative data tables, detailed experimental protocols, and signaling pathway diagrams to facilitate a comprehensive understanding of its potential as a therapeutic target.

Comparative Analysis of Bioactive Lipids and Oxidants

The following table summarizes the quantitative effects of this compound and its related molecules on key cellular processes implicated in various disease models. The data is primarily derived from studies on their more stable hydroxy derivatives (HODEs), which are rapidly formed from HpODEs in a cellular environment.

Table 1: Comparative Effects of this compound, 13(S)-HpODE, and H₂O₂ on Cellular Responses

ParameterThis compound / 9(S)-HODE13(S)-HpODE / 13(S)-HODEHydrogen Peroxide (H₂O₂)
Receptor Activation Activates GPR132 (EC₅₀ for 9-HODE ≈ 7.5 - 9.0 µM)[1][2]Activates PPARγ[3][4]Does not directly activate GPR132 or PPARγ
Inflammatory Response Pro-inflammatory via GPR132 signaling[5]Can be anti-inflammatory; 13-KODE (a derivative) reduces nuclear p65 by 67% in LPS-stimulated macrophages[6]Modulates NF-κB activation; low concentrations (12.5 µM) can enhance TNF-α induced pro-inflammatory gene expression[7][8]
NF-κB Activation Implied pro-inflammatory effects suggest potential for NF-κB activation13-KODE inhibits LPS-induced NF-κB nuclear translocation[6]Does not significantly induce NF-κB translocation alone at concentrations up to 25 µM, but can potentiate TNF-α induced activation[7][8]
Apoptosis Enhances apoptosis[5]Induces apoptosis in cancer cell lines, an effect reducible by a PPARγ antagonist[3]Induces apoptotic signaling pathways[9]
Gene Expression -Upregulates genes involved in PPAR signaling and detoxification; downregulates genes in cell cycle and DNA replication[10][11]Upregulates genes related to double-strand break repair and apoptotic signaling[9]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation.

Table 2: Detailed Experimental Protocols

ExperimentObjectiveMethodology
GPR132 Activation Assay (Tango™ GPCR Assay) To quantify the activation of GPR132 by 9(S)-HODE.1. Cell Plating: Plate Tango™ GPR132-bla U2OS cells in a 384-well plate and incubate for 18 hours. 2. Compound Preparation: Prepare a concentration-response series of 9(S)-HODE. 3. Compound Addition: Add the compound dilutions to the cell plate. 4. Incubation: Incubate the plate for 16 hours at 37°C and 5% CO₂. 5. Substrate Addition: Add LiveBLAzer™-FRET B/G Substrate. 6. Incubation: Incubate for 2 hours at room temperature in the dark. 7. Detection: Measure fluorescence to determine β-lactamase activity, which corresponds to receptor activation[12][13].
PPARγ Activation Assay (Luciferase Reporter Assay) To measure the activation of PPARγ by 13(S)-HODE.1. Cell Seeding: Seed HEK293 cells expressing a PPARγ-GAL4 fusion protein and a luciferase reporter gene into a 96-well plate. 2. Compound Treatment: Treat cells with various concentrations of 13(S)-HODE for 22-24 hours. 3. Lysis: Lyse the cells. 4. Luciferase Assay: Add luciferase substrate and measure luminescence using a plate-reading luminometer. An increase in luminescence indicates PPARγ activation[14][15][16].
NF-κB Nuclear Translocation Assay To determine the effect of H₂O₂ on NF-κB activation.1. Cell Culture: Culture IPEC-1 cells on coverslips. 2. Treatment: Treat cells with H₂O₂. 3. Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100. 4. Staining: Incubate with a primary antibody against NF-κB p65, followed by a fluorescently labeled secondary antibody and DAPI for nuclear staining. 5. Imaging: Visualize the localization of p65 using fluorescence microscopy. Increased nuclear fluorescence of p65 indicates activation[17][18].
Apoptosis Assay (Annexin V-FITC Staining) To quantify apoptosis induced by 13(S)-HODE.1. Cell Treatment: Treat cancer cell lines (e.g., MCF-7) with different concentrations of 13(S)-HODE. 2. Staining: Harvest cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. 3. Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive cells are undergoing apoptosis[19].

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a general experimental workflow for validating the role of this compound.

G Signaling Pathways of 9(S)-HODE and 13(S)-HODE cluster_0 9(S)-HODE Pathway cluster_1 13(S)-HODE Pathway 9(S)-HODE 9(S)-HODE GPR132 GPR132 9(S)-HODE->GPR132 activates Downstream Signaling Downstream Signaling GPR132->Downstream Signaling initiates Pro-inflammatory Response Pro-inflammatory Response Downstream Signaling->Pro-inflammatory Response leads to 13(S)-HODE 13(S)-HODE PPARg PPARg 13(S)-HODE->PPARg activates Gene Transcription Gene Transcription PPARg->Gene Transcription regulates Anti-inflammatory & Pro-apoptotic Effects Anti-inflammatory & Pro-apoptotic Effects Gene Transcription->Anti-inflammatory & Pro-apoptotic Effects results in

Fig. 1: Contrasting signaling pathways of 9(S)-HODE and 13(S)-HODE.

G Experimental Workflow for Validating this compound Role cluster_assays Cellular Assays Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment 1. Cellular Assays Cellular Assays Treatment->Cellular Assays 2. Data Analysis Data Analysis Cellular Assays->Data Analysis 3. Inflammation Assay (e.g., NF-kB) Inflammation Assay (e.g., NF-kB) Apoptosis Assay (e.g., Annexin V) Apoptosis Assay (e.g., Annexin V) Receptor Activation Assay Receptor Activation Assay Conclusion Conclusion Data Analysis->Conclusion 4.

Fig. 2: General experimental workflow for validation studies.

References

comparison of different analytical standards for 9(S)-HpODE

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Analytical Standards for 9(S)-HpODE

For researchers, scientists, and drug development professionals studying lipid peroxidation and related signaling pathways, the accuracy and reliability of experimental results are paramount. This depends critically on the quality of analytical standards. 9(S)-hydroperoxy-10(E),12(Z)-octadecadienoic acid (this compound), a key product of linoleic acid oxidation by lipoxygenase enzymes, is an important biomarker for oxidative stress and an intermediate in various metabolic pathways.[1][2] This guide provides an objective comparison of commercially available analytical standards for this compound, focusing on key performance attributes to aid in the selection of the most suitable standard for your research needs.

Comparison of Commercial this compound Analytical Standards

The primary suppliers of this compound analytical standards include Cayman Chemical and Santa Cruz Biotechnology. Both provide the standard with high purity, suitable for sensitive analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). A summary of their product specifications is presented below.

FeatureCayman ChemicalSanta Cruz Biotechnology(±)9-HpODE (Racemic Mixture) - Cayman Chemical
Product Name This compoundThis compound(±)9-HpODE
CAS Number 29774-12-7[1]29774-12-7[3]5502-91-0[4]
Purity ≥98%[1]≥98%[3]≥98%[4]
Formulation A solution in ethanol[1]A solution in ethanolA 100 µg/ml solution in ethanol[4]
Storage -80°C[1]--80°C[4]
Stability ≥ 2 years[1]-≥ 2 years[4]
Molecular Formula C₁₈H₃₂O₄[1]C₁₈H₃₂O₄[3]C₁₈H₃₂O₄[4]
Formula Weight 312.4[1]312.4[3]312.4[4]
λmax 234 nm[1]-233 nm[4]

Biosynthesis of this compound

This compound is primarily formed from the enzymatic oxidation of linoleic acid.[2] The reaction is catalyzed by lipoxygenases (LOX), such as arachidonate (B1239269) 5-lipoxygenase.[1][3] This pathway is a key part of lipid metabolism and is involved in various physiological and pathological processes.

This compound Biosynthesis cluster_pathway Biosynthesis Pathway Linoleic_Acid Linoleic Acid 9S_HpODE This compound Linoleic_Acid->9S_HpODE LOX Oxygen Oxygen LOX Lipoxygenase (LOX) Oxygen->LOX

Caption: Enzymatic conversion of Linoleic Acid to this compound by Lipoxygenase.

Experimental Protocols for Analysis

The quantification and identification of this compound in biological matrices typically involve chromatographic separation followed by detection. A common and highly sensitive method is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Sample Preparation and Extraction
  • Internal Standard Addition: To ensure accurate quantification, a deuterated internal standard, such as 9(S)-HODE-d4, is often added to the sample prior to extraction.[5]

  • Liquid-Liquid Extraction: Lipids, including this compound, are extracted from the biological matrix (e.g., plasma, tissue homogenate) using an organic solvent system. A common method involves a mixture of 2-propanol and hexane.

  • Evaporation and Reconstitution: The organic extract is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A C18 reverse-phase column is typically used for separation.[6]

    • Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, often with a small amount of formic acid or acetic acid to improve peak shape.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used.

    • Detection Mode: Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), is employed for its high selectivity and sensitivity.[7][8]

    • Transitions: For 9-HpODE, a characteristic precursor-to-product ion transition is monitored. For example, with sodium acetate (B1210297) as a post-column reagent, the transition m/z 335.2 > 195.1 can be used for quantification.[7][8]

Analytical Workflow cluster_workflow Analytical Workflow for this compound Quantification Sample Biological Sample (e.g., Plasma, Tissue) Extraction Liquid-Liquid Extraction (with Internal Standard) Sample->Extraction Reconstitution Dry & Reconstitute in Mobile Phase Extraction->Reconstitution LC_Separation HPLC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI-, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: A typical workflow for the analysis of this compound from biological samples.

Conclusion

Both Cayman Chemical and Santa Cruz Biotechnology provide high-purity this compound analytical standards that are suitable for demanding research applications. The choice between suppliers may depend on factors such as price, availability, and the specific documentation provided with each batch. For researchers requiring a racemic mixture for comparative studies, Cayman Chemical offers (±)9-HpODE.[4][9] Regardless of the chosen supplier, it is crucial to adhere to proper storage and handling procedures to ensure the integrity of the standard, as hydroperoxides can be susceptible to degradation.[10] The use of a validated analytical method, such as the LC-MS/MS protocol outlined above, will ensure accurate and reproducible quantification of this compound in experimental samples.

References

A Comparative Guide to the Efficacy of Antioxidants in Preventing 9(S)-HpODE Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of various antioxidants in preventing the formation of 9(S)-hydroperoxyoctadecadienoic acid (9(S)-HpODE), a key initiator of lipid peroxidation implicated in numerous pathological conditions. The following sections present quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows to aid in the selection and evaluation of antioxidant compounds.

Comparative Efficacy of Antioxidants

The inhibitory effects of antioxidants on the formation of this compound are often evaluated by measuring their ability to inhibit lipoxygenase (LOX) enzymes, which are primary catalysts in the conversion of linoleic acid to this compound. The following tables summarize the half-maximal inhibitory concentration (IC50) values for various antioxidants against different lipoxygenase enzymes. It is important to note that direct comparisons between studies can be challenging due to variations in enzyme sources and experimental conditions.

Flavonoids and Their Derivatives

Flavonoids are a class of polyphenolic compounds widely recognized for their antioxidant properties. Quercetin (B1663063) and its derivatives have been extensively studied for their lipoxygenase inhibitory activity.

CompoundEnzyme SourceIC50 (µM)Reference
QuercetinSoybean Lipoxygenase-14.8
QuercetinHuman Neutrophil 5-Lipoxygenase4.0
Quercetin-3'-O-sulfateLipoxygenase~7
Peracetylated Quercetin12-Lipoxygenase1.62
Baicalein12-Lipoxygenase1.22
LuteolinLipoxygenase-
KaempferolLipoxygenase-1- (lesser extent than quercetin)
MorinLipoxygenase-
MyricetinLipoxygenase-
Compound 23 (a flavonoid)Lipoxygenase18
Vitamin E Isoforms and Metabolites

Vitamin E exists in various isoforms, including alpha-, gamma-, and delta-tocopherol, each with potentially different antioxidant efficacies. Their metabolites also exhibit biological activity.

CompoundEnzyme TargetIC50 (µM)Reference
α-Tocopherol5-Lipoxygenase>10
γ-Tocopherol5-Lipoxygenase0.91 ± 0.15
δ-Tocopherol5-Lipoxygenase0.31 ± 0.10
α-Tocotrienol5-Lipoxygenase>10
γ-Tocotrienol5-Lipoxygenase0.20 ± 0.06
δ-Tocotrienol5-Lipoxygenase0.17 ± 0.10
δ-Tocopherol-13'-COOH5-Lipoxygenase0.15 ± 0.04
δ-Tocotrienol-13'-COOH5-Lipoxygenase0.04 ± 0.02

Experimental Protocols

This section details a general methodology for evaluating the efficacy of antioxidants in preventing this compound formation, primarily through the inhibition of lipoxygenase activity.

Lipoxygenase Inhibition Assay

This assay measures the ability of a test compound to inhibit the enzymatic conversion of linoleic acid to hydroperoxyoctadecadienoic acids (HpODEs) by lipoxygenase.

Materials:

  • Soybean Lipoxygenase (Type I-B)

  • Linoleic acid (substrate)

  • Test antioxidant compounds

  • Borate (B1201080) buffer (0.2 M, pH 9.0)

  • UV-Vis Spectrophotometer

  • 96-well microplate

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of soybean lipoxygenase in cold borate buffer.

    • Prepare a stock solution of linoleic acid. An emulsifier like Tween 20 may be required to dissolve it in the aqueous buffer.

    • Dissolve test antioxidant compounds in a suitable solvent (e.g., DMSO or ethanol) to create stock solutions of various concentrations.

  • Assay Protocol:

    • In a 96-well plate, add a specific volume of borate buffer.

    • Add a small volume of the test antioxidant solution to each well. A vehicle control (solvent only) and a positive control (a known lipoxygenase inhibitor like quercetin or baicalein) should be included.

    • Add the lipoxygenase enzyme solution to each well and incubate for a short period (e.g., 5 minutes) at room temperature to allow for inhibitor-enzyme interaction.

    • Initiate the enzymatic reaction by adding the linoleic acid substrate solution to all wells.

    • Immediately measure the absorbance at 234 nm, which is the characteristic wavelength for the conjugated diene structure of HpODEs.

    • Continue to monitor the change in absorbance over a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test antioxidant.

    • Determine the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the antioxidant concentration to determine the IC50 value.

Quantification of this compound by HPLC

This method allows for the direct measurement of this compound produced in a reaction mixture.

Materials:

  • Reaction mixture from the lipoxygenase inhibition assay

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile phase (e.g., methanol/water/acetic acid mixture)

  • This compound standard

Procedure:

  • Sample Preparation:

    • Stop the enzymatic reaction at a specific time point by adding a quenching agent (e.g., a strong acid or an organic solvent).

    • Extract the lipids from the reaction mixture using a suitable organic solvent (e.g., hexane (B92381) or ethyl acetate).

    • Evaporate the organic solvent under a stream of nitrogen.

    • Reconstitute the lipid extract in the HPLC mobile phase.

  • HPLC Analysis:

    • Inject the prepared sample onto the C18 column.

    • Elute the compounds using an isocratic or gradient mobile phase.

    • Monitor the absorbance at 234 nm.

    • Identify the this compound peak by comparing its retention time to that of the this compound standard.

  • Data Analysis:

    • Quantify the amount of this compound in each sample by comparing the peak area to a standard curve generated with known concentrations of the this compound standard.

    • Calculate the percentage of inhibition of this compound formation for each antioxidant concentration.

Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to the evaluation of antioxidants in preventing this compound formation.

G Signaling Pathway of this compound Formation and Inhibition cluster_substrate Substrate cluster_enzymes Enzymatic Pathways cluster_product Product cluster_inhibition Inhibition Linoleic_Acid Linoleic Acid COX Cyclooxygenases (COX) Linoleic_Acid->COX CYP450 Cytochrome P450 Linoleic_Acid->CYP450 LOX Lipoxygenases (LOX) 9S_HpODE This compound LOX->9S_HpODE COX->9S_HpODE CYP450->9S_HpODE Antioxidants Antioxidants (e.g., Flavonoids, Vitamin E) Antioxidants->LOX Inhibition Antioxidants->COX Inhibition Antioxidants->CYP450 Inhibition

Caption: Enzymatic pathways of this compound formation and points of antioxidant inhibition.

Safety Operating Guide

Navigating the Safe Disposal of 9(S)-HpODE: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling 9(S)-Hydroperoxyoctadecadienoic acid (9(S)-HpODE), ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. As a hydroperoxide, this compound is classified as a potentially hazardous material that can pose a significant risk if not managed correctly. This guide provides essential, step-by-step procedural information for the safe disposal of this compound, ensuring the well-being of laboratory personnel and the protection of the environment.

Immediate Safety and Handling Considerations

This compound is an organic hydroperoxide, a class of compounds known for their potential instability. Over time, particularly with exposure to air and light, hydroperoxides can form shock-sensitive, explosive crystals. Therefore, proactive safety measures are paramount.

Personal Protective Equipment (PPE): When handling this compound, all personnel must wear appropriate PPE to mitigate risks. This includes, but is not limited to:

  • Safety Goggles and a Face Shield

  • Flame-Resistant Laboratory Coat

  • Chemical-Resistant Gloves

All work with this compound should be conducted within a certified chemical fume hood to ensure proper ventilation.

Storage: Proper storage is crucial to prevent the formation of hazardous peroxides. This compound should be stored in sealed, airtight, and opaque containers to protect it from air and light. The recommended storage temperature is -80°C.[1]

Operational Disposal Plan

The disposal of this compound should be approached with a clear, methodical plan. The following procedural steps are based on established protocols for peroxide-forming chemicals.

Step 1: Peroxide Testing

Before initiating any disposal procedure, it is mandatory to test the this compound solution for the presence of peroxides, especially if the container has been opened previously or is past its expiration date.[2] Commercially available peroxide test strips can be used for this purpose. The test date and results should be clearly recorded on the container label. A low or non-significant peroxide level is generally considered to be below 20-30 ppm, though you must adhere to your institution's specific limits.[3]

Step 2: Waste Segregation and Labeling

If the peroxide test indicates a safe level for routine disposal, the this compound waste must be segregated as hazardous chemical waste. The waste container must be clearly and accurately labeled in accordance with your institution's guidelines for hazardous waste. Do not mix this compound with other chemical waste unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

Step 3: Dilution (for liquid formulations)

For small quantities of liquid this compound solutions (often supplied in ethanol), dilution is a recommended step before final disposal.[4][5] The goal is to reduce the concentration of the active hydroperoxide.

Recommended Dilution Protocol:

  • Select a compatible solvent for dilution. Since this compound is often supplied in ethanol (B145695), further dilution with ethanol is a suitable option. Common non-flammable, non-polymerizable hydrocarbons that are soluble with the peroxide can also be used.[5]

  • Slowly add the this compound solution to the solvent with mild agitation. Never add the solvent to the peroxide.

Step 4: Arranging for Final Disposal

Once the this compound waste is appropriately tested, segregated, labeled, and, if applicable, diluted, arrange for its disposal through your institution's EHS department.[3] Do not attempt to dispose of this compound down the drain or as common trash.[3] The most common and accepted method for the final disposal of organic peroxides is incineration by a certified hazardous waste disposal facility.[4][5]

Emergency Disposal Protocol

If a container of this compound is found to be past its expiration date, has not been tested, shows visible signs of crystallization or discoloration, or if high levels of peroxides are detected, it should be treated as a high-hazard situation.

  • Do not attempt to open or move the container. Friction or shock could initiate an explosion.

  • Immediately restrict access to the area.

  • Notify your institution's EHS office or equivalent safety personnel without delay. [2][3] Inform them of the situation and the specific chemical involved. EHS will coordinate with high-hazard stabilization contractors for safe handling and disposal.[2]

Quantitative Data Summary

ParameterValueSource
Recommended Storage Temperature-80°C[1]
Peroxide Level for Routine Disposal< 20-30 ppm (or per institutional guidelines)[3]
Recommended Dilution (General for Organic Peroxides)< 1% active oxygen or < 10% by weight[4]

Disposal Workflow Diagram

G start Start: this compound for Disposal test_peroxide Step 1: Test for Peroxides start->test_peroxide check_level Peroxide Level Safe? test_peroxide->check_level emergency Emergency Protocol: - Do not touch - Secure area - Contact EHS check_level->emergency No segregate Step 2: Segregate & Label as Hazardous Waste check_level->segregate Yes dilute Step 3: Dilute (if liquid) segregate->dilute dispose Step 4: Arrange Pickup by EHS for Incineration dilute->dispose end End: Safe Disposal dispose->end

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 9(S)-HpODE

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling and disposal of 9(S)-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9(S)-HpODE). Due to conflicting safety classifications from various suppliers, a cautious approach is strongly advised. While some sources may not classify this compound as hazardous, others label it as a "Dangerous Good for transport"[1]. Therefore, it is prudent to handle this compound as a potentially hazardous substance.

Personal Protective Equipment (PPE)

Consistent adherence to proper PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on general safety protocols for organic hydroperoxides.

PPE CategoryRecommended EquipmentSpecifications
Eye Protection Chemical safety goggles or a face shieldMust meet ANSI Z87.1 standards. A face shield should be used in conjunction with goggles when there is a significant risk of splashing.
Hand Protection Chemically resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before each use and replace them immediately if compromised.
Body Protection Flame-resistant lab coatShould be worn over personal clothing that covers the legs. The lab coat should be kept clean and in good condition.
Respiratory Protection Not generally required with proper engineering controlsWork should be conducted in a certified chemical fume hood to minimize inhalation risk. If a fume hood is unavailable or if aerosolization is likely, a risk assessment should be performed to determine the need for a respirator.
Foot Protection Closed-toe and closed-heel shoesMust be worn at all times in the laboratory.

Operational Plan: Safe Handling Workflow

Proper handling of this compound is crucial to ensure laboratory safety. The following workflow outlines the key steps from preparation to post-handling procedures.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_post_handling Post-Handling & Disposal prep_area Prepare work area in a chemical fume hood check_ppe Verify availability and condition of all required PPE don_ppe Don all required PPE prep_area->don_ppe spill_kit Ensure spill containment materials are accessible spill_kit->don_ppe handle_in_hood Handle this compound within the fume hood don_ppe->handle_in_hood avoid_contact Avoid direct contact with skin, eyes, and clothing store_container Store in a tightly sealed, properly labeled container handle_in_hood->store_container wash_hands Thoroughly wash hands with soap and water handle_in_hood->wash_hands use_tools Use appropriate tools (e.g., spatulas, pipettes) store_location Keep in a cool, dry, well-ventilated area away from ignition sources store_container->store_location clean_area Clean the work area and any equipment used wash_hands->clean_area dispose_waste Dispose of waste according to hazardous waste protocols clean_area->dispose_waste

Safe handling workflow for this compound.

Emergency Procedures

In the event of an accidental exposure, immediate and appropriate action is critical.

Exposure TypeFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3][4][5]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2][6]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[2]

Disposal Plan

As this compound is an organic hydroperoxide and considered a "Dangerous Good for transport" by some suppliers, it should be disposed of as hazardous waste[1]. Do not dispose of this material down the drain or in regular trash.

Waste Disposal Workflow

cluster_collection Waste Collection cluster_storage Waste Storage cluster_disposal Disposal collect_waste Collect all this compound waste in a designated, labeled, and sealed container separate_waste Keep separate from incompatible waste streams store_waste Store the waste container in a cool, dry, well-ventilated area collect_waste->store_waste secondary_containment Use secondary containment to prevent spills contact_ehs Contact your institution's Environmental Health and Safety (EHS) office for pickup store_waste->contact_ehs professional_disposal Arrange for disposal through a licensed hazardous waste management company contact_ehs->professional_disposal

Disposal workflow for this compound waste.

By adhering to these safety protocols, researchers, scientists, and drug development professionals can minimize the risks associated with handling this compound and ensure a safe laboratory environment. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) available for any chemical you are working with.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9(S)-HpODE
Reactant of Route 2
9(S)-HpODE

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。